N-acetyl lysyltyrosylcysteine amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H31N5O5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30)/t15-,16-,17-/m0/s1 |
InChI Key |
JTHKLTJLEVKKFW-ULQDDVLXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
N-acetyl-lysyltyrosylcysteine amide (KYC): A Systems Pharmacology Approach to Modulating Oxidative Stress and Inflammation
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-lysyltyrosylcysteine amide, commonly referred to as KYC, is a novel tripeptide that has emerged as a potent modulator of inflammatory processes and oxidative stress. Initially identified as a specific, reversible inhibitor of myeloperoxidase (MPO), further research has unveiled a more complex and nuanced mechanism of action, positioning KYC as a systems pharmacology agent. This guide provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Beyond Simple Enzyme Inhibition
The primary molecular target of N-acetyl-lysyltyrosylcysteine amide is myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent cytotoxic agent.[2][3] While essential for pathogen clearance, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to oxidative damage to host tissues.[1][2]
N-acetyl-lysyltyrosylcysteine amide acts as a potent and reversible inhibitor of MPO's chlorinating activity, with an IC50 of approximately 7 µM for the inhibition of HOCl formation.[1] Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, just above the heme group, where it can interact with the reactive intermediates of the MPO catalytic cycle, compounds I and II.[2][3]
However, the mechanism of KYC extends beyond simple competitive inhibition. MPO, in a peroxidase-dependent manner, oxidizes the cysteine residue of KYC to a thiyl radical (KYC-S•).[4][5] This radical species is a key effector molecule in the downstream signaling cascade. The major oxidation product of KYC by MPO is a disulfide dimer.[1][2] This dual action—inhibiting HOCl production while being transformed into a signaling molecule—is the cornerstone of its systems pharmacology effect.
Signaling Pathways Modulated by N-acetyl-lysyltyrosylcysteine amide
The KYC thiyl radical propagates its effects by interacting with key signaling proteins, namely High Mobility Group Box 1 (HMGB1) and Kelch-like ECH-associated protein 1 (Keap1).
-
Inactivation of HMGB1: The KYC thiyl radical can directly interact with and thiylate HMGB1.[4] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, can activate pro-inflammatory signaling pathways through receptors like TLR4 and RAGE.[4] By thiylating HMGB1, KYC promotes its terminal thiol oxidation and reduces its association with these receptors, thereby dampening the pro-inflammatory cascade.[4][5]
-
Activation of the Nrf2 Antioxidant Pathway: The KYC thiyl radical also targets Keap1, the primary negative regulator of the transcription factor Nrf2.[4][5] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation.[4] KYC-mediated thiylation and S-glutathionylation of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[4]
The following diagram illustrates the core signaling pathway of N-acetyl-lysyltyrosylcysteine amide:
Caption: Signaling pathway of N-acetyl-lysyltyrosylcysteine amide (KYC).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of N-acetyl-lysyltyrosylcysteine amide.
Table 1: In Vitro Efficacy of N-acetyl-lysyltyrosylcysteine amide
| Parameter | Value | Experimental System | Reference |
| IC50 for HOCl Inhibition | ~7 µM | PMA-stimulated HL-60 cells | [1] |
| Complete HOCl Inhibition | 25 µM | Purified MPO | [1] |
Table 2: In Vivo Efficacy of N-acetyl-lysyltyrosylcysteine amide in a Murine Stroke Model (MCAO)
| Parameter | Treatment Group | Outcome | Reference |
| Neurological Severity Score | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |
| Infarct Size | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |
| Blood-Brain Barrier Leakage | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |
| Neutrophil Infiltration | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |
| Microglia/Macrophage Activation | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |
| Neuron Loss | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |
| Apoptosis | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |
Table 3: In Vivo Efficacy of N-acetyl-lysyltyrosylcysteine amide in a Rat Model of Bronchopulmonary Dysplasia (BPD)
| Parameter | Treatment Group | Outcome vs. Hyperoxia Control | Reference |
| MPO+ Myeloid Cell Count | KYC | Reduced by 50% | [5] |
| MPO Protein Level | KYC | Reduced by 50% | [5] |
| Chlorotyrosine Formation | KYC | Reduced by 27% | [5] |
| Radial Alveolar Count | KYC | Increased by 35% | [5] |
| Secondary Septa Count | KYC | Increased by 55% | [5] |
| Blood Vessel Count | KYC | Increased by 92% | [5] |
| Mean Linear Intercept | KYC | Decreased by 22% | [5] |
| CD31 Expression | KYC | Increased by 23% | [5] |
Detailed Experimental Protocols
MPO-Mediated Hypochlorous Acid (HOCl) Generation Assay
This assay measures the ability of N-acetyl-lysyltyrosylcysteine amide to inhibit the production of HOCl by MPO.
-
Reagents:
-
Purified human MPO
-
N-acetyl-lysyltyrosylcysteine amide (KYC) stock solution
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
3,3',5,5'-tetramethylbenzidine (TMB)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, taurine, and MPO.
-
Varying concentrations of KYC are added to the wells.
-
The reaction is initiated by the addition of H₂O₂.
-
The plate is incubated at 37°C.
-
The amount of taurine chloramine formed is quantified by the addition of TMB, which is oxidized to a colored product.
-
The absorbance is measured at a specific wavelength (e.g., 650 nm).
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke
This model is used to evaluate the neuroprotective effects of N-acetyl-lysyltyrosylcysteine amide in an ischemic stroke setting.
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
N-acetyl-lysyltyrosylcysteine amide (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specified time points (e.g., daily for 3-7 days).
-
Neurological deficits are assessed using a standardized scoring system.
-
At the end of the experiment, brains are harvested for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis.
-
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of N-acetyl-lysyltyrosylcysteine amide:
Caption: General experimental workflow for KYC evaluation.
Conclusion
N-acetyl-lysyltyrosylcysteine amide represents a sophisticated therapeutic candidate with a multi-faceted mechanism of action. By not only inhibiting the detrimental production of hypochlorous acid by myeloperoxidase but also by leveraging the enzyme's activity to generate a therapeutic thiyl radical, KYC can effectively dampen inflammation and bolster the endogenous antioxidant response. This systems pharmacology approach, targeting both the instigators of oxidative stress and the cellular defense mechanisms, holds significant promise for the treatment of a wide range of inflammatory and neurodegenerative disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. N-acetyl lysyltyrosylcysteine amide inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Role of N-acetyl lysyltyrosylcysteine amide (KYC): A Systems Pharmacology Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide, a tripeptide commonly abbreviated as KYC, has emerged as a significant subject of investigation in the fields of pharmacology and drug development. Initially identified as a potent and specific inhibitor of myeloperoxidase (MPO), further research has unveiled a more complex and multifaceted mechanism of action, positioning it as a novel systems pharmacology agent. This technical guide provides a comprehensive overview of the function of this compound, detailing its primary molecular interactions, downstream signaling effects, and therapeutic potential in various disease models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the exploration and development of new therapeutic strategies targeting oxidative stress and inflammation.
Core Function: Myeloperoxidase Inhibition
This compound is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO)[1][2][3]. MPO is a pro-oxidative enzyme predominantly released by neutrophils and other myeloid cells during inflammatory responses[4]. The primary function of KYC is to inhibit the generation of toxic oxidants by MPO[1]. This includes the inhibition of MPO-dependent hypochlorous acid (HOCl) formation, protein nitration, and the oxidation of low-density lipoproteins (LDL)[5][6].
The inhibitory effect of KYC on MPO is crucial in mitigating tissue damage in a variety of inflammatory conditions. By suppressing the production of these reactive species, KYC helps to reduce oxidative stress-mediated inflammation and subsequent cellular injury[7].
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Experimental Context | Source |
| IC50 for MPO Inhibition | 7 µM | Inhibition of MPO-mediated hypochlorous acid (HOCl) formation. | [7] |
| In Vivo Dosage (Stroke Model) | 10 mg/kg | Intraperitoneal (i.p.) administration daily for 3-7 days in a middle cerebral artery occlusion (MCAO) mouse model. | [1][5] |
| In Vivo Efficacy (Stroke Model) | Significantly reduced | Neurological severity scores and infarct size in MCAO mice. | [1][5] |
| HOCl Production Inhibition | Completely inhibited at 25 µM | In vitro assessment of hypochlorous acid production. | [7] |
A Systems Pharmacology Perspective: Beyond MPO Inhibition
Recent studies have elucidated that the function of this compound extends beyond simple MPO inhibition. It acts as a systems pharmacology agent, where its interaction with MPO initiates a cascade of beneficial downstream effects[8][9][10].
Upon interaction with MPO, KYC is oxidized to a thiyl radical[8][9]. This reactive intermediate plays a pivotal role in modulating other key signaling pathways involved in inflammation and antioxidant defense.
Inactivation of High Mobility Group Box-1 (HMGB1)
The KYC thiyl radical can directly interact with and inactivate High Mobility Group Box-1 (HMGB1)[8][10]. HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, promotes inflammation by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[9]. By thiylating HMGB1, KYC prevents its association with these receptors, thereby attenuating the downstream inflammatory signaling cascade[8][10].
Activation of the Nrf2 Antioxidant Pathway
The KYC thiyl radical also plays a crucial role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[8][10]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes. Evidence suggests that KYC can induce the thiylation and S-glutathionylation of Keap1, the primary negative regulator of Nrf2[8][10]. This modification of Keap1 leads to the release and nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.
Signaling Pathways and Mechanisms of Action
The multifaceted functions of this compound can be visualized through the following signaling pathway diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | 1287585-40-3 [amp.chemicalbook.com]
- 4. Inhibition of myeloperoxidase by this compound reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
N-acetyl-lysyltyrosylcysteine amide (KYC): A Novel Myeloperoxidase Inhibitor for Inflammatory and Oxidative Stress-Related Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is a key contributor to oxidative stress and tissue damage in a wide range of inflammatory diseases. N-acetyl-lysyltyrosylcysteine amide (KYC) has emerged as a promising, specific, and non-toxic tripeptide inhibitor of MPO. This technical guide provides a comprehensive overview of KYC, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of MPO inhibition.
Introduction to Myeloperoxidase (MPO) and its Pathophysiological Role
Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of hypochlorous acid (HOCl), a potent cytotoxic agent essential for microbial killing.[1]
While crucial for host defense, the overproduction of MPO-derived oxidants can lead to significant collateral damage to host tissues. This "oxidative stress" is implicated in the pathogenesis of numerous acute and chronic inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[2][3] MPO-mediated damage occurs through various mechanisms, including:
-
Protein modification: Oxidation and chlorination of amino acids can lead to loss of protein function.
-
Lipid peroxidation: MPO can initiate lipid peroxidation in cell membranes and lipoproteins, such as low-density lipoprotein (LDL), contributing to atherosclerosis.[2]
-
Activation of inflammatory signaling: MPO and its products can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, perpetuating the inflammatory cycle.[4]
Given its central role in inflammation-driven pathology, MPO has become an attractive therapeutic target for the development of novel anti-inflammatory drugs.
N-acetyl-lysyltyrosylcysteine amide (KYC): A Specific MPO Inhibitor
N-acetyl-lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has been identified as a potent, reversible, and specific inhibitor of myeloperoxidase.[5] Its unique structure, containing a tyrosine residue and a cysteine residue, is key to its inhibitory mechanism.
Mechanism of Action
Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, positioning it near the heme group.[6] The proposed mechanism of inhibition involves the following steps:
-
MPO, in its compound I state (formed by reaction with H₂O₂), oxidizes the tyrosine residue of KYC to a tyrosyl radical.
-
This tyrosyl radical is then rapidly scavenged intramolecularly by the adjacent cysteine residue, forming a thiyl radical.
-
The thiyl radical is subsequently oxidized to a disulfide, effectively regenerating the inhibitor and preventing the release of the reactive tyrosyl radical which could otherwise cause cellular damage.[6]
This mechanism makes KYC a specific inhibitor of MPO's chlorinating and oxidizing activities, without significantly affecting other cellular processes.[6]
Quantitative Efficacy of KYC
The inhibitory potency of KYC has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (HOCl Production) | ~7 µM | PMA-stimulated HL-60 cells | [5][6] |
| Inhibition of HOCl Production | ~75% | 12.5 µM KYC | [5] |
| Inhibition of LDL Oxidation | Dose-dependent | MPO/H₂O₂/NaNO₂ system | [5] |
| Inhibition of Protein Nitration | Dose-dependent | MPO/H₂O₂/NO₂⁻ system | [7] |
Table 1: Quantitative Efficacy of N-acetyl-lysyltyrosylcysteine amide (KYC) as an MPO Inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of KYC on MPO.
Myeloperoxidase (MPO) Activity Assay (Peroxidation Activity)
This protocol is adapted from commercially available kits and published literature.[6][8]
Objective: To measure the peroxidase activity of MPO in a sample.
Materials:
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)
-
MPO Peroxidation Substrate (e.g., a fluorogenic substrate that is oxidized by MPO in the presence of H₂O₂)
-
Hydrogen Peroxide (H₂O₂) solution
-
N-acetyl-lysyltyrosylcysteine amide (KYC) solution (for inhibition studies)
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)
-
96-well black microplates
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in MPO Assay Buffer. Centrifuge to remove insoluble material.
-
Reaction Setup:
-
Add 50 µL of sample (or MPO standard) to each well.
-
For inhibitor wells, add a desired concentration of KYC. For control wells, add an equal volume of assay buffer.
-
Prepare a Reaction Mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and H₂O₂ according to the kit manufacturer's instructions.
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well.
-
Measurement: Immediately begin kinetic measurement of fluorescence at 37°C for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time). The MPO activity is proportional to this rate. For inhibition studies, compare the activity in the presence and absence of KYC to determine the percent inhibition.
Hypochlorous Acid (HOCl) Generation Assay
This protocol is based on methods described in the literature for measuring MPO's chlorinating activity.[5]
Objective: To quantify the production of HOCl by MPO and assess the inhibitory effect of KYC.
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
Taurine
-
Hydrogen Peroxide (H₂O₂)
-
N-acetyl-lysyltyrosylcysteine amide (KYC)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Catalase
-
Microplate reader with absorbance capabilities (e.g., 650 nm)
-
96-well clear microplates
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine MPO, taurine, and various concentrations of KYC in HBSS.
-
-
Initiate Reaction: Add H₂O₂ to start the reaction. Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add catalase to quench the reaction by degrading the remaining H₂O₂.
-
Detection:
-
Transfer an aliquot of the reaction mixture to a new plate.
-
Add TMB substrate solution.
-
Measure the absorbance at 650 nm. The absorbance is proportional to the amount of taurine chloramine formed, which is a stable product of the reaction between HOCl and taurine.
-
-
Data Analysis: Generate a standard curve using known concentrations of HOCl. Calculate the concentration of HOCl produced in each sample and determine the IC₅₀ of KYC.
MPO-Mediated Low-Density Lipoprotein (LDL) Oxidation Assay
This protocol is designed to assess the ability of KYC to inhibit the MPO-mediated oxidation of LDL.[5][9][10]
Objective: To measure the inhibition of MPO-induced LDL oxidation by KYC.
Materials:
-
Human LDL
-
Myeloperoxidase (MPO)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Nitrite (NaNO₂) (optional, for nitroxidative stress)
-
N-acetyl-lysyltyrosylcysteine amide (KYC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4) containing DTPA (100 µM)
-
Spectrophotometer capable of measuring absorbance at 234 nm (for conjugated dienes) or a method for measuring Thiobarbituric Acid Reactive Substances (TBARS).
Procedure:
-
Reaction Setup:
-
In a quartz cuvette or microplate, combine LDL, MPO, and various concentrations of KYC in phosphate buffer.
-
-
Initiate Oxidation: Add H₂O₂ (and NaNO₂ if applicable) to initiate the oxidation reaction.
-
Monitor Oxidation:
-
Conjugated Diene Formation: Continuously monitor the increase in absorbance at 234 nm at room temperature. The formation of conjugated dienes is an early marker of lipid peroxidation.
-
TBARS Assay: At specific time points, take aliquots of the reaction mixture and perform a TBARS assay to measure the formation of malondialdehyde (MDA), a later-stage lipid peroxidation product.
-
-
Data Analysis: Compare the rate of conjugated diene formation or the amount of MDA produced in the presence and absence of KYC to determine the inhibitory effect.
Impact on Inflammatory Signaling Pathways
MPO-generated oxidants are known to activate key pro-inflammatory signaling pathways, thereby amplifying the inflammatory response. KYC, by inhibiting MPO, can modulate these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[11] MPO-derived oxidants can lead to the degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[12] By reducing the production of these oxidants, KYC is expected to suppress the activation of the NF-κB pathway.
Caption: MPO-mediated activation of the NF-κB signaling pathway and its inhibition by KYC.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by oxidative stress and play a crucial role in inflammation.[13][14] MPO-induced oxidative stress can lead to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators. Inhibition of MPO by KYC is anticipated to attenuate the activation of MAPK signaling cascades.
Caption: MPO-mediated activation of MAPK signaling pathways and inhibition by KYC.
Experimental Workflow for Evaluating KYC
The following diagram outlines a logical workflow for the comprehensive evaluation of KYC as an MPO inhibitor.
Caption: A comprehensive experimental workflow for the evaluation of KYC as an MPO inhibitor.
Conclusion
N-acetyl-lysyltyrosylcysteine amide (KYC) represents a significant advancement in the development of targeted therapies for diseases driven by MPO-mediated oxidative stress. Its high specificity, potent inhibitory activity, and non-toxic nature make it an excellent candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers and drug developers to explore the full therapeutic potential of KYC and other novel MPO inhibitors. Continued research in this area holds the promise of delivering new and effective treatments for a wide range of debilitating inflammatory conditions.
References
- 1. How to Make HOCl Step by Step Guide-Shine HOCl [hoclshine.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyl lysyltyrosylcysteine amide inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N-acetyl lysyltyrosylcysteine amide (KYC)
Introduction
This compound, commonly referred to as KYC, is a synthetic tripeptide amide with the sequence Ac-Lys-Tyr-Cys-NH2. It has garnered significant attention in the scientific community for its potent and specific inhibitory effects on myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in a variety of diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of KYC, with a focus on its mechanism of action and relevant experimental protocols.
Structure and Properties
This compound is a tripeptide composed of N-terminally acetylated lysine, followed by tyrosine and a C-terminally amidated cysteine.
Chemical Structure
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H31N5O5S | |
| Molecular Weight | 453.56 g/mol | |
| CAS Number | 1287585-40-3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO | |
| IC50 for MPO | 7 µM | |
| Predicted Boiling Point | 902.5 ± 65.0 °C | |
| Predicted Density | 1.273 ± 0.06 g/cm³ |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. Researchers synthesizing or acquiring this compound should perform standard analytical characterization, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Synthesis
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the general steps for the manual synthesis of this compound on a Rink Amide resin. The scale of the synthesis can be adjusted as needed.
Materials:
-
Rink Amide resin
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Triisopropylsilane (TIS)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Pre-activate Fmoc-Cys(Trt)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat step 3 with Fmoc-Tyr(tBu)-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH): Repeat step 3 with Fmoc-Lys(Boc)-OH.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and a base such as diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of myeloperoxidase (MPO), an enzyme released by neutrophils that catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species. By inhibiting MPO, KYC reduces oxidative stress and inflammation.
Signaling Pathways
KYC has been shown to modulate key signaling pathways involved in oxidative stress and inflammation, namely the Keap1-Nrf2 pathway and the HMGB1 signaling axis.
3.1.1. Keap1-Nrf2 Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. KYC can potentiate this protective pathway.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory role of KYC.
3.1.2. HMGB1 Signaling Pathway
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can activate pro-inflammatory signaling through receptors like Toll-like receptor 4 (TLR4). KYC has been shown to interact with HMGB1, potentially modulating its pro-inflammatory activity.
Caption: The HMGB1 signaling pathway and the modulatory effect of KYC.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
MPO Inhibition Assay (Taurine Chloramine Assay)
This assay measures the production of taurine chloramine, a stable product of the MPO-catalyzed reaction between hypochlorous acid and taurine.
Materials:
-
Human MPO
-
Hydrogen peroxide (H2O2)
-
Sodium chloride (NaCl)
-
Taurine
-
This compound (KYC)
-
Catalase
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of KYC in water or DMSO.
-
Prepare working solutions of MPO, H2O2, NaCl, and taurine in phosphate buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
NaCl (final concentration ~150 mM)
-
Taurine (final concentration ~5 mM)
-
Varying concentrations of KYC or vehicle control.
-
MPO (final concentration ~20 nM)
-
-
-
Initiate the Reaction:
-
Add H2O2 (final concentration ~100 µM) to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction: Add catalase to each well to stop the reaction by degrading the remaining H2O2.
-
Detection:
-
Add KI solution to each well, followed by TMB solution.
-
Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of taurine chloramine produced.
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each KYC concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the KYC concentration and fitting the data to a dose-response curve.
-
MPO-Mediated LDL Oxidation Assay
This assay measures the ability of KYC to inhibit the MPO-mediated oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.
Materials:
-
Human LDL
-
Human MPO
-
Hydrogen peroxide (H2O2)
-
This compound (KYC)
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up the Reaction:
-
In a microcentrifuge tube, combine:
-
LDL (final concentration ~0.2 mg/mL)
-
Varying concentrations of KYC or vehicle control.
-
MPO (final concentration ~50 nM)
-
H2O2 (final concentration ~100 µM) in phosphate buffer.
-
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Measure Oxidation:
-
Measure the extent of LDL oxidation using a TBARS assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation. Follow the manufacturer's instructions for the TBARS assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LDL oxidation for each KYC concentration relative to the vehicle control.
-
Determine the IC50 value as described in the MPO inhibition assay.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes a common in vivo model of ischemic stroke used to evaluate the neuroprotective effects of KYC.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound (KYC)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
Procedure:
-
Animal Preparation:
-
Anesthetize the mice with isoflurane.
-
Maintain body temperature at 37°C using a heating pad.
-
-
MCAO Surgery:
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament coated with silicone into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer KYC (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time point (e.g., 1 hour post-MCAO).
-
Continue daily administration for the duration of the study (e.g., 3 or 7 days).
-
-
Neurological Assessment:
-
Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them.
-
Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Immunohistochemistry and other analyses:
-
Brain sections can also be used for immunohistochemical staining to assess markers of inflammation, apoptosis, and oxidative stress.
-
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action as a potent MPO inhibitor. Its ability to modulate the Keap1-Nrf2 and HMGB1 signaling pathways further underscores its potential in treating a range of inflammatory and oxidative stress-related diseases. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the properties and applications of this intriguing tripeptide.
N-acetyl Lysyltyrosylcysteine Amide (KYC) and its Role in the Inactivation of High Mobility Group Box 1 (HMGB1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine, or alarmin. Its role in the pathogenesis of numerous inflammatory diseases has made it a significant therapeutic target. N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated the ability to inactivate HMGB1, thereby mitigating inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of KYC, focusing on its interaction with HMGB1. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The HMGB1 Inflammatory Pathway
High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells or actively secreted by stressed immune cells.[1][2] Extracellular HMGB1 instigates and perpetuates inflammation by binding to cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[3][4][5] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] The redox state of HMGB1's cysteine residues is critical for its receptor binding and pro-inflammatory activity.
This compound (KYC): A Novel HMGB1 Inactivator
This compound (KYC) is a tripeptide inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[6][7] A key mechanism of KYC's anti-inflammatory effect is its ability to inactivate HMGB1. This inactivation is a multi-step process initiated by the interaction of KYC with MPO.
The proposed mechanism involves the MPO-catalyzed oxidation of KYC to a thiyl radical. This reactive species then interacts with HMGB1, leading to its thiylation and the oxidation of its terminal thiol groups.[3][8] These modifications are thought to alter the conformation of HMGB1, thereby impairing its ability to bind to its pro-inflammatory receptors, TLR4 and RAGE.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on MPO and HMGB1.
Table 1: In Vitro Inhibition of Myeloperoxidase (MPO) by KYC
| Parameter | Value | Reference |
| IC50 for MPO-catalyzed HOCl formation | ~7 µM | [8] |
Table 2: In Vivo Effects of KYC on HMGB1 in a Neonatal Rat Pup Model of Bronchopulmonary Dysplasia
| Parameter | Treatment Group | Relative Change | Reference |
| Total HMGB1 in Lung Lysates | Hyperoxic + KYC | Decreased | [3][8] |
| KYC Thiylation of HMGB1 | Hyperoxic + KYC | Increased | [3][8] |
| Terminal HMGB1 Thiol Oxidation | Hyperoxic + KYC | Increased | [3][8] |
| HMGB1-TLR4 Association | Hyperoxic + KYC | Decreased | [3][8] |
| HMGB1-RAGE Association | Hyperoxic + KYC | Decreased | [3][8] |
Note: The data in Table 2 are derived from semi-quantitative western blot analyses and represent relative changes compared to control groups.
Signaling Pathways and Experimental Workflows
HMGB1 Signaling Pathway
The following diagram illustrates the canonical HMGB1 signaling pathway leading to inflammation.
Caption: HMGB1-mediated inflammatory signaling pathway.
Proposed Mechanism of KYC-Mediated HMGB1 Inactivation
This diagram outlines the proposed mechanism by which KYC inactivates HMGB1.
Caption: Proposed mechanism of KYC action on HMGB1.
Experimental Workflow: Co-Immunoprecipitation of HMGB1
The following workflow illustrates the key steps in a co-immunoprecipitation experiment to assess the interaction between HMGB1 and its receptors.
Caption: Co-immunoprecipitation workflow for HMGB1 interaction.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
Co-Immunoprecipitation of HMGB1 and its Receptors (TLR4/RAGE)
Objective: To determine the effect of KYC on the interaction between HMGB1 and its receptors, TLR4 and RAGE.
Materials:
-
Cell lysates from control and KYC-treated cells/tissues
-
Anti-HMGB1 antibody (for immunoprecipitation)
-
Anti-TLR4 antibody (for Western blot)
-
Anti-RAGE antibody (for Western blot)
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lysate Preparation: Lyse cells or tissues in Co-IP lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration.
-
Immunoprecipitation:
-
To equal amounts of protein from each sample, add the anti-HMGB1 antibody.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis/wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TLR4 and RAGE, followed by the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify band intensities to determine the relative amount of TLR4 and RAGE co-immunoprecipitated with HMGB1.
-
Mass Spectrometry Analysis of HMGB1 Thiylation
Objective: To identify and quantify KYC-induced thiylation of HMGB1.
Materials:
-
Purified HMGB1 protein (from in vitro assays or immunoprecipitated from cell lysates)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Reduce disulfide bonds in the protein sample by incubating with DTT.
-
Alkylate free cysteine residues with IAM to prevent disulfide bond reformation.
-
Digest the protein into peptides overnight with trypsin.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 column to remove salts and detergents that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reverse-phase column with a gradient of acetonitrile in formic acid.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of HMGB1.
-
Use specialized software to identify post-translational modifications, specifically looking for the mass shift corresponding to the adduction of the KYC-derived moiety to cysteine residues.
-
Quantify the relative abundance of modified versus unmodified peptides.
-
Conclusion
This compound represents a promising therapeutic agent for inflammatory diseases by targeting the pro-inflammatory cytokine HMGB1. Its unique mechanism of action, involving MPO-dependent oxidation and subsequent inactivation of HMGB1, offers a novel approach to mitigating inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of KYC and the intricate biology of HMGB1. Further research is warranted to fully elucidate the quantitative aspects of KYC-mediated HMGB1 inactivation and to translate these preclinical findings into clinical applications.
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Changes in serum human cartilage glycoprotein-39 and high-mobility group box 1 in preterm infants with bronchopulmonary dysplasia] [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
N-acetyl-lysyltyrosylcysteine Amide (N-Ac-KYC-amide): A Technical Guide to its Activation of the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which N-acetyl-lysyltyrosylcysteine amide (N-Ac-KYC-amide), a novel tripeptide, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling and experimental workflows for professionals engaged in antioxidant research and therapeutic development.
Core Mechanism of Action
N-acetyl-lysyltyrosylcysteine amide (N-Ac-KYC-amide) was initially identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2][3][4][5] Subsequent research has revealed its function as a pro-drug that activates the Nrf2 antioxidant response pathway. The activation mechanism is initiated by the MPO-catalyzed oxidation of N-Ac-KYC-amide into a thiyl radical.[1][2] This reactive species then directly interacts with and modifies Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[1][2] Specifically, the N-Ac-KYC-amide thiyl radical promotes the S-thiylation and S-glutathionylation of critical cysteine residues on Keap1.[1][2] This modification of Keap1 disrupts its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating the expression of a suite of antioxidant and cytoprotective enzymes.[1][2][6]
Quantitative Data on Nrf2 Activation
The following tables summarize the quantitative effects of N-Ac-KYC-amide treatment on key components of the Nrf2 signaling pathway in the lungs of hyperoxic neonatal rat pups, a model for bronchopulmonary dysplasia.[1][2]
| Treatment Group | B-KYC-thiylated Keap1 / Total Keap1 (Relative Level) | Fold Change vs. Hyperoxia (PBS) |
| Hyperoxia (PBS) | 1.0 ± 0.2 | 1.0 |
| Hyperoxia + KYC | 2.5 ± 0.4 | 2.5 |
| Data are presented as mean ± SD. B-KYC is biotinylated KYC used for detection.[1] |
| Treatment Group | S-glutathionylated Keap1 / Total Keap1 (Relative Level) | Fold Change vs. Hyperoxia (PBS) |
| Hyperoxia (PBS) | 1.0 ± 0.3 | 1.0 |
| Hyperoxia + KYC | 2.2 ± 0.5 | 2.2 |
| Data are presented as mean ± SD.[1] |
| Nuclear Nrf2 / Histone H3 (Relative Level) | Fold Change vs. Normoxia (PBS) | |
| Normoxia (PBS) | 1.0 ± 0.2 | 1.0 |
| Hyperoxia (PBS) | 2.0 ± 0.3 | 2.0 |
| Hyperoxia + KYC | 3.5 ± 0.5 | 3.5 |
| Data are presented as mean ± SD.[1] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Nrf2 activation pathway by N-Ac-KYC-amide and the workflows of key experimental protocols used to elucidate this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Nrf2: a bibliometric and visual analysis from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups. | Sigma-Aldrich [merckmillipore.com]
An In-Depth Technical Guide to the Discovery and Synthesis of N-acetyl lysyltyrosylcysteine amide (KYC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide, abbreviated as KYC, has emerged as a promising therapeutic agent with significant potential in treating conditions associated with oxidative stress and inflammation. This tripeptide amide is a potent and reversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of KYC, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis are provided, along with a compilation of key quantitative data and visual representations of its synthesis workflow and signaling pathways.
Discovery and Biological Activity
This compound was identified as a novel systems pharmacology agent designed to target oxidative stress and inflammation. It functions as a potent and specific inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants. The inhibition of MPO by KYC is a key aspect of its therapeutic potential, as excessive MPO activity is linked to tissue damage in a range of diseases.
The biological effects of KYC extend beyond MPO inhibition. It has been shown to be a systems pharmacology agent that, upon oxidation by MPO, forms a thiyl radical. This radical species can then inactivate the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of Nrf2 leads to the upregulation of antioxidant enzymes, further protecting cells from oxidative damage. This multi-faceted mechanism of action makes KYC a subject of interest for therapeutic intervention in diseases such as bronchopulmonary dysplasia and stroke.
Quantitative Biological Data
| Parameter | Value | Conditions | Reference |
| MPO Inhibition (HOCl formation) | IC50 = 7 µM | Cell-free assay | |
| Complete HOCl Production Inhibition | 25 µM | ||
| In Vivo Efficacy (Bronchopulmonary Dysplasia Model) | 50% reduction in MPO+ myeloid cells | Hyperoxic neonatal rat pups | |
| In Vivo Efficacy (Stroke Model) | 10 mg/kg; i.p.; daily for 3-7 days | Middle cerebral artery occlusion (MCAO) in mice |
Chemical Synthesis
The synthesis of this compound is achieved through Fmoc [N-(9-fluorenyl)methoxycarbonyl] solid-phase peptide synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of a Rink amide resin is crucial for obtaining the C-terminal amide functionality of the final product.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of KYC on a Rink amide resin. The synthesis involves the sequential coupling of Fmoc-protected amino acids, followed by N-terminal acetylation and final cleavage from the resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc group removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection step as described in step 1.
-
Activate and couple Fmoc-Tyr(tBu)-OH as described in step 2.
-
-
Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Repeat the Fmoc deprotection step as described in step 1.
-
Activate and couple Fmoc-Lys(Boc)-OH as described in step 2.
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step as described in step 1.
-
To the deprotected N-terminus of the peptide-resin, add a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Visualizations
Signaling Pathway of this compound
An In-Depth Technical Guide to the Biological Activity of N-acetyl lysyltyrosylcysteine amide (KYC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated significant therapeutic potential across a range of preclinical models of inflammatory and oxidative stress-mediated diseases. As a potent and specific inhibitor of myeloperoxidase (MPO), KYC effectively mitigates the production of damaging reactive oxidants. Beyond direct MPO inhibition, KYC exhibits a unique mechanism involving its oxidation to a thiyl radical, which in turn modulates key signaling pathways such as Keap1/Nrf2 and High Mobility Group Box 1 (HMGB1), leading to downstream anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of KYC, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound (KYC) is a synthetic tripeptide with the sequence N-acetyl-Lys-Tyr-Cys-NH2. It has emerged as a promising therapeutic agent due to its potent and specific inhibition of myeloperoxidase (MPO), an enzyme implicated in the pathology of numerous inflammatory diseases.[1][2] MPO, primarily released by activated neutrophils, catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants that contribute to tissue damage.[2] KYC's ability to block this activity, coupled with its modulation of critical downstream signaling pathways, underscores its potential in conditions such as ischemic stroke, bronchopulmonary dysplasia, and sickle cell disease.[1][3][4]
Synthesis
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). A common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amine termini of the amino acids. The synthesis would proceed by sequentially coupling the protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH) to a Rink amide resin. The N-terminus of the lysine residue is then acetylated. Following assembly, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Action
The primary mechanism of action of KYC is the potent and specific inhibition of myeloperoxidase (MPO).[2] Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, positioning it near the heme group.[2] Upon reaction with MPO, KYC is oxidized to a thiyl radical.[1] This radical species is key to KYC's broader biological activities. Unlike many MPO inhibitors that can produce toxic secondary radicals, the KYC thiyl radical is relatively stable and participates in specific downstream signaling modifications.[5]
One of the key downstream effects of the KYC thiyl radical is the modulation of the Keap1-Nrf2 pathway.[1] The thiyl radical can interact with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Furthermore, the KYC thiyl radical has been shown to directly interact with and inactivate the pro-inflammatory mediator, High Mobility Group Box 1 (HMGB1).[1] This interaction involves the thiylation of HMGB1, which prevents its binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby inhibiting downstream inflammatory signaling.[1]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of this compound from various preclinical studies.
Table 1: In Vitro MPO Inhibition
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 7 µM | Purified MPO (HOCl formation) | [6] |
| Complete Inhibition | 25 µM | Purified MPO (HOCl formation) | [6] |
Table 2: In Vivo Efficacy in a Murine Model of Stroke (MCAO)
| Parameter | KYC Dosage | Effect | Reference |
| Neurological Severity Score | 10 mg/kg/day, i.p. | Significantly reduced | [3][7] |
| Infarct Size | 10 mg/kg/day, i.p. | Significantly reduced | [3][7] |
| Neutrophil Infiltration | 10 mg/kg/day, i.p. | Significantly reduced | [3] |
| Microglia/Macrophage Activation | 10 mg/kg/day, i.p. | Significantly reduced | [8] |
| MPO Protein Levels in Brain | 10 mg/kg/day, i.p. | Markedly reduced | [3] |
Table 3: In Vivo Efficacy in a Rat Model of Bronchopulmonary Dysplasia
| Parameter | KYC Dosage | Effect | Reference |
| MPO-positive Myeloid Cells | 5 mg/kg, twice daily | Reduced by 50% | [1] |
| MPO Protein in Lungs | 5 mg/kg, twice daily | Reduced by 50% | [1] |
| Chlorotyrosine Formation | 5 mg/kg, twice daily | Reduced by 27% | [1] |
| Radial Alveolar Counts | 5 mg/kg, twice daily | Increased by 35% | [1] |
| Secondary Septa | 5 mg/kg, twice daily | Increased by 55% | [1] |
| Blood Vessel Counts | 5 mg/kg, twice daily | Increased by 92% | [1] |
| Mean Linear Intercept | 5 mg/kg, twice daily | Decreased by 22% | [1] |
Experimental Protocols
MPO-Catalyzed Hypochlorous Acid (HOCl) Production Assay
This protocol is adapted from Zhang et al., 2013.
-
Reagents:
-
Myeloperoxidase (MPO)
-
Hydrogen peroxide (H2O2)
-
Sodium chloride (NaCl)
-
Taurine
-
This compound (KYC)
-
Phosphate buffer (100 mM, pH 7.4)
-
Diethylene triamine pentaacetic acid (DTPA)
-
Catalase
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Acetate buffer (400 mM, pH 5.4)
-
-
Procedure:
-
Prepare a reaction mixture containing 20 nM MPO, 50 µM H2O2, 150 mM NaCl, and 5 mM taurine in phosphate buffer with 100 µM DTPA.
-
Add increasing concentrations of KYC to the reaction mixture.
-
Incubate the mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 2,000 units/mL of catalase.
-
To quantify taurine chloramine, mix 400 µL of the reaction solution with 100 µL of a solution containing 2 mM TMB and 100 µM KI in acetate buffer with 10% DMF.
-
Measure the absorbance at 655 nm using a spectrophotometer.
-
Calculate the concentration of HOCl produced based on a standard curve.
-
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol is a generalized procedure based on studies by Yu et al., 2016.
-
Animals: 8-10 week old C57BL/6J mice.
-
Anesthesia: Anesthetize mice with isoflurane.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
-
KYC Administration:
-
Dissolve KYC in sterile phosphate-buffered saline (PBS).
-
Administer KYC via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg/day) starting at a specified time point relative to the MCAO procedure.
-
-
Outcome Assessment:
-
Evaluate neurological deficits at various time points using a standardized scoring system.
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis of inflammatory markers.
-
MPO-Mediated LDL Oxidation Assay
This protocol is based on the general principles of LDL oxidation assays.
-
Reagents:
-
Human low-density lipoprotein (LDL)
-
Myeloperoxidase (MPO)
-
Hydrogen peroxide (H2O2)
-
This compound (KYC)
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring lipid peroxidation (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).
-
-
Procedure:
-
Incubate LDL (e.g., 100 µg/mL) with MPO (e.g., 50 nM) and H2O2 (e.g., 50 µM) in PBS at 37°C.
-
In parallel experiments, include varying concentrations of KYC in the incubation mixture.
-
After a set incubation period (e.g., 4 hours), stop the reaction (e.g., by adding catalase or placing on ice).
-
Assess the extent of LDL oxidation using a suitable method, such as the TBARS assay, which measures malondialdehyde (MDA) formation.
-
Compare the levels of LDL oxidation in the presence and absence of KYC to determine its inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 7. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
N-acetyl lysyltyrosylcysteine amide: A Deep Dive into its Anti-Inflammatory Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its primary mechanism of action is the potent and specific inhibition of myeloperoxidase (MPO), a key enzyme in the inflammatory cascade. By targeting MPO, KYC effectively mitigates oxidative stress, a central driver of inflammation-mediated tissue damage. This technical guide provides a comprehensive overview of the molecular mechanisms through which KYC exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Myeloperoxidase Inhibition
The cornerstone of this compound's (KYC) anti-inflammatory activity is its function as a potent and specific inhibitor of myeloperoxidase (MPO)[1][2][3]. MPO is a pro-oxidative enzyme predominantly released by activated neutrophils and other myeloid cells at sites of inflammation[1][3]. This enzyme catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants, which contribute significantly to oxidative stress and tissue damage[1][2].
KYC effectively inhibits the formation of these damaging oxidants. In vitro studies have demonstrated that KYC inhibits MPO-mediated HOCl formation with an IC50 of approximately 7 µM[1]. This inhibition of MPO activity is a critical first step in the cascade of anti-inflammatory effects exerted by KYC.
Quantitative Data on MPO Inhibition
| Parameter | Value | Experimental Conditions | Reference |
| IC50 for HOCl formation | ~7 µM | MPO (20 nM) incubated with H2O2 (50 µM), NaCl (150 mM), taurine (5 mM), and increasing concentrations of KYC in phosphate buffer (100 mM, pH 7.4) for 30 min. | [1] |
Downstream Effects of MPO Inhibition
By suppressing MPO activity, KYC triggers a series of downstream events that collectively reduce inflammation and protect tissues from damage. These effects have been observed in various preclinical models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and middle cerebral artery occlusion (MCAO), a model for ischemic stroke.
Reduction of Oxidative Stress
A direct consequence of MPO inhibition is a significant reduction in oxidative stress markers. Treatment with KYC has been shown to decrease the levels of chlorotyrosine (ClTyr), nitrotyrosine (NO2Tyr), and 4-hydroxynonenal (4HNE), which are all biomarkers of oxidative damage.
In a murine model of progressive multiple sclerosis (NOD EAE), KYC treatment markedly reduced the amount of MPO and the levels of ClTyr in the spinal cords of the animals[3]. Similarly, in a stroke model, KYC treatment reduced the formation of ClTyr, NO2Tyr, and 4HNE in the brain[4].
Modulation of Inflammatory Mediators and Cellular Infiltration
KYC has been demonstrated to reduce the expression of several key inflammatory mediators. In a model of bronchopulmonary dysplasia, KYC treatment led to decreased levels of cyclooxygenase-1 (Cox-1), cyclooxygenase-2 (Cox-2), High Mobility Group Box 1 (HMGB1), Receptor for Advanced Glycation Endproducts (RAGE), and Toll-like Receptor 4 (TLR4)[2][5].
Furthermore, KYC treatment has been associated with a reduction in the infiltration of inflammatory cells. In the MCAO stroke model, KYC administration significantly decreased the infiltration of neutrophils into the ischemic brain tissue[4].
Modulation of Key Signaling Pathways
Beyond direct MPO inhibition, KYC influences critical intracellular signaling pathways involved in the inflammatory response, namely the inactivation of HMGB1 and the activation of the Nrf2 antioxidant pathway.
Inactivation of High Mobility Group Box 1 (HMGB1)
HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from stressed or dying cells that can perpetuate inflammation[2]. KYC is oxidized by MPO to form a thiyl radical, which can then directly interact with and inactivate HMGB1 through thiylation[2][5]. This process involves the terminal oxidation of HMGB1's thiol groups, rendering it incapable of promoting inflammation[2][5]. This inactivation of HMGB1 prevents its interaction with its receptors, such as TLR4 and RAGE, thereby dampening the downstream inflammatory signaling cascade[2][5].
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. KYC has been shown to activate the Nrf2 pathway. The proposed mechanism involves the KYC thiyl radical, formed through MPO-mediated oxidation, causing the thiylation and S-glutathionylation of Keap1, the primary negative regulator of Nrf2[2][5]. This modification of Keap1 leads to the release and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their upregulation[2][5].
In Vivo Efficacy of this compound
The anti-inflammatory effects of KYC have been translated into significant therapeutic benefits in various animal models of inflammatory diseases.
Experimental Autoimmune Encephalomyelitis (EAE)
In a murine model of progressive multiple sclerosis, KYC treatment (at doses ranging from 3 mg/kg/day to 15 mg/kg, twice daily) not only reduced MPO levels and oxidative stress in the central nervous system but also led to a significant reduction in demyelination and axonal injury[3].
Middle Cerebral Artery Occlusion (MCAO)
In a mouse model of ischemic stroke, daily administration of KYC (10 mg/kg) resulted in a substantial reduction in brain infarct size by approximately 50% and a significant improvement in neurological severity scores[1].
Bronchopulmonary Dysplasia
In a neonatal rat model of hyperoxia-induced bronchopulmonary dysplasia, KYC treatment improved lung complexity, reduced the number of MPO-positive myeloid cells, and decreased the expression of inflammatory markers such as HMGB1, RAGE, and TLR4[2][5].
Experimental Protocols
MPO Inhibition Assay
-
Objective: To determine the IC50 of KYC for MPO-catalyzed hypochlorous acid (HOCl) formation.
-
Materials: Purified human MPO, hydrogen peroxide (H2O2), sodium chloride (NaCl), taurine, this compound (KYC), phosphate buffer (pH 7.4), catalase.
-
Procedure:
-
Prepare a reaction mixture containing 20 nM MPO, 50 µM H2O2, 150 mM NaCl, and 5 mM taurine in phosphate buffer.
-
Add varying concentrations of KYC to the reaction mixture.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding catalase.
-
Quantify the formation of taurine chloramine, a stable product of the reaction of HOCl with taurine, using a colorimetric assay.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To evaluate the neuroprotective effects of KYC in a mouse model of ischemic stroke.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. A 6-0 nylon monofilament with its tip rounded by heating is typically used. The filament is introduced into the external carotid artery and advanced to the origin of the MCA.
-
Maintain the occlusion for a defined period (e.g., 60 minutes).
-
Initiate treatment with KYC (e.g., 10 mg/kg, intraperitoneally) or vehicle control at the time of reperfusion.
-
Continue daily treatment for a specified duration (e.g., 7 days).
-
Assess neurological deficits using a standardized scoring system at various time points.
-
At the end of the study, sacrifice the animals and determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Western Blot for Nrf2 Nuclear Translocation
-
Objective: To assess the effect of KYC on the nuclear translocation of Nrf2.
-
Sample Preparation:
-
Treat cells or tissues with KYC or vehicle control.
-
Isolate nuclear and cytoplasmic fractions using a commercial kit or standard biochemical fractionation protocols.
-
-
Procedure:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Core mechanism of KYC action via MPO inhibition.
Figure 2. Downstream signaling pathways modulated by KYC.
Figure 3. General experimental workflow for in vivo studies.
Conclusion
This compound represents a promising therapeutic agent for a variety of inflammatory conditions. Its multifaceted mechanism of action, centered on the inhibition of myeloperoxidase, leads to a potent reduction in oxidative stress and the modulation of key inflammatory signaling pathways. The preclinical data strongly support its efficacy in reducing tissue damage and improving functional outcomes in models of neuroinflammation and lung injury. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel anti-inflammatory compound.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Keap1-Nrf2 Pathway as a Sentinel of Cellular Homeostasis
An In-depth Technical Guide on the Role of Cysteine Thiols and the Thiyl Radical in Keap1-Nrf2 Pathway Function
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the Keap1 protein acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for continuous ubiquitination and subsequent degradation by the proteasome.[2][3] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative or electrophilic insults, this repression is lifted.
Keap1 is a cysteine-rich protein, and the thiol groups of these cysteine residues act as sensors for cellular stress.[4][5] Modification of specific, highly reactive cysteine thiols on Keap1 leads to a conformational change that disrupts its ability to ubiquitinate Nrf2.[3] This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, orchestrating a powerful antioxidant and detoxification response. Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a critical target for drug development in a wide range of diseases, from cancer to neurodegenerative disorders.[5]
This guide delves into the core chemical mechanisms governing Keap1's sensor function, with a particular focus on the chemistry of its cysteine thiols and the potential role of the highly reactive thiyl radical.
The Thiyl Radical: A Primer on Formation and Reactivity
A thiyl radical (RS•) is a sulfur-centered radical formed by the one-electron oxidation of a thiol (RSH), typically through the abstraction of its hydrogen atom.[6] Thiyl radicals are key intermediates in redox biology and the chemistry of thiols.[7]
Formation: Thiyl radicals can be generated through various pathways in biological systems:
-
Reaction with other radicals: Highly reactive species like the hydroxyl radical (HO•) react with thiols at near diffusion-controlled rates to form thiyl radicals.[6]
-
Enzymatic reactions: Enzymes such as ribonucleotide reductase utilize a cysteine thiyl radical in their catalytic cycle.
-
Photolysis: UV irradiation can induce the formation of thiyl radicals.
Reactivity and Fate: Once formed, thiyl radicals are highly reactive and can participate in several reactions:
-
Dimerization: Two thiyl radicals can combine to form a disulfide bond (RSSR).
-
Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, particularly from C-H bonds, propagating a radical chain reaction. This can lead to protein or lipid damage.[7]
-
Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which are also potent oxidants.
-
Repair Reactions: Thiyl radicals can be "repaired" (reduced back to a thiol) by antioxidants such as ascorbate or glutathione.[8]
The specific involvement of a thiyl radical intermediate in the canonical activation of the Keap1-Nrf2 pathway is not as extensively documented as two-electron oxidation pathways. The primary mechanisms of Keap1 inactivation by electrophilic Nrf2 activators are believed to be the alkylation of cysteine residues (via Michael addition) or their oxidation to sulfenic acid (RSOH).[4][9] However, under conditions of intense oxidative stress where one-electron oxidants are prevalent, the formation of a thiyl radical on a Keap1 cysteine residue remains a theoretical possibility that could contribute to Nrf2 activation.
The "Cysteine Code" of Keap1: A Molecular Switch for the Stress Response
Human Keap1 contains 27 cysteine residues, but not all are equally reactive.[1][5] A subset of these cysteines functions as the primary sensors for electrophiles and oxidants. The differential reactivity of these residues to various inducers has been termed the "cysteine code," suggesting that different types of stress may elicit a finely tuned response by modifying specific combinations of cysteines.[1]
The most critical and reactive cysteine residues implicated in Nrf2 regulation include:
-
Cys151: Located in the BTB domain, which is involved in Keap1 dimerization and interaction with the Cul3 E3 ligase. Modification of C151 is thought to disrupt the ubiquitin ligase complex's ability to target Nrf2.[3][5][10]
-
Cys273 and Cys288: Found in the intervening region (IVR). These residues are crucial for repressing Nrf2 under basal conditions, and their modification is a key trigger for Nrf2 stabilization.[3][11]
-
Cys226 and Cys613: These residues have been shown to form an intramolecular disulfide bond under certain oxidative conditions.[2]
The high reactivity of these specific thiol groups is attributed to their local protein microenvironment, where adjacent basic amino acid residues lower their pKa, favoring the more nucleophilic thiolate anion (RS⁻) state.[4] This makes them susceptible to modification by soft electrophiles and oxidants, triggering the cascade of Nrf2 activation.
Quantitative Data on Thiyl Radical Reactivity
Understanding the kinetics of thiyl radical reactions is crucial for evaluating their potential biological impact. The following tables summarize key rate constants for the formation and reactions of thiyl radicals with biologically relevant molecules.
Table 1: Rate Constants for Thiyl Radical Formation from Thiols by Various Radical Species
| Reacting Radical | Thiol Substrate | Rate Constant (k) in M⁻¹s⁻¹ | Reference(s) |
|---|---|---|---|
| Hydroxyl Radical (HO•) | Generic Thiol | ~6.8 x 10⁹ | [6] |
| Hydrogen Atom (H•) | Generic Thiol | ~1.7 x 10⁹ | [6] |
| Alkoxyl Radical (Me₃CO•) | Generic Thiol | ~6.6 x 10⁷ | [6] |
| Carbon-centered Radical (Me₂C•H) | Generic Thiol | ~6.7 x 10⁶ | [6] |
| Peroxyl Radical (R₂CHOO•) | Alkyl Thiol | ~4.2 x 10³ |[6] |
Table 2: Rate Constants for Hydrogen Abstraction from Amino Acid Side Chains by Thiyl Radicals
| Amino Acid | Rate Constant (k) in M⁻¹s⁻¹ at 37°C | Reference(s) |
|---|---|---|
| Serine (Ser) | 1.6 x 10⁵ | [7][12] |
| Threonine (Thr) | 7.0 x 10⁴ | [7][12] |
| Alanine (Ala) | 2.0 x 10⁴ | [7][12] |
| Glycine (Gly) | 1.0 x 10⁴ | [7][12] |
| Valine (Val) | ≤ 1.0 x 10³ |[7][12] |
Table 3: Rate Constants for Reactions of Thiyl Radicals with Key Biological Molecules
| Reactant | Thiyl Radical Source | Rate Constant (k) | Reference(s) |
|---|---|---|---|
| Oxygen (O₂) | Generic Thiyl Radical | ~2.2 x 10⁹ M⁻¹s⁻¹ | [8] |
| Ascorbate | Generic Thiyl Radical | > 10⁸ M⁻¹s⁻¹ | [6] |
| Glutathione (GSH) | Generic Thiyl Radical | > 10⁸ M⁻¹s⁻¹ | [6] |
| Linoleic Acid | Cysteine Radical | 1.3 x 10⁶ M⁻¹s⁻¹ |[6] |
Key Experimental Protocols
Investigating the role of thiyl radicals and cysteine modifications in the Keap1-Nrf2 pathway requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: Analysis of Keap1 Cysteine Modification by Mass Spectrometry
This protocol is designed to identify which cysteine residues on Keap1 are modified by an electrophilic compound. A critical variation is the optional omission of iodoacetamide, which can artefactually remove reversible modifications.[13][14]
A. Reagents and Materials:
-
Recombinant human Keap1 protein
-
Electrophilic compound of interest (e.g., sulforaphane)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM) (optional)
-
Mass spectrometry grade Trypsin
-
Formic acid, Acetonitrile (HPLC grade)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
B. Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, incubate recombinant Keap1 (e.g., 5 µM) with the electrophilic compound at a desired molar ratio (e.g., 1:1, 1:5) in Tris-HCl buffer.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation of Free Thiols (Optional - for irreversible modifications):
-
Add IAM to a final concentration of 10 mM to block any unmodified cysteine residues.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Note: For detecting highly reversible adducts (like sulforaphane on Cys151), this step should be omitted.[13][14]
-
-
Sample Preparation for Digestion:
-
Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the newly reduced cysteines by adding IAM to 20 mM and incubating in the dark for 30 minutes. (This step is performed even if the initial IAM step was skipped).
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
-
Tryptic Digestion:
-
Add mass spectrometry grade trypsin at a 1:50 (trypsin:Keap1) w/w ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1%.
-
Analyze the sample by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the human Keap1 protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the expected modification (e.g., sulforaphane adduct) as a variable modification on cysteine residues.
-
Manually validate the spectra of identified modified peptides to confirm the site of modification.
-
Protocol 2: ARE-Driven Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter. A dual-luciferase system is used to normalize for transfection efficiency.[15][16][17][18][19]
A. Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
pARE-Luc reporter plasmid (containing multiple ARE copies driving Firefly luciferase)
-
pRL-TK plasmid (constitutively expressing Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
B. Methodology:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells in each well with the pARE-Luc plasmid (e.g., 100 ng) and the pRL-TK plasmid (e.g., 10 ng) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations or vehicle control.
-
Incubate for the desired time period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with 1X PBS.
-
Add 1X Passive Lysis Buffer (e.g., 20 µL per well) to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Add 100 µL of LAR II to the luminometer reading plate or tube.
-
Carefully transfer 20 µL of the cell lysate into the LAR II. Mix by pipetting.
-
Immediately measure the Firefly luciferase activity (luminescence) in a luminometer.
-
-
Renilla Luciferase Measurement (Normalization):
-
Following the Firefly reading, inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla reaction.
-
Immediately measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well to normalize the ARE reporter activity.
-
Express the results as fold induction over the vehicle-treated control.
-
Protocol 3: Immunofluorescence Staining for Nrf2 Nuclear Translocation
This protocol visualizes the subcellular localization of Nrf2, providing a qualitative and semi-quantitative measure of its activation.[20][21][22][23][24]
A. Reagents and Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
B. Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
When cells reach desired confluency, treat them with the compound of interest or vehicle for the specified time (e.g., 1-4 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash cells twice with cold PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the coverslips three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with the primary anti-Nrf2 antibody (diluted in Blocking Buffer) in a humidified chamber overnight at 4°C.
-
The next day, wash the coverslips three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS containing 0.1% Tween-20, protected from light.
-
Counterstain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and Nrf2 (e.g., green) channels.
-
Analyze the images by observing the co-localization of the Nrf2 signal with the DAPI signal, which indicates nuclear translocation. Quantification can be performed by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software.
-
Visualizations: Signaling Pathways and Experimental Workflows
// Translocation Nrf2 -> Nrf2_n [label="Stabilization &\nTranslocation", color="#34A853", style=bold, constraint=false];
// Invisible nodes for layout edge [style=invis]; Proteasome -> Nrf2_n; } Keap1-Nrf2 Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein thiyl radical reactions and product formation: a kinetic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]
- 12. datapdf.com [datapdf.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. Luciferase reporter assay [bio-protocol.org]
- 18. Luciferase Assay System Protocol [promega.com]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 20. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 21. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of N-acetyl lysyltyrosylcysteine amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide is a tripeptide that has garnered significant interest as a potent and specific inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme implicated in oxidative stress and inflammatory processes associated with various diseases, including bronchopulmonary dysplasia and ischemic stroke.[1][3][4] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used methodology for peptide preparation. Additionally, it outlines the mechanism of action of this tripeptide in the context of MPO inhibition and presents the relevant signaling pathway.
Introduction
Myeloperoxidase is a heme-containing peroxidase predominantly expressed in neutrophils. Upon activation, neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species. These potent oxidants, while crucial for host defense, can also inflict significant damage to host tissues when produced in excess, contributing to the pathology of numerous inflammatory diseases.
This compound has emerged as a promising therapeutic agent due to its ability to effectively inhibit the production of toxic oxidants by MPO.[1][2][3][4] Its therapeutic potential has been demonstrated in preclinical models of bronchopulmonary dysplasia, where it improved lung complexity and reduced inflammation.[3] This application note provides a comprehensive guide for the synthesis and purification of this important tripeptide.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh, 0.5-0.8 mmol/g) | Various | Synthesis Grade |
| Fmoc-Cys(Trt)-OH | Various | Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Various | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine | Various | ACS Grade |
| Acetic Anhydride | Various | ACS Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | ACS Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Experimental Protocol
The synthesis is performed on a 0.1 mmol scale using a Rink Amide MBHA resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) for 5 minutes each.
-
Swell the resin in DMF for 1 hour.
2. First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
3. Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. N-terminal Acetylation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
-
Acetylation: Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 1 hour.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Finally, wash with methanol (3 x 5 mL) and dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:2.5:2.5:1, v/v/v/v).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure product and lyophilize to obtain the final peptide as a white powder.
8. Characterization:
-
Confirm the identity of the synthesized peptide by mass spectrometry (MS).
-
Assess the purity by analytical RP-HPLC.
Expected Results
| Parameter | Expected Value |
| Purity (HPLC) | >95% |
| Molecular Weight | ~453.6 g/mol |
| Appearance | White lyophilized powder |
| Overall Yield | 15-30% |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of myeloperoxidase. The diagram below illustrates the synthesis workflow and the MPO signaling pathway that is targeted.
Caption: Synthesis workflow and MPO inhibition pathway.
Conclusion
This application note provides a detailed, step-by-step protocol for the synthesis of this compound via Fmoc-based solid-phase peptide synthesis. The described methodology allows for the efficient production of this potent MPO inhibitor for research and drug development purposes. The visualization of the MPO signaling pathway highlights the mechanism by which this tripeptide can mitigate oxidative stress and inflammation, underscoring its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Fmoc-Based Solid-Phase Synthesis of N-acetyl-lysyl-tyrosyl-cysteine Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the production of synthetic peptides.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[1] N-terminal acetylation and C-terminal amidation are common modifications that enhance peptide stability against enzymatic degradation and mimic the structure of native proteins.[2][3] This application note provides a detailed protocol for the synthesis of N-acetyl-lysyl-tyrosyl-cysteine amide (Ac-Lys-Tyr-Cys-NH₂), a tripeptide with potential applications in various research and therapeutic areas. The protocol covers all stages from resin preparation to final peptide purification and analysis.
I. Materials and Reagents
All reagents should be of peptide synthesis grade. Proper safety precautions, including the use of personal protective equipment, should be followed when handling all chemicals, especially TFA and DIC.
| Category | Item | Suggested Supplier/Grade |
| Resin | Rink Amide ProTide™ Resin or equivalent | CEM Corporation, Sigma-Aldrich |
| Amino Acids | Fmoc-Cys(Trt)-OH | Aapptec, CEM Corporation[4][5] |
| Fmoc-Tyr(tBu)-OH | Aapptec, Sigma-Aldrich[6][7] | |
| Fmoc-Lys(Boc)-OH | P3 BioSystems, ChemPep[8][9] | |
| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | CreoSalus, Sigma-Aldrich[10] |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | CEM Corporation[10] | |
| Deprotection Reagent | Piperidine | Alfa Aesar[10] |
| Acetylation Reagent | Acetic Anhydride | Sigma-Aldrich[10] |
| Solvents | N,N-Dimethylformamide (DMF) | VWR[10] |
| Dichloromethane (DCM) | VWR[10] | |
| Anhydrous Diethyl Ether (Et₂O) | VWR[10] | |
| Cleavage Reagents | Trifluoroacetic Acid (TFA) | Sigma-Aldrich[10] |
| Triisopropylsilane (TIS) | Sigma-Aldrich[10] | |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | Sigma-Aldrich[10] | |
| HPLC-grade Water (H₂O) | Fisher Scientific[10] | |
| Purification | HPLC-grade Acetonitrile (MeCN) | Fisher Scientific[10] |
| C18 Reversed-Phase HPLC Column | Agilent, Waters[1][11] |
II. Experimental Protocols
The synthesis is performed on a 0.1 mmol scale. The following diagram illustrates the overall workflow.
Protocol 1: Resin Preparation and Swelling
-
Place Rink Amide resin (0.1 mmol) into a reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove impurities and swell the resin.[12]
-
Perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20-30 minutes to expose the free amine for coupling the first amino acid.[13]
-
Wash the resin thoroughly with DMF to remove residual piperidine.[13]
Protocol 2: Stepwise Fmoc Amino Acid Coupling
This protocol describes a single coupling cycle, which is repeated for each amino acid.
-
C-terminal Cysteine Coupling:
-
Prepare a coupling solution of Fmoc-Cys(Trt)-OH (4-5 equiv.), Oxyma Pure (4-5 equiv.), and DIC (4-5 equiv.) in DMF.[10][14] The combination of DIC and an additive like Oxyma Pure is effective for coupling amino acids like Fmoc-Cys(Trt)-OH.[15]
-
Add the solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[13] If the test is positive (blue), indicating free amines, the coupling should be repeated.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
React for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene byproducts.
-
-
Tyrosine and Lysine Coupling:
-
Repeat the coupling and deprotection steps sequentially for Fmoc-Tyr(tBu)-OH and Fmoc-Lys(Boc)-OH. The tert-butyl (tBu) group on Tyrosine and the tert-butyloxycarbonyl (Boc) group on Lysine protect the side chains from unwanted reactions during synthesis.[8][16] These groups are stable to the basic conditions of Fmoc deprotection but are readily removed by acid during the final cleavage step.[9][17]
-
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [10][18] |
| Amino Acid Excess | 4-5 equivalents | [10][12] |
| Coupling Reagent Excess (DIC/Oxyma) | 4-5 equivalents | [10][12] |
| Coupling Time | 1-2 hours | [14] |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | [10][13] |
| Fmoc Deprotection Time | 20-30 minutes | [13] |
Protocol 3: N-Terminal Acetylation
N-terminal acetylation removes the positive charge from the peptide's N-terminus, which can increase its stability.[2]
-
After the final Fmoc deprotection of the Lysine residue, wash the resin-bound peptide thoroughly with DMF.
-
Prepare an acetylation solution of 10% acetic anhydride in DMF.[10]
-
Add the solution to the resin and react for 30 minutes at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x) and dry the resin under a high vacuum.[19]
Protocol 4: Cleavage and Side-Chain Deprotection
This step cleaves the completed peptide from the resin and removes the side-chain protecting groups (Trt, tBu, Boc).
-
Prepare a cleavage cocktail. A standard cocktail effective for removing Trt, tBu, and Boc groups is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5).[10][18] TIS and DODT act as scavengers to trap the reactive cations generated during deprotection, preventing side reactions with sensitive residues like Cysteine and Tyrosine.[19]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
React for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
| Component | Volume % | Purpose |
| TFA | 92.5% | Cleaves peptide from resin; removes Boc, tBu, Trt groups |
| TIS | 2.5% | Scavenger for Trityl and tBu cations[19] |
| H₂O | 2.5% | Scavenger |
| DODT | 2.5% | Scavenger, prevents re-attachment of Trt to Cys[10] |
Protocol 5: Peptide Precipitation, Purification, and Analysis
-
Precipitation: Add the TFA filtrate to a 10-fold volume of cold anhydrous diethyl ether. This will cause the crude peptide to precipitate.[18]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers and dissolved protecting group fragments.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile containing 0.1% TFA.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. A typical starting gradient is 5-95% Acetonitrile over 30-60 minutes.[1]
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.
III. Final Product
The successful synthesis yields N-acetyl-lysyl-tyrosyl-cysteine amide with the following structure.
References
- 1. agilent.com [agilent.com]
- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 9. chempep.com [chempep.com]
- 10. cem.de [cem.de]
- 11. waters.com [waters.com]
- 12. digital.csic.es [digital.csic.es]
- 13. peptide.com [peptide.com]
- 14. Coupling of Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH [bio-protocol.org]
- 15. bachem.com [bachem.com]
- 16. nbinno.com [nbinno.com]
- 17. peptide.com [peptide.com]
- 18. interanalyt.ru [interanalyt.ru]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. agilent.com [agilent.com]
Application Notes and Protocols: N-acetyl lysyltyrosylcysteine amide (KYC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lysyltyrosylcysteine amide (KYC) is a synthetic tripeptide that has garnered significant interest as a potent and specific inhibitor of myeloperoxidase (MPO). MPO is a heme-containing enzyme predominantly found in neutrophils and monocytes, where it plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl).[1][2][3] While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to its role in promoting oxidative stress, lipid peroxidation, and tissue damage.[1][4][5] KYC has been shown to effectively inhibit the production of toxic oxidants by MPO, thereby reducing neuronal damage, preserving brain tissue in stroke models, and inhibiting MPO-dependent protein nitration and LDL oxidation.[6][7]
These application notes provide a comprehensive overview of the solubility of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. Detailed protocols for solubility determination and preparation of stock solutions are provided to ensure accurate and reproducible experimental outcomes. Additionally, a summary of the MPO signaling pathway and the mechanism of inhibition by KYC is presented to provide context for its biological activity.
Chemical Information
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
| Molecular Formula | C₂₀H₃₁N₅O₅S |
| Molecular Weight | 453.56 g/mol |
| CAS Number | 1287585-40-3 |
Solubility Data
The solubility of this compound in DMSO and water is summarized in the table below. This data is critical for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 55 mg/mL | 121.26 mM | Sonication is recommended to aid dissolution. |
| Water | 100 mM[1] | 100 mM | A pre-made 10 mM solution in water is also commercially available.[6] |
Experimental Protocols
Protocol 1: Determination of Solubility of this compound
This protocol outlines a general method for determining the solubility of KYC in a solvent of choice, adapted from standard peptide solubility guidelines.[6][7][8][9]
Materials:
-
This compound (lyophilized powder)
-
Solvent (e.g., DMSO, sterile distilled water)
-
Vortex mixer
-
Sonicator (optional, but recommended for DMSO)
-
Microcentrifuge
-
Calibrated balance
-
Micro-pipettes and sterile tips
Procedure:
-
Preparation: Allow the lyophilized KYC powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Solvent Addition: To a pre-weighed aliquot of KYC (e.g., 1 mg), add a small, precise volume of the solvent (e.g., 10 µL of DMSO or water).
-
Dissolution:
-
Vortexing: Vortex the sample vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (for DMSO): If the peptide does not fully dissolve with vortexing, sonicate the sample for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution for any undissolved particulate matter. A clear solution indicates complete dissolution at that concentration.
-
Incremental Solvent Addition: If the peptide is not fully dissolved, add additional small, precise volumes of the solvent, vortexing (and sonicating if necessary) after each addition. Record the total volume of solvent added.
-
Determination of Saturation Point: Continue adding solvent incrementally until the peptide is completely dissolved. The concentration at which no more peptide will dissolve is the saturation point.
-
Calculation: Calculate the solubility in mg/mL or mM using the initial mass of the peptide and the final volume of the solvent required for complete dissolution.
-
Centrifugation: Before use in an assay, it is recommended to centrifuge the peptide solution to pellet any residual undissolved material.
Protocol 2: Preparation of a 10 mM Stock Solution in Water
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Micro-pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out a specific mass of KYC powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.5356 mg of KYC (Molecular Weight = 453.56 g/mol ).
-
Solvent Addition: Add the weighed KYC powder to a sterile microcentrifuge tube. Add the calculated volume of sterile water (in this example, 1 mL).
-
Dissolution: Vortex the solution until the peptide is completely dissolved. A clear solution should be obtained.
-
Sterilization (Optional but Recommended): If the stock solution is to be used in cell culture, it should be sterile-filtered through a 0.22 µm filter.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3: Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Micro-pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out a specific mass of KYC powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of KYC.
-
Solvent Addition: Add the weighed KYC powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this example, 1 mL).
-
Dissolution: Vortex the solution vigorously. Sonication is recommended to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C. It is important to use anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of myeloperoxidase (MPO). MPO, primarily released by activated neutrophils at sites of inflammation, utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the highly reactive and cytotoxic hypochlorous acid (HOCl).[2][4] HOCl can cause significant damage to host tissues through the oxidation of proteins, lipids, and DNA. KYC exerts its inhibitory effect by binding to the active site of MPO, thereby preventing the generation of HOCl.[1][5] Docking studies have suggested that the tyrosine residue of KYC positions itself near the heme active site of MPO.[1][5] This interaction not only blocks the production of HOCl but also inhibits MPO-mediated nitration and oxidation of low-density lipoproteins (LDL).[1]
The following diagrams illustrate the MPO signaling pathway and the inhibitory action of this compound, as well as a general experimental workflow for solubility determination.
Caption: Myeloperoxidase (MPO) Signaling Pathway and Inhibition by KYC.
Caption: Experimental Workflow for Solubility Determination.
References
- 1. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 3. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 5. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. biobasic.com [biobasic.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Preparing N-acetyl lysyltyrosylcysteine amide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl lysyltyrosylcysteine amide (KYC) is a potent tripeptide inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in various diseases.[1][2] Its therapeutic potential has been demonstrated in preclinical models of stroke, multiple sclerosis, and bronchopulmonary dysplasia.[3][4][5] This document provides detailed application notes and protocols for the chemical synthesis, purification, characterization, and preparation of this compound for in vivo studies, ensuring researchers can reliably produce and utilize this promising compound in their investigations.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound is efficiently synthesized using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) on a Rink Amide resin.[5][6] This methodology allows for the stepwise addition of amino acids to a solid support, simplifying purification between steps.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Cys(Trt)-OH | Various | Peptide synthesis grade |
| Fmoc-Tyr(tBu)-OH | Various | Peptide synthesis grade |
| Fmoc-Lys(Boc)-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent grade |
| Oxyma Pure | Various | Reagent grade |
| Piperidine | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Acetic Anhydride | Various | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Reagent grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dithiothreitol (DTT) | Various | Molecular biology grade |
| Diethyl ether | Various | ACS grade |
Experimental Protocol: Fmoc SPPS of N-acetyl-Lys-Tyr-Cys-NH₂
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
In a separate vial, dissolve 2 equivalents of Fmoc-Cys(Trt)-OH, 2 equivalents of Oxyma Pure, and 2 equivalents of DIC in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).[7]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat step 3 with Fmoc-Tyr(tBu)-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH): Repeat step 3 with Fmoc-Lys(Boc)-OH.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Add the solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Resin Drying: Wash the resin with methanol (3x) and dry under vacuum.
Caption: Solid-Phase Peptide Synthesis Workflow for KYC.
Cleavage, Deprotection, and Purification
Cleavage and Deprotection Protocol
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by Preparative HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
| Parameter | Specification |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical HPLC and mass spectrometry.[11][12][13]
| Analysis | Expected Result |
| Analytical HPLC | Single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 454.19 (Calculated: 454.19) |
Preparation for In Vivo Studies
Removal of Trifluoroacetic Acid (TFA)
TFA from the purification process can have biological effects and should be removed or exchanged.[5]
Protocol:
-
Dissolve the purified, lyophilized peptide in distilled water containing 6 mM HCl.
-
Lyophilize the solution.
-
Repeat steps 1 and 2 two more times to ensure maximal TFA removal.[5]
Formulation for Injection
For intraperitoneal (i.p.) injection in mice, a common dosage is 10 mg/kg.[14] The peptide should be formulated in a sterile, isotonic solution.
Protocol:
-
Determine the total amount of peptide required based on the number of animals and the dosage.
-
Weigh the required amount of TFA-free peptide in a sterile container.
-
Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired stock concentration.
-
Gently vortex to dissolve. If solubility is an issue, sonication can be used sparingly.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulated peptide solution at -20°C in aliquots to avoid freeze-thaw cycles.[15]
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing enzyme released by neutrophils and other myeloid cells that catalyzes the formation of reactive oxygen species, such as hypochlorous acid (HOCl), contributing to oxidative stress and inflammation.[16]
By inhibiting MPO, KYC reduces the production of these damaging oxidants. This leads to a downstream cascade of effects, including:
-
Reduced Inflammation: KYC treatment has been shown to decrease the number of pro-inflammatory M1 microglia and N1 neutrophils in the brain.[3]
-
Downregulation of Pro-inflammatory Signaling: Inhibition of MPO by KYC leads to reduced expression of high-mobility group box 1 (HMGB1), receptor for advanced glycation end products (RAGE), and nuclear factor-κB (NF-κB).[3]
-
Activation of Antioxidant Response: KYC can be oxidized by MPO to a thiyl radical, which in turn can inactivate HMGB1 and activate the Nrf2 antioxidant response pathway.[5]
Caption: Signaling Pathway of KYC as an MPO Inhibitor.
References
- 1. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of myeloperoxidase by this compound reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: N-acetyl lysyltyrosylcysteine amide (KYC) in a Murine MCAO Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-acetyl lysyltyrosylcysteine amide (KYC), a potent and specific inhibitor of myeloperoxidase (MPO), in a preclinical mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). The provided protocols are based on established research to guide the design and execution of similar studies.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiology involving oxidative stress and inflammation. Myeloperoxidase (MPO), an enzyme released by activated neutrophils and microglia, is a key contributor to oxidative damage in the ischemic brain. This compound (KYC) is a novel, non-toxic, and specific MPO inhibitor that has demonstrated significant neuroprotective effects in a murine MCAO model.[1][2][3] By inhibiting MPO, KYC reduces the production of harmful reactive oxygen species, thereby mitigating neuronal damage, inflammation, and blood-brain barrier disruption.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing KYC in the MCAO mouse model.
Table 1: KYC Dosage and Administration
| Parameter | Details | Reference |
| Drug | This compound (KYC) | [1] |
| Dosage | 10.0 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Daily | [1] |
| Treatment Onset | 1 hour before or 1 hour after MCAO | [1] |
| Treatment Duration | 3 or 7 days | [1] |
Table 2: Summary of KYC Efficacy in MCAO Mouse Model
| Parameter | Outcome with KYC Treatment | Reference |
| Neurological Severity Score | Significantly reduced | [1][3] |
| Infarct Size | Reduced by 50% at day 3 | [1] |
| Blood-Brain Barrier Disruption | Reduced IgG extravasation | [3] |
| Neutrophil Infiltration | Significantly reduced | [3] |
| Neuronal Cell Death (Apoptosis) | Significantly reduced | [1][4] |
| Microglia/Macrophage Activation | Significantly reduced Iba1+ cells | [1] |
| MPO Levels in Brain | Decreased | [1] |
| Oxidative Stress Markers (Chlorotyrosine, Nitrotyrosine, 4-HNE) | Significantly reduced | [1][3] |
| Pro-inflammatory M1 Microglia | Decreased numbers | [2] |
| Pro-inflammatory N1 Neutrophils | Decreased numbers | [2] |
| HMGB1, RAGE, NF-κB Expression | Markedly reduced | [2] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used surgical procedure to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to monitor the reduction in cerebral blood flow.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision.
-
Place the mouse in a recovery cage with easy access to food and water.
KYC Drug Administration
Materials:
-
This compound (KYC)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for IP injection
Procedure:
-
Dissolve KYC in PBS to a final concentration for a 10.0 mg/kg dosage.
-
Administer the KYC solution or PBS (for the control group) via intraperitoneal injection.
-
The first injection can be given either 1 hour before MCAO surgery or 1 hour after the start of reperfusion.
-
Continue daily IP injections for the duration of the study (e.g., 3 or 7 days).
Neurological Deficit Scoring
Neurological function can be assessed at various time points after MCAO using a standardized scoring system.
Procedure: A common 5-point scale for neurological deficit scoring:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling to the contralateral side
-
3: Leaning to the contralateral side
-
4: No spontaneous motor activity
Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
At the end of the experiment (e.g., day 3 or 7), euthanize the mice and perfuse with cold PBS.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix slicer.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes in the dark.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct areas of all slices.
Signaling Pathways and Experimental Workflow
Signaling Pathway of KYC in MCAO
The following diagram illustrates the proposed mechanism of action of KYC in reducing brain injury following MCAO.
Caption: Mechanism of KYC-mediated neuroprotection in ischemic stroke.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating the efficacy of KYC in an MCAO mouse model.
Caption: Experimental workflow for KYC evaluation in MCAO mice.
References
- 1. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for N-acetyl lysyltyrosylcysteine amide (KYC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that functions as a potent and specific inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2][3][4][5] By inhibiting MPO, KYC effectively reduces the production of toxic oxidants, thereby protecting against cellular and tissue damage in various pathological conditions.[1][3][5] These application notes provide a comprehensive overview of the intraperitoneal (IP) injection protocol for KYC in preclinical research, particularly in rodent models.
Mechanism of Action
This compound is a reversible and non-toxic inhibitor of myeloperoxidase.[2][3] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are used to kill pathogens.[5][6] However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases.[2][7]
KYC inhibits MPO-dependent generation of toxic oxidants, including HOCl, and reduces protein nitration and LDL oxidation.[1][3][6] This inhibitory action helps to mitigate oxidative stress and its downstream inflammatory consequences.
Signaling Pathways
The therapeutic effects of this compound are associated with the modulation of key signaling pathways involved in inflammation and oxidative stress.
-
HMGB1/TLR4/RAGE Pathway: High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from damaged cells, can activate pro-inflammatory signaling through receptors like Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE).[8][9][10] Studies have shown that KYC treatment can decrease the levels of HMGB1, RAGE, and TLR4, suggesting an inhibitory effect on this pro-inflammatory axis.[11][12][13]
-
Keap1/Nrf2 Pathway: The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response.[3][14][15] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to induce the expression of antioxidant enzymes.[14][15][16] KYC has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response.[11][13]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The role of HMGB1/RAGE/TLR4 signaling pathways in cigarette smoke‐induced inflammation in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMGB1 and RAGE in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the TLR4/RAGE pathway by clearance of extracellular HMGB1 is a potential therapeutic target for radiation-damaged salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for N-acetyl lysyltyrosylcysteine amide (KYC) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lysyltyrosylcysteine amide (KYC) is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophil-mediated inflammation and oxidative stress.[1][2][3][4][5] MPO catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, contributing to tissue damage in various pathological conditions.[1][6][7][8] KYC has demonstrated therapeutic potential by inhibiting MPO-mediated oxidative processes, thereby reducing inflammation and cellular injury.[1][2][4]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of KYC on MPO and its protective effects on cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound (KYC)
| Assay Type | Parameter Measured | Test System | Result | Reference |
| MPO Inhibition | HOCl Formation | Purified MPO | IC50 = 7 µM | [1][5] |
| MPO Inhibition | HOCl Production | PMA-stimulated Neutrophils | Complete inhibition at 25 µM | [1] |
| MPO Inhibition | LDL Nitration and Oxidation | Purified MPO | Inhibition demonstrated | [3][9] |
| Cytotoxicity | Cell Viability | Bovine Aortic Endothelial Cells (BAECs) | No cytotoxicity observed at ≤ 4,000 µM | [3] |
Signaling Pathway
The primary mechanism of action for KYC is the direct inhibition of MPO, which in turn reduces the production of downstream reactive oxidants that contribute to cellular damage and inflammation.
Caption: MPO Inhibition by KYC.
Experimental Protocols
MPO-Mediated Hypochlorous Acid (HOCl) Formation Assay
This assay measures the ability of KYC to inhibit the production of HOCl by purified MPO. The method is adapted from commercially available kits and published literature.[1][6][7]
Materials:
-
Human MPO (purified)
-
This compound (KYC)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Catalase
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.4, containing 100 µM DTPA
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of KYC in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in Assay Buffer.
-
Prepare a 100 µM H₂O₂ solution in Assay Buffer.
-
Prepare a 300 mM NaCl solution in Assay Buffer.
-
Prepare a 10 mM Taurine solution in Assay Buffer.
-
Prepare TMB solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of varying concentrations of KYC or vehicle control.
-
Add 20 µL of 20 nM MPO to each well.
-
Add 20 µL of 10 mM Taurine and 20 µL of 300 mM NaCl.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 100 µM H₂O₂.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of catalase (2000 U/mL).
-
Add 100 µL of TMB solution and incubate for 5-10 minutes at room temperature.
-
Stop the TMB reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each KYC concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of KYC concentration and fitting the data to a dose-response curve.
-
Caption: HOCl Formation Assay Workflow.
Inhibition of MPO-Mediated LDL Oxidation
This protocol assesses the ability of KYC to prevent the oxidative modification of low-density lipoprotein (LDL) by MPO. Oxidized LDL is a key factor in atherosclerosis.[10][11][12][13]
Materials:
-
Human LDL
-
Human MPO
-
This compound (KYC)
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid reactive substances (TBARS) assay kit
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.4
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 0.5 mg/mL LDL, 50 nM MPO, and varying concentrations of KYC in Assay Buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µM H₂O₂.
-
Incubate at 37°C for 4 hours.
-
Stop the reaction by adding 20 µL of catalase (2000 U/mL).
-
-
TBARS Assay:
-
Perform the TBARS assay on the reaction mixture according to the manufacturer's protocol to quantify malondialdehyde (MDA), a marker of lipid peroxidation.
-
Briefly, mix the sample with the provided acid and thiobarbituric acid reagents.
-
Heat at 95°C for 45-60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Quantify the amount of MDA produced using a standard curve.
-
Calculate the percentage of inhibition of LDL oxidation for each KYC concentration.
-
Caption: LDL Oxidation Assay Workflow.
Cell Viability (MTS) Assay
This assay determines the potential cytotoxicity of KYC on a relevant cell line, such as Bovine Aortic Endothelial Cells (BAECs).[2][14][15][16][17]
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (KYC)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Seed BAECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KYC in culture medium.
-
Remove the old medium from the wells and add 100 µL of the KYC dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Caption: Cell Viability (MTS) Assay Workflow.
Inhibition of MPO-Mediated Protein Nitration
This assay evaluates the ability of KYC to inhibit the nitration of a model protein, such as Ribonuclease A (RNase), by the MPO/H₂O₂/Nitrite system.[18][19]
Materials:
-
Ribonuclease A (RNase)
-
Human MPO
-
This compound (KYC)
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (NaNO₂)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a microcuvette or microplate, prepare a reaction mixture containing 370 µM RNase, 1 mM NaNO₂, and varying concentrations of KYC in Assay Buffer.
-
Add 30 nM MPO to the mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 mM H₂O₂.
-
Incubate at 37°C for 60 minutes.
-
-
Measurement of 3-Nitrotyrosine:
-
Measure the absorbance of the reaction mixture at 430 nm to quantify the formation of 3-nitrotyrosine (ε₄₃₀ = 4.4 x 10³ M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Calculate the concentration of 3-nitrotyrosine formed in each reaction.
-
Determine the percentage of inhibition of protein nitration for each KYC concentration.
-
Caption: Protein Nitration Assay Workflow.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 6. Myeloperoxidase Chlorination Activity Assay [cellbiolabs.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine inhibits in vivo oxidation of native low-density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine inhibits in vivo oxidation of native low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [fi.promega.com]
- 15. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [worldwide.promega.com]
- 16. promega.co.uk [promega.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Increased Myeloperoxidase Activity and Protein Nitration Are Indicators of Inflammation in Patients with Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
N-Acetyl Lysyltyrosylcysteine Amide (KYC): A Novel Myeloperoxidase Inhibitor for Cell Culture Applications
Introduction
N-acetyl lysyltyrosylcysteine amide, commonly referred to as KYC, is a synthetic tripeptide amide that has emerged as a potent and specific inhibitor of myeloperoxidase (MPO). MPO is a peroxidase enzyme predominantly expressed in neutrophils and other myeloid cells, where it plays a critical role in the innate immune response through the generation of reactive oxygen species, such as hypochlorous acid (HOCl). However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases and conditions associated with oxidative stress. KYC's ability to selectively inhibit MPO without significant cytotoxicity makes it a valuable tool for researchers in cell biology and drug development. This document provides detailed application notes and protocols for the use of KYC in various cell culture systems.
Biological Activity and Mechanism of Action
KYC is a reversible inhibitor of MPO.[1] Its mechanism of action involves the direct binding to the active site of the MPO enzyme, thereby preventing the conversion of hydrogen peroxide (H₂O₂) to highly reactive oxidants.[2] Studies have shown that KYC can effectively inhibit MPO-mediated HOCl formation, with an IC50 of approximately 7 µM.[3][4]
Beyond its direct inhibitory effect on MPO, KYC has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. A significant aspect of its activity is the exploitation of MPO's peroxidase activity to become oxidized into a thiyl radical. This radical can then inactivate the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] The activation of Nrf2 leads to the upregulation of antioxidant enzymes, providing further cellular protection against oxidative damage.[5][6]
Applications in Cell Culture
KYC has been successfully utilized in a variety of cell culture models to investigate the role of MPO-driven oxidative stress and to explore its therapeutic potential. Key applications include:
-
Protection against MPO-induced cell injury: KYC can protect cells from the damaging effects of extracellular MPO and its products.[2]
-
Inhibition of inflammation: By blocking MPO activity and inactivating HMGB1, KYC can attenuate inflammatory responses in cell culture.[5]
-
Investigation of oxidative stress-mediated signaling: KYC serves as a specific tool to dissect the role of MPO in various signaling pathways.[5]
-
Drug development and screening: As a lead compound, KYC can be used in cell-based assays to screen for more potent MPO inhibitors.
Quantitative Data Summary
| Cell Line/System | Application | Effective Concentration | Observed Effect | Reference(s) |
| Bovine Aortic Endothelial Cells (BAECs) | Cytotoxicity Assay | ≤ 4,000 µM | No significant cytotoxicity observed. | [2] |
| Human Promyelocytic Leukemia (HL-60) cells | Inhibition of HOCl generation | Not specified | Inhibited PMA-stimulated HOCl generation. | [2] |
| Rat Lung Microvascular Endothelial Cells (RLMVEC) | Thiylation of proteins | Not specified | Increased KYC thiylation of proteins, especially with MPO+H₂O₂ treatment. | [5] |
| In vitro MPO inhibition assay | Inhibition of HOCl formation | IC50 ≈ 7 µM | Potent inhibition of MPO-mediated hypochlorous acid formation. | [3][4] |
Experimental Protocols
Protocol 1: Inhibition of MPO-Mediated Hypochlorous Acid (HOCl) Formation in a Cell-Free System
This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory effect of KYC on MPO activity.[4]
Materials:
-
Myeloperoxidase (MPO) enzyme
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
This compound (KYC)
-
Phosphate buffer (100 mM, pH 7.4)
-
DTPA (diethylenetriaminepentaacetic acid)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NaCl (150 mM), and taurine (5 mM).
-
Add increasing concentrations of KYC to the wells.
-
Initiate the reaction by adding MPO (20 nM) and H₂O₂ (50 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the formation of taurine chloramine using a colorimetric assay with TMB.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the percentage of inhibition for each KYC concentration and determine the IC50 value.
Experimental Workflow for MPO Inhibition Assay
Caption: Workflow for determining the IC50 of KYC on MPO activity.
Protocol 2: Assessing the Protective Effect of KYC on MPO-Induced Injury in Endothelial Cells
This protocol outlines a general procedure to evaluate KYC's ability to protect cultured endothelial cells (e.g., BAECs or RLMVECs) from MPO-induced damage.[2]
Materials:
-
Cultured endothelial cells (e.g., Bovine Aortic Endothelial Cells - BAECs)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
This compound (KYC)
-
Cell viability assay kit (e.g., MTT, LDH release)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed endothelial cells in a 96-well plate and culture until they reach a confluent monolayer.
-
Pre-treat the cells with various concentrations of KYC for a specified time (e.g., 1 hour).
-
Induce cellular injury by adding a combination of MPO and H₂O₂ to the culture medium. Include control wells with no treatment, MPO alone, H₂O₂ alone, and KYC alone.
-
Incubate for a period sufficient to induce measurable cell damage (e.g., 4-24 hours).
-
Assess cell viability using a standard assay such as MTT or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Quantify the results and compare the viability of cells treated with KYC to the untreated control group exposed to MPO/H₂O₂.
Signaling Pathway of KYC in Mitigating Oxidative Stress and Inflammation
Caption: KYC modulates MPO, HMGB1, and the Keap1/Nrf2 pathway.
Safety and Handling
KYC is intended for research use only.[7][8] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on storage, handling, and disposal. KYC is typically stored at -20°C and protected from light.[7][9]
Conclusion
This compound (KYC) is a valuable research tool for investigating the roles of myeloperoxidase and oxidative stress in various cellular processes. Its specificity and low cytotoxicity in cell culture models make it a superior alternative to less specific antioxidants or MPO inhibitors. The protocols and data presented here provide a foundation for researchers to incorporate KYC into their studies on inflammation, oxidative stress, and related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1287585-40-3 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound CAS#: 1287585-40-3 [m.chemicalbook.com]
Application Notes and Protocols for Measuring the Myeloperoxidase-Inhibitory Activity of N-acetyl lysyltyrosylcysteine amide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acetyl lysyltyrosylcysteine amide, also known as KYC, is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent microbicidal agent.[5][6] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer, due to its ability to induce oxidative and nitrosative stress.[5][6]
KYC has been shown to effectively inhibit the generation of toxic oxidants by MPO, thereby reducing neuronal damage, preserving brain tissue, and mitigating neurological deficits in stroke models.[1][2] It exerts its inhibitory effect by interacting with the active site of MPO and reacting with compounds I and II of the enzyme's catalytic cycle.[5] Consequently, assessing the "activity" of this compound involves quantifying its inhibitory effect on MPO's enzymatic functions.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on the peroxidase and chlorination activities of myeloperoxidase.
Signaling Pathways and Experimental Workflow
Caption: MPO catalytic cycle and inhibition by KYC.
Caption: Workflow for MPO inhibition assay.
Protocol 1: Measurement of MPO Peroxidase Activity Inhibition
This protocol describes a colorimetric assay to measure the inhibition of the peroxidase activity of MPO by this compound using 3,3',5,5'-tetramethylbenzidine (TMB) as the chromogenic substrate.
Materials and Reagents:
-
Human Myeloperoxidase (MPO), purified
-
This compound (KYC)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sulfuric acid (H₂SO₄), 2 M (for stopping the reaction)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 650 nm and 450 nm
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of MPO in PBS.
-
Prepare a stock solution of KYC in a suitable solvent (e.g., water or DMSO) and make serial dilutions in PBS to obtain a range of concentrations for testing.
-
Prepare a fresh working solution of H₂O₂ in PBS.
-
-
Assay Procedure:
-
Set up the 96-well plate with appropriate controls (blank, no MPO; positive control, MPO without KYC).
-
To the test wells, add 50 µL of PBS containing different concentrations of KYC.
-
To the positive control wells, add 50 µL of PBS.
-
To all wells except the blank, add 25 µL of the MPO working solution.
-
To the blank wells, add 75 µL of PBS.
-
Incubate the plate at room temperature for 15 minutes to allow KYC to interact with MPO.
-
Initiate the reaction by adding 100 µL of TMB substrate solution followed by 25 µL of H₂O₂ working solution to all wells.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction progress can be monitored by the development of a blue color.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
| KYC Conc. (µM) | Absorbance at 450 nm (Replicate 1) | Absorbance at 450 nm (Replicate 2) | Average Absorbance | % Inhibition |
| 0 (Control) | 1.254 | 1.268 | 1.261 | 0 |
| 1 | 1.012 | 1.026 | 1.019 | 19.2 |
| 5 | 0.635 | 0.641 | 0.638 | 49.4 |
| 10 | 0.318 | 0.322 | 0.320 | 74.6 |
| 25 | 0.125 | 0.131 | 0.128 | 89.8 |
| 50 | 0.062 | 0.068 | 0.065 | 94.8 |
Data Analysis:
-
Calculate the average absorbance for each KYC concentration.
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of MPO inhibition for each KYC concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the % inhibition against the logarithm of the KYC concentration to determine the IC₅₀ value (the concentration of KYC that inhibits 50% of MPO activity).
Protocol 2: Measurement of MPO Chlorination Activity Inhibition
This protocol details a fluorometric assay to measure the inhibition of MPO's chlorination activity, which is the conversion of chloride ions to hypochlorous acid (HOCl). The assay uses Amplex® Red as a fluorescent probe, which is oxidized by HOCl in the presence of taurine.
Materials and Reagents:
-
Human Myeloperoxidase (MPO), purified
-
This compound (KYC)
-
Amplex® Red reagent
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Sodium phosphate buffer, pH 7.4
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of MPO in sodium phosphate buffer.
-
Prepare a stock solution of KYC and serial dilutions in the assay buffer.
-
Prepare a working solution of Amplex® Red, taurine, and NaCl in sodium phosphate buffer.
-
Prepare a fresh working solution of H₂O₂ in the assay buffer.
-
-
Assay Procedure:
-
Set up the 96-well plate with appropriate controls.
-
Add 50 µL of the assay buffer containing different concentrations of KYC to the test wells.
-
Add 50 µL of the assay buffer to the control wells.
-
Add 25 µL of the MPO working solution to all wells except the blank.
-
Add 25 µL of the assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the Amplex® Red/taurine/NaCl working solution to all wells.
-
Initiate the reaction by adding 25 µL of the H₂O₂ working solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
-
Data Presentation:
| KYC Conc. (µM) | Fluorescence (RFU, Replicate 1) | Fluorescence (RFU, Replicate 2) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 8750 | 8810 | 8780 | 0 |
| 1 | 7125 | 7185 | 7155 | 18.5 |
| 5 | 4400 | 4460 | 4430 | 49.5 |
| 10 | 2250 | 2290 | 2270 | 74.1 |
| 25 | 980 | 1020 | 1000 | 88.6 |
| 50 | 550 | 570 | 560 | 93.6 |
Data Analysis:
-
Calculate the average fluorescence for each KYC concentration.
-
Subtract the average fluorescence of the blank from all other readings.
-
Calculate the percentage of MPO chlorination inhibition for each KYC concentration using the formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Plot the % inhibition against the logarithm of the KYC concentration to determine the IC₅₀ value. The IC₅₀ for MPO-mediated hypochlorous acid formation by KYC has been reported to be approximately 7 µM.[3]
The protocols outlined above provide robust and reproducible methods for quantifying the inhibitory activity of this compound on the two primary enzymatic functions of myeloperoxidase. These assays are essential for the characterization of KYC and other potential MPO inhibitors in the context of drug discovery and for investigating the role of MPO in various pathological conditions. The choice of assay depends on the specific research question, with the chlorination assay being more specific to the unique function of MPO.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes: Detecting 3-Chlorotyrosine as a Biomarker for Myeloperoxidase Efficacy
Audience: Researchers, scientists, and drug development professionals.
Note on "KYC Efficacy": The term "KYC" is not standard in this biological context. These application notes are based on the established role of Myeloperoxidase (MPO) , a key enzyme in inflammatory and immune responses, which is the catalyst for 3-chlorotyrosine formation. The efficacy of MPO activity, and the associated oxidative stress, is what is being measured.
Introduction
3-Chlorotyrosine (Cl-Tyr) is a stable, post-translational modification of protein-bound tyrosine residues. It is formed by the action of hypochlorous acid (HOCl), a potent oxidizing agent.[1] In biological systems, myeloperoxidase (MPO) is the primary enzyme responsible for generating HOCl from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2][3] MPO is abundantly expressed in neutrophils and secreted upon their activation during inflammatory responses.[4]
Because MPO is the only human enzyme known to generate HOCl at physiological concentrations, the presence of 3-chlorotyrosine serves as a highly specific biomarker for MPO-catalyzed oxidative damage.[1][3][5] Its detection and quantification can provide a precise measure of neutrophil activation and MPO activity at sites of inflammation. Elevated levels of 3-chlorotyrosine have been documented in a range of inflammatory conditions, including atherosclerosis, lung disease, and chronic renal failure, making it a valuable tool for diagnostics and for assessing the efficacy of anti-inflammatory therapies.[2][3][6][7]
Biological Pathways
Myeloperoxidase Pathway for 3-Chlorotyrosine Formation
The formation of 3-chlorotyrosine is a direct consequence of the MPO enzymatic cascade initiated during an inflammatory response. Activated phagocytes, such as neutrophils, release MPO, which then utilizes locally produced H₂O₂ to oxidize chloride ions into hypochlorous acid.[2][4] This highly reactive HOCl then modifies available tyrosine residues on nearby proteins to form 3-chlorotyrosine.[8]
Associated Signaling: Protein Kinase C (PKC) Pathway
Inflammatory responses are governed by complex signaling networks. The Protein Kinase C (PKC) pathway is a critical signaling cascade involved in regulating cellular processes like inflammation, proliferation, and apoptosis.[9][10][11] Activation of G-protein coupled receptors (GPCRs) can lead to the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). These second messengers then activate conventional PKC isoforms, initiating downstream signaling events that can modulate the inflammatory response.
Quantitative Data
The quantification of 3-chlorotyrosine is most reliably achieved using mass spectrometry-based methods. Below is a summary of typical performance characteristics for HPLC-MS/MS methods and reported biological concentrations.
Table 1: Performance Characteristics of a Validated HPLC-MS/MS Method for Chlorotyrosine Analysis.[12][13]
| Parameter | 3-Chlorotyrosine (Cl-Tyr) | 3,5-Dichlorotyrosine (Cl₂-Tyr) |
| Analytical Method | HPLC-MS/MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.443 ng/mL | 0.396 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | 2.50 ng/mL |
| Calibration Range | 2.50–1000 ng/mL | 2.50–1000 ng/mL |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 |
| Accuracy | ≥ 93% | ≥ 93% |
| Inter-Day Precision (%CV) | ≤ 10% | ≤ 10% |
| Intra-Day Precision (%CV) | ≤ 7.0% | ≤ 7.0% |
Table 2: Reported Concentrations of 3-Chlorotyrosine in Human Blood/Serum.[12]
| Sample Condition | 3-Chlorotyrosine (Cl-Tyr) Concentration |
| Healthy Individuals (n=200) | |
| Individuals with Chronic Inflammatory Disease (n=175) | |
| Blood Exposed to Chlorine Gas (2.02 ppm, 15 min) | 941 ng/mL |
Experimental Protocols
The following protocols describe a robust method for the quantification of 3-chlorotyrosine in biological fluids using UHPLC-MS/MS.
Experimental Workflow Overview
Protocol 1: Sample Preparation from Plasma or Serum[12]
This protocol is adapted from a validated method for high-throughput analysis.
Materials:
-
Plasma or serum samples
-
Internal Standard (ISTD) solution (e.g., ¹³C₆-labeled 3-chlorotyrosine)
-
Ammonium bicarbonate (50 mM, pH 7.9)
-
Pronase solution (10 mg/mL in 50 mM ammonium bicarbonate)
-
Trifluoroacetic acid (TFA)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE 96-well plate
-
Methanol and HPLC-grade water for SPE conditioning
Procedure:
-
Pipette 50 µL of each sample, calibrator, or quality control (QC) into a 96-well plate.
-
Add 20 µL of ISTD solution to each well.
-
Add 200 µL of 50 mM ammonium bicarbonate buffer.
-
Add 100 µL of the 10 mg/mL pronase solution.
-
Seal the plate and incubate at 50 °C for 75 minutes with shaking (approx. 1000 rpm).
-
After incubation, acidify the samples by adding 100 µL of TFA to each well and shake for 5 minutes.
-
Condition the SPE plate wells by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample volume (approx. 470 µL) onto the conditioned SPE plate.
-
Wash the wells with 1 mL of water.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for analysis.
Protocol 2: UHPLC-MS/MS Analysis[12]
Instrumentation & Columns:
-
UHPLC System: Agilent 1290 or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an ESI source.
-
Analytical Column: Hypercarb (Porous Graphitic Carbon), 3 µm, 2.1 × 30 mm.
Chromatographic Conditions:
-
Column Temperature: 60 °C
-
Mobile Phase A (MPA): 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% formic acid in acetonitrile.
-
Flow Rate: 250 µL/min
-
Injection Volume: 1 µL
-
Gradient Program:
-
0.0–1.0 min: Hold at 2% MPB.
-
1.0–4.0 min: Linear gradient from 2% to 98% MPB.
-
4.0–5.0 min: Hold at 98% MPB (column wash).
-
5.01 min: Return to 2% MPB for re-equilibration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-chlorotyrosine and its labeled internal standard must be optimized. For example:
-
Parameter Optimization: Optimize gas temperatures, gas flows, and collision energies for maximum sensitivity.
References
- 1. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-catalyzed 3-chlorotyrosine formation in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of N-acetyl lysyltyrosylcysteine amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lysyltyrosylcysteine amide (KYC) is a synthetic tripeptide that has garnered significant interest in biomedical research. It functions as a potent, reversible, and specific inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammatory processes.[1][2][3] Given its therapeutic potential in conditions such as stroke and bronchopulmonary dysplasia, understanding its long-term stability and establishing proper storage protocols are critical for ensuring its efficacy and reliability in research and drug development.[4][5]
These application notes provide a comprehensive guide to the recommended long-term storage conditions, potential degradation pathways, and detailed protocols for assessing the stability of this compound.
Physicochemical Properties
| Property | Value |
| Synonyms | KYC, Myeloperoxidase inhibitor KYC |
| Molecular Formula | C20H31N5O5S |
| Molecular Weight | 453.56 g/mol |
| CAS Number | 1287585-40-3 |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and DMSO. Sonication may be required for complete dissolution in water. |
Recommended Long-Term Storage Conditions
To maintain the integrity and activity of this compound, the following storage conditions are recommended based on its physical state.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture. The container should be tightly sealed. |
| 4°C | Up to 6 months | For short-term storage. | |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Potential Degradation Pathways
The chemical structure of this compound, containing cysteine, tyrosine, and lysine residues, makes it susceptible to specific degradation pathways. Understanding these is crucial for designing stability studies and interpreting their results.
-
Oxidation of Cysteine: The thiol group of the cysteine residue is prone to oxidation, which can lead to the formation of disulfide-linked dimers or further oxidation to sulfenic, sulfinic, and sulfonic acids.[6] This is a common degradation pathway for cysteine-containing peptides.[6][7]
-
Modification of Tyrosine and Lysine: The side chains of tyrosine and lysine can be susceptible to oxidation, particularly in the presence of free radicals.[8] The primary amine of lysine can also participate in various reactions.[9]
-
Hydrolysis: Like all peptides, the amide bonds in the backbone of this compound can undergo hydrolysis, leading to fragmentation of the peptide. This process is accelerated at extreme pH values and elevated temperatures.
-
Deamidation and Racemization: While less common for this specific sequence, deamidation of asparagine or glutamine (not present in KYC) and racemization of amino acids can occur under certain conditions and should be considered in comprehensive stability assessments.
The potential degradation pathways can be visualized as follows:
Stability Testing Protocols
To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term, accelerated, and forced degradation studies.
Experimental Workflow for Stability Testing
The general workflow for a stability study is outlined below:
Protocol for Long-Term and Accelerated Stability Studies
This protocol is designed to evaluate the stability of this compound under recommended and accelerated storage conditions.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm sterile syringe filters
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated temperature-controlled storage chambers (-80°C, -20°C, 4°C, 25°C)
-
RP-HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Aseptically prepare a 10 mg/mL stock solution of this compound in sterile water or DMSO.
-
If using water, sonicate briefly to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.
-
-
Sample Aliquoting:
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes (e.g., 50 µL per tube).
-
Prepare a sufficient number of aliquots for each storage condition and time point.
-
-
Storage:
-
Place the aliquots in the respective temperature-controlled chambers:
-
Long-Term: -80°C and -20°C
-
Accelerated: 4°C and 25°C
-
-
Protect samples stored at 4°C and 25°C from light.
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predefined intervals. Suggested time points include:
-
-80°C and -20°C: 0, 1, 3, 6, 12, 24, and 36 months
-
4°C: 0, 1, 2, 3, and 6 months
-
25°C: 0, 1, 2, 4, and 8 weeks
-
-
-
Sample Analysis:
-
At each time point, thaw one aliquot from each storage condition.
-
Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.
-
Use LC-MS to identify and characterize any degradation products.
-
Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Procedure:
-
Prepare samples of this compound in solution (e.g., 1 mg/mL in water or PBS).
-
Expose the samples to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 2, 4, 8, and 24 hours.
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC and LC-MS to identify and quantify degradation products.
Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is essential for separating the intact this compound from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | 30°C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to identify the mass of the parent peptide and its degradation products, providing insights into the degradation pathways. The same chromatographic conditions as for RP-HPLC can generally be used, with the potential substitution of TFA with a more MS-friendly ion-pairing agent like formic acid if necessary.
Data Presentation (Illustrative)
The following tables present illustrative quantitative data from a hypothetical stability study of this compound. This data is for exemplary purposes only and should not be considered as actual experimental results.
Table 1: Long-Term Stability of this compound Solution (Illustrative Data)
| Storage Temperature | Time Point | % Remaining Parent Peptide | Major Degradation Products |
| -80°C | 0 months | 100.0 | None Detected |
| 6 months | 99.8 | None Detected | |
| 12 months | 99.5 | None Detected | |
| 24 months | 99.1 | Trace disulfide dimer | |
| -20°C | 0 months | 100.0 | None Detected |
| 6 months | 98.7 | Trace disulfide dimer | |
| 12 months | 97.2 | Disulfide dimer | |
| 24 months | 94.5 | Disulfide dimer, Oxidized Cys |
Table 2: Accelerated Stability of this compound Solution (Illustrative Data)
| Storage Temperature | Time Point | % Remaining Parent Peptide | Major Degradation Products |
| 4°C | 0 weeks | 100.0 | None Detected |
| 4 weeks | 98.2 | Disulfide dimer | |
| 8 weeks | 96.5 | Disulfide dimer, Oxidized Cys | |
| 12 weeks | 94.1 | Disulfide dimer, Oxidized Cys, Hydrolysis products | |
| 25°C | 0 weeks | 100.0 | None Detected |
| 2 weeks | 91.3 | Disulfide dimer, Oxidized Cys | |
| 4 weeks | 82.5 | Disulfide dimer, Oxidized Cys, Hydrolysis products | |
| 8 weeks | 65.7 | Disulfide dimer, Oxidized Cys, Hydrolysis products, Modified Tyr |
Conclusion
The stability of this compound is critical for its reliable use in research and development. As a lyophilized powder, it is stable for extended periods when stored at -20°C. In solution, storage at -80°C is highly recommended to minimize degradation. The primary degradation pathways appear to be oxidation of the cysteine residue and hydrolysis of the peptide backbone, particularly under accelerated conditions of elevated temperature and exposure to light. The provided protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and integrity of this promising therapeutic peptide.
References
- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Experimental Design for N-acetyl lysyltyrosylcysteine amide (KYC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lysyltyrosylcysteine amide, also known as KYC, is a potent and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme released by neutrophils and other immune cells that plays a critical role in oxidative stress and inflammation-mediated tissue damage.[1][3] KYC has demonstrated significant therapeutic potential in preclinical models of various diseases, including stroke, bronchopulmonary dysplasia, and sickle cell disease, primarily by mitigating the detrimental effects of MPO-derived oxidants.[1][2][5] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of KYC.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C20H31N5O5S | [6] |
| Molecular Weight | 453.56 g/mol | [6] |
| CAS Number | 1287585-40-3 | [2][6] |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO and water | [3] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months. | [1] |
Biological Activity and Quantitative Data
This compound is a reversible and non-toxic inhibitor of MPO.[2][3] Its primary mechanism of action is the inhibition of MPO-mediated hypochlorous acid (HOCl) formation.[1][7] Beyond direct MPO inhibition, KYC acts as a systems pharmacology agent. MPO can oxidize KYC to a thiyl radical, which in turn can inactivate the pro-inflammatory molecule HMGB1 and activate the Nrf2 antioxidant response pathway.[5][8]
| Parameter | Value | Condition/Model | Reference |
| IC50 for MPO-mediated HOCl formation | 7 µM | Cell-free assay | [1] |
| Complete HOCl production inhibition | 25 µM | Cell-free assay | [1] |
| Effective in vivo dosage (stroke model) | 10 mg/kg (i.p. daily) | Murine model of middle cerebral artery occlusion (MCAO) | [2][6] |
| Effective in vivo dosage (BPD model) | 10 mg/kg (i.p. daily) | Hyperoxic neonatal rat pups | [3] |
Signaling Pathway of this compound (KYC)
Caption: Proposed signaling pathway of this compound (KYC).
Experimental Protocols
General Experimental Workflow for In Vitro Assays
References
- 1. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-acetyl lysyltyrosylcysteine amide (KYC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl lysyltyrosylcysteine amide (KYC).
Troubleshooting Guide
Problem: The lyophilized KYC powder is difficult to dissolve.
Answer:
Solubility issues with lyophilized peptides like this compound (KYC) can often be resolved by selecting the appropriate solvent and using proper reconstitution techniques. The solubility of a peptide is largely determined by its amino acid composition and overall charge.
Initial Steps:
-
Warm the vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator. This prevents condensation from introducing moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
Solvent Selection:
The choice of solvent is critical. Based on the amino acid sequence (Lys-Tyr-Cys), KYC has both basic (Lysine) and acidic/polar (Tyrosine, Cysteine) residues.
-
For aqueous solutions: Start with sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at a neutral pH.[1][2]
-
For organic solvents: If aqueous solubility is low, dimethyl sulfoxide (DMSO) is a good starting point.[3] For peptides containing Cysteine, like KYC, dimethylformamide (DMF) can be a suitable alternative to DMSO.[4]
Troubleshooting Steps:
If the peptide does not dissolve in the initial solvent, consider the following:
-
Sonication: Briefly sonicate the solution. This can help break up aggregates and enhance dissolution.[5][6]
-
pH Adjustment:
-
Since KYC contains a basic residue (Lysine), dissolving it in a slightly acidic solution can improve solubility. Try using a 10% acetic acid solution.[5][7]
-
Conversely, if the peptide is acidic, a basic solution like 10% ammonium bicarbonate can be used. However, for Cysteine-containing peptides, basic solutions should be avoided to prevent oxidation.[4][5]
-
-
Use of Co-solvents: For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration.[5]
Problem: The KYC solution is cloudy or has visible particulates.
Answer:
A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be suspended or aggregated.
Immediate Actions:
-
Sonication: As a first step, sonicate the vial to see if the particulates will go into solution.[6]
-
Centrifugation: If sonication does not resolve the issue, centrifuge the solution to pellet the undissolved peptide. This is crucial to avoid inaccurate concentration measurements and to prevent issues in downstream applications.[5]
To improve solubility, refer to the troubleshooting steps in the previous section, such as trying different solvents or adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (KYC)?
A1: For this compound, several solvents can be used depending on the experimental requirements.
-
DMSO: A common solvent for initial stock solutions, with a reported solubility of 55 mg/mL (121.26 mM). Sonication is recommended to aid dissolution.[3]
-
Water: One source indicates a solubility of 100 mM in H2O.[8]
-
Aqueous Buffers: For biological assays, it's best to use sterile buffers like PBS at a neutral pH.[1]
It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[1]
Q2: How should I store solutions of KYC?
A2: Once dissolved, it is recommended to aliquot the peptide solution into smaller volumes and store them at -20°C or -80°C.[5] This will minimize freeze-thaw cycles, which can degrade the peptide. For peptides containing Cysteine, like KYC, it is also advisable to use oxygen-free solvents to prevent oxidation.[2]
Q3: My experiment is sensitive to DMSO. What are the alternatives?
A3: If your assay is sensitive to DMSO, you can try the following:
-
Dimethylformamide (DMF): This is a suitable alternative for Cysteine-containing peptides.[4]
-
Acetonitrile (ACN) or Ethanol: These can also be used as co-solvents.[5]
-
pH adjustment: Attempt to dissolve the peptide in an aqueous buffer with an adjusted pH (slightly acidic for KYC) to improve solubility without the need for organic solvents.[7]
For most in vitro assays, a final DMSO concentration of less than 1% is generally well-tolerated.[5]
Q4: Can I heat the solution to improve the solubility of KYC?
A4: Gentle warming (less than 40°C) can be used to aid in dissolving some peptides.[2][7] However, excessive heat can cause peptide degradation, so this should be done with caution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and specific inhibitor of myeloperoxidase (MPO).[3][9] MPO is an enzyme that produces hypochlorous acid (HOCl) and other reactive oxygen species. By inhibiting MPO, KYC reduces oxidative stress and inflammation.[8] This makes it a subject of research for conditions like stroke and bronchopulmonary dysplasia.[9][10]
Quantitative Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 55 mg/mL (121.26 mM) | [3] |
| Water | 100 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of a KYC Stock Solution in DMSO
-
Allow the vial of lyophilized KYC to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 55 mg/mL stock, add the corresponding volume of DMSO).
-
Vortex briefly and then sonicate the vial for 10-15 minutes to ensure complete dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[5]
Protocol 2: Solubilization of KYC in an Aqueous Buffer
-
Follow steps 1 and 2 from Protocol 1.
-
Add sterile, distilled water or sterile PBS (pH 7.2-7.4) to the vial.
-
Gently vortex the vial.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution clears. Be mindful of the final pH of your solution and its compatibility with your experiment.
-
Once dissolved, the solution can be further diluted with your experimental buffer.
-
Filter-sterilize the final solution if it is to be used in cell culture.
-
Store any remaining solution in aliquots at -20°C.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Inhibition of the MPO pathway by KYC.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. scribd.com [scribd.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-acetyl lysyltyrosylcysteine amide (KYC)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of N-acetyl lysyltyrosylcysteine amide (KYC) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KYC)?
A1: this compound (KYC) is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3] It is a non-toxic compound used in research to inhibit the production of toxic oxidants by MPO, thereby reducing neuronal damage, preserving brain tissue, and mitigating inflammation in various disease models.[1][2][4]
Q2: What are the primary research applications of KYC?
A2: KYC is primarily used in studies of conditions where MPO-driven oxidative stress is implicated. This includes research on stroke, bronchopulmonary dysplasia, and neuroinflammatory diseases like multiple sclerosis.[5][6][7] It has been shown to reduce infarct size in stroke models, improve lung complexity in neonatal rat pups with bronchopulmonary dysplasia, and decrease neuroinflammation.[4][5]
Q3: What is the mechanism of action of KYC?
A3: KYC is oxidized by myeloperoxidase (MPO) to form a KYC thiyl radical. This radical can then inactivate the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1) and activate the Nrf2 antioxidant response pathway.[5] This dual action helps to reduce inflammation and oxidative stress.
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability of the compound. Recommendations are as follows:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 1 year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use sonication to aid dissolution; this is often recommended for dissolving KYC.[1][2] Gentle heating can also be applied, but monitor for any signs of degradation. |
| Use of an inappropriate solvent. | The recommended primary solvents are DMSO and water.[1][2] For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | |
| Precipitation observed after adding to aqueous buffer or media | The compound's solubility limit in the aqueous solution has been exceeded. | Prepare a more concentrated stock solution in DMSO and then dilute it further into your aqueous buffer or media with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The pH of the final solution is affecting solubility. | Check the pH of your final solution. While specific pH-solubility profiles for KYC are not readily available, significant deviations from neutral pH can affect the solubility of peptides. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored correctly as a powder at -20°C and as a stock solution at -80°C.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] Use freshly prepared solutions for your experiments whenever possible. |
| Presence of trifluoroacetic acid (TFA) from synthesis. | If you have synthesized the peptide, residual TFA can interfere with experiments. A protocol to remove TFA involves dissolving the peptide in distilled water with 6 mM HCl and then lyophilizing. This process can be repeated 2-3 times.[5] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 55 mg/mL[1] | 121.26 mM[1] | Sonication is recommended to aid dissolution.[1] |
| Water (H₂O) | 125 mg/mL[2][4] | 275.60 mM[2][4] | Ultrasonic assistance is needed.[2][4] |
| Water (H₂O) | 100 mM[8] | - |
Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 0.45356 mg of the compound (Molecular Weight: 453.56 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.[1]
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]
Protocol for In Vivo Administration in Mice
For in vivo experiments, a common formulation involves a co-solvent system to ensure solubility and biocompatibility.
-
Prepare the Vehicle: A recommended vehicle for intraperitoneal (i.p.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1]
-
Dissolve the Compound: First, dissolve the this compound in DMSO.
-
Add Co-solvents: Sequentially add the PEG300, Tween-80, and finally the saline or PBS, ensuring the solution is well-mixed after each addition.[1]
-
Administration: A reported dosage for mice is 10 mg/kg, administered daily via intraperitoneal injection.[4][7]
Visualizations
Proposed Signaling Pathway of this compound
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing N-acetyl lysyltyrosylcysteine amide (KYC) Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-acetyl lysyltyrosylcysteine amide (KYC), a potent and specific myeloperoxidase (MPO) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound (KYC) and what is its primary mechanism of action?
This compound (KYC) is a synthetic tripeptide that acts as a potent, reversible, and specific inhibitor of myeloperoxidase (MPO).[1] MPO is an enzyme predominantly found in neutrophils and is a key contributor to oxidative stress during inflammation through the production of hypochlorous acid (HOCl).[2][3] KYC inhibits the generation of toxic oxidants by MPO, thereby reducing cellular damage associated with oxidative stress.[1]
2. What are the common research applications of KYC in cell culture?
In cell culture, KYC is primarily used to investigate the role of MPO-driven oxidative stress in various cellular processes and disease models. Common applications include:
-
Protecting cells from MPO-induced injury.[4]
-
Studying the downstream effects of MPO inhibition on signaling pathways related to inflammation, apoptosis, and cell survival.[2][5]
-
Evaluating the therapeutic potential of MPO inhibition in models of neuroinflammation, cardiovascular diseases, and other inflammatory conditions.[3]
3. How should I dissolve and prepare a stock solution of KYC?
KYC is soluble in dimethyl sulfoxide (DMSO) and water.[6][7] For cell culture applications, it is recommended to first prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Sonication may be used to aid dissolution.[6]
4. What is a recommended starting concentration for my experiments?
The optimal concentration of KYC will vary depending on the cell type and the specific experimental conditions. Based on published data, a good starting point for dose-response experiments is in the low micromolar range. The reported IC50 for inhibiting MPO-mediated hypochlorous acid (HOCl) formation is 7 µM.[8] A concentration of 25 µM has been shown to completely inhibit HOCl production.[8]
5. Is KYC toxic to cells?
KYC has been reported to be non-toxic to bovine aortic endothelial cells (BAECs) at concentrations up to 4,000 µM.[4] However, it is always recommended to perform a cytotoxicity assay for your specific cell line to determine the non-toxic concentration range.
6. How stable is KYC in cell culture medium?
While specific stability data for KYC in various cell culture media is not extensively published, peptides, in general, can be susceptible to degradation by proteases present in serum-containing media. For long-term experiments, it is advisable to use serum-free media if possible or to replenish the KYC-containing medium periodically. Lyophilized KYC is stable for extended periods when stored at -20°C.[6] Once in solution, it should be stored at -80°C to maintain stability.[6]
Troubleshooting Guides
Issue: I am observing precipitation after adding KYC to my cell culture medium.
-
Question: Why is my KYC precipitating in the cell culture medium?
-
Answer: Precipitation of peptides in cell culture media can be caused by several factors. The most common reasons include the final concentration of the solvent (e.g., DMSO) being too high, interactions with components in the serum, or the pH of the medium.[9][10] High concentrations of salts in the media can also contribute to precipitation.
-
-
Question: How can I prevent KYC from precipitating?
-
Answer:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and cause precipitation of less soluble compounds.[11]
-
Prepare fresh dilutions: Prepare fresh dilutions of KYC from your stock solution for each experiment.
-
Test in serum-free media: If you suspect serum proteins are causing precipitation, try performing the experiment in serum-free or low-serum media for a short duration.[10]
-
Check the pH: Although less common for this peptide, significant shifts in the pH of the medium upon addition of the peptide solution could affect solubility.[9] Ensure your medium is properly buffered.
-
-
Issue: I am seeing inconsistent or no effect of KYC in my experiments.
-
Question: Why am I not observing the expected inhibitory effect of KYC?
-
Answer: Inconsistent or absent effects could be due to several factors:
-
Suboptimal concentration: The concentration of KYC may be too low to effectively inhibit MPO in your specific cell system.
-
Peptide degradation: The peptide may be degrading over the course of your experiment, especially in long-term cultures.
-
Low MPO activity in your cells: The cell type you are using may not express significant levels of MPO, or the experimental conditions may not be inducing MPO activity.
-
-
-
Question: How can I improve the consistency and effectiveness of my KYC treatment?
-
Answer:
-
Perform a dose-response experiment: This is crucial to determine the optimal, effective concentration for your specific cell line and experimental setup.
-
Confirm MPO expression and activity: Beforehand, confirm that your cell model expresses MPO and that your experimental stimulus induces its activity.
-
Replenish KYC in long-term experiments: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared KYC-containing medium every 24-48 hours.
-
Proper storage: Ensure your lyophilized KYC and stock solutions are stored correctly (-20°C for powder, -80°C for solutions) to prevent degradation.[6]
-
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (MPO Inhibition) | 7 µM | Inhibition of MPO-mediated hypochlorous acid (HOCl) formation | [8] |
| Effective Concentration | 25 µM | Complete inhibition of HOCl production | [8] |
| Reported Non-Toxic Concentration | ≤ 4,000 µM | Bovine Aortic Endothelial Cells (BAECs) | [4] |
| Solubility in DMSO | 55 mg/mL (121.26 mM) | Sonication is recommended | [6] |
| Solubility in Water | 125 mg/mL (275.60 mM) | Ultrasonic assistance is needed | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound (KYC) Stock Solution
Objective: To prepare a concentrated stock solution of KYC for use in cell culture experiments.
Materials:
-
Lyophilized this compound (KYC)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the lyophilized KYC vial to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[6]
Protocol 2: Determining the Optimal Concentration of KYC using a Dose-Response Experiment
Objective: To determine the effective concentration range of KYC for inhibiting a specific cellular response.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
KYC stock solution (from Protocol 1)
-
96-well cell culture plates
-
Reagents for inducing MPO activity (if applicable, e.g., PMA)
-
Assay reagents to measure the desired downstream effect (e.g., ELISA for a specific cytokine, fluorescence-based assay for ROS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of KYC in complete cell culture medium from your stock solution. A suggested starting range could be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest KYC concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of KYC.
-
Pre-incubate the cells with KYC for a predetermined amount of time (e.g., 1-2 hours).
-
If applicable, add the stimulus to induce MPO activity (e.g., PMA).
-
Incubate for the desired experimental duration.
-
Perform the assay to measure the downstream effect of MPO inhibition.
-
Analyze the data to determine the concentration of KYC that gives the desired level of inhibition.
Protocol 3: Assessing the Cytotoxicity of KYC using a Cell Viability Assay
Objective: To determine the non-toxic concentration range of KYC for a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
KYC stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or Cell Counting Kit-8)[12][13]
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[13]
-
Prepare a series of dilutions of KYC in complete cell culture medium. It is advisable to test a broad range of concentrations, including those much higher than the expected effective concentration (e.g., 10, 50, 100, 500, 1000, 2000, 4000 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add the medium containing the different KYC concentrations.
-
Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[12]
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control.[12]
Visualizations
Caption: Signaling pathway of this compound (KYC).
Caption: Experimental workflow for optimizing KYC concentration.
Caption: Troubleshooting guide for common issues with KYC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. dovepress.com [dovepress.com]
Technical Support Center: N-acetyl lysyltyrosylcysteine amide (KYC)
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for experiments involving N-acetyl lysyltyrosylcysteine amide (KYC), with a specific focus on assessing its effects on cell viability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound (KYC).
Q1: Is this compound (KYC) expected to be cytotoxic?
A1: No. This compound (KYC) is designed as a potent, specific, and non-toxic inhibitor of myeloperoxidase (MPO).[1][2][3] Multiple studies have demonstrated its lack of cytotoxicity, even at very high concentrations. For instance, KYC was found to be non-toxic to bovine aortic endothelial cells (BAECs) at concentrations up to 4,000 μM.[4][5] Instead of causing cell injury, its primary function is to protect cells from MPO-induced oxidative damage by inhibiting the generation of toxic oxidants.[1][4]
Q2: What is the mechanism of action of KYC?
A2: KYC is a reversible tripeptide inhibitor that binds to the active site of myeloperoxidase (MPO).[4] This action blocks MPO's ability to produce highly reactive oxidants such as hypochlorous acid (HOCl), which are known to cause cellular injury and oxidative stress.[2][4] The unique design of KYC ensures that no harmful secondary radicals are formed during the inhibition process, contributing to its non-toxic profile.[1] By suppressing MPO-driven oxidative and nitrosative stress, KYC helps reduce inflammation and protect cells from damage.[6]
Q3: How should I dissolve and store KYC?
A3: For in vitro experiments, KYC can be dissolved in solvents like DMSO.[3] It is crucial to prepare a concentrated stock solution and then dilute it into your culture medium to the final working concentration. Always ensure the final DMSO concentration in the culture is non-toxic to your cells (typically well below 0.5%). For storage, lyophilized peptide should be kept at -20°C, protected from light.[7] Once in solution, it's best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Q4: What is the reported in vivo dosage for KYC?
A4: In murine models of stroke, an intraperitoneal (i.p.) dosage of 10 mg/kg administered daily has been shown to be effective in reducing infarct size, apoptosis, and neuronal damage without toxic effects.[2]
Section 2: Summary of Pre-clinical Safety Data
The following table summarizes the reported non-cytotoxicity of this compound (KYC) from various studies.
| Cell Line/Model | Concentration | Observed Effect | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | ≤ 4,000 μM | No cytotoxicity induced. | [4][5] |
| Endothelial Cells | Up to 4,000 μM | Little to no effect on cell viability, apoptosis, necrosis, or mitochondrial function. | [8] |
| Murine Model (Stroke) | 10 mg/kg (i.p.) | Reduces apoptosis and cell injury in the brain. | [2] |
| Murine Model (Stroke) | 10 mg/kg (i.p.) | Decreased loss of neurons and apoptosis. | [6] |
Section 3: Visualized Mechanisms and Workflows
Section 4: Troubleshooting Guide
This guide is for researchers who observe unexpected cytotoxicity in their experiments with KYC. Given its established non-toxic profile, positive results often point to experimental artifacts or confounding variables.
Q5: My MTT assay shows a decrease in viability with KYC treatment. What should I do?
A5: The MTT assay measures mitochondrial reductase activity, which is an indirect indicator of cell viability.[9] Some compounds, including peptides, can interfere with cellular metabolism or the MTT reagent itself, leading to inaccurate results.[10]
-
Troubleshooting Steps:
-
Check Controls: Ensure your vehicle control (e.g., media with DMSO) shows high viability and your positive control (a known cytotoxic agent) shows low viability.
-
No-Cell Control: Run a control with media, KYC, and the MTT reagent but without cells to check for direct chemical reduction of MTT by KYC.
-
Confirm with an Orthogonal Assay: Use a different type of assay that measures a more direct marker of cell death. An LDH release assay, which measures plasma membrane integrity, is an excellent choice.[11][12] A live/dead staining assay using dyes like propidium iodide is also a reliable alternative.
-
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance Values | Low cell density; insufficient incubation time. | Optimize cell seeding density and incubation period. |
| High Variability Between Replicates | Incomplete formazan solubilization; "edge effects" in the 96-well plate. | Ensure complete mixing after adding the solubilization agent. Avoid using the outermost wells of the plate. |
| False Positive Cytotoxicity | Peptide interference with mitochondrial reductases or direct reduction of MTT. | Confirm results with an LDH release assay or another non-metabolic viability assay. |
Section 5: Key Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is for assessing the effect of KYC on cellular metabolic activity as a proxy for viability.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of KYC in serum-free medium. Remove the old medium from the cells and add 100 µL of the KYC dilutions. Include wells for "untreated" (cells with medium), "vehicle control" (cells with the highest concentration of solvent, e.g., DMSO), and a "positive control" (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or using a plate shaker.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
Protocol: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as a direct indicator of cytotoxicity.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional controls as per your kit's instructions:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (provided in the kit) 45 minutes before the final step.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Avoiding TFA contamination in N-acetyl lysyltyrosylcysteine amide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the synthesis of N-acetyl lysyltyrosylcysteine amide, with a specific focus on avoiding and removing trifluoroacetic acid (TFA) contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor cell viability or unexpected results in biological assays. | Residual trifluoroacetic acid (TFA) from peptide synthesis and purification can be cytotoxic, even at nanomolar concentrations.[1][2][3] | Implement a TFA removal strategy. The preferred method is a salt exchange, for instance, to the hydrochloride (HCl) or acetate salt form.[1][4][5] |
| Inconsistent analytical results (e.g., Mass Spectrometry, IR Spectroscopy). | TFA can form adducts with the peptide, altering its mass and structure.[1][6] It also has a strong absorbance band that can interfere with IR structural analysis.[2][7] | For Mass Spectrometry, consider using alternative mobile phase additives like formic acid or difluoroacetic acid to avoid ion suppression caused by TFA. For IR spectroscopy, TFA removal is essential. |
| Peptide is insoluble in aqueous buffers after lyophilization. | The peptide may be in its TFA salt form, which can affect solubility.[1][8] | Convert the peptide to its hydrochloride or acetate salt, which may improve solubility in biologically relevant buffers.[4][9] |
| Low yield after TFA removal procedure. | Some peptide loss is expected during salt exchange procedures, potentially 20-30%.[5][9] Multiple lyophilization steps can also contribute to loss of material. | Optimize the number of exchange cycles. For HCl exchange, 2-3 cycles are often sufficient.[4][8][10] Handle the peptide carefully during transfers. |
| Residual TFA detected after salt exchange. | Incomplete exchange due to insufficient acid concentration or number of cycles. Hydrophilic peptides may bind TFA more tightly.[1][4] | For HCl exchange, ensure the final HCl concentration is between 2 mM and 10 mM.[1][8] Perform at least two to three dissolution and lyophilization cycles.[8][10] For highly hydrophilic peptides, an anion exchange resin may be more effective.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of TFA contamination in my this compound synthesis?
TFA is a common contaminant in synthetic peptides as it is widely used for two key steps:
-
Cleavage: TFA is a primary component of the cleavage cocktail used to release the synthesized peptide from the solid-phase resin.[2][6][11]
-
Purification: It is frequently used as an ion-pairing agent in the mobile phase for reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape.[2][3][12]
Q2: Why is it critical to remove TFA from my final peptide product?
Residual TFA can significantly impact your experimental outcomes:
-
Biological Assays: TFA is cytotoxic and can interfere with cell proliferation, receptor binding, and enzymatic activity, even at nanomolar concentrations.[1][2] This can lead to unreliable or false results in cell-based assays.[3]
-
Structural and Analytical Characterization: TFA can form strong ion pairs with positively charged residues like lysine, altering the peptide's mass, solubility, and secondary structure.[1][6] This can interfere with techniques like IR spectroscopy and mass spectrometry.[2]
-
In Vivo Studies: The toxicity of TFA makes it unsuitable for peptides intended for preclinical or clinical studies.[4][13]
Q3: Does lyophilization alone remove TFA?
No, lyophilization alone is not sufficient. While it can remove free or unbound TFA, it does not effectively remove the TFA counterions that are electrostatically bound to the positively charged amino groups on the peptide, such as the lysine residue in this compound.[1][8]
Q4: What are the most effective methods for removing TFA?
Several methods can be used to remove or exchange the TFA counterion. The choice of method may depend on the peptide's properties and the desired final salt form.
| Method | Description | Advantages | Disadvantages |
| TFA/HCl Exchange | Involves dissolving the peptide in a dilute HCl solution followed by lyophilization. This process is typically repeated 2-3 times.[4][8][10] | Highly effective for complete TFA removal. Results in the peptide hydrochloride salt, which is generally biocompatible. | Can be time-consuming due to multiple lyophilization cycles. Potential for peptide loss. |
| TFA/Acetate Exchange | Can be performed using a strong anion exchange resin or by using a specialized RP-HPLC protocol with acetic acid in the mobile phase.[4][5][12] | Results in the peptide acetate salt, which is also biologically compatible. Can be integrated into the purification step. | May be less effective for very hydrophilic peptides. Anion exchange resin method requires an additional chromatography step. |
| Ether Precipitation | The crude peptide is precipitated from the cleavage solution using cold diethyl ether. Repeated washing with cold ether can help remove residual TFA.[12] | Simple and quick method for initial purification and partial TFA removal. | Generally not sufficient to remove all bound TFA. May not be suitable for short or very soluble peptides.[14] |
Q5: Can you provide a detailed protocol for TFA/HCl exchange for this compound?
Yes, a well-established method for exchanging TFA for chloride is as follows:
-
Dissolution: Dissolve the TFA salt of the peptide in distilled water at a concentration of approximately 1 mg/mL.[4][8]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][8] A concentration of 6 mM has been specifically reported for this compound.[10]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[4]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[4][8]
-
Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.[4][8]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange.[8][10]
-
Final Product: After the final lyophilization, the peptide will be in its hydrochloride salt form.
Quantitative Data Summary
The following table summarizes typical levels of TFA contamination before and after implementing removal strategies.
| Stage of Synthesis | Typical TFA Content (% by dry weight) | Reference |
| Crude Peptide (Post-Cleavage) | 15 - 35% | [7][13] |
| After Ether Precipitation/Wash | 5 - 15% | [12] |
| After Standard RP-HPLC with TFA | 1 - 10% | [13] |
| After TFA/HCl or TFA/Acetate Exchange | < 1% | [1] |
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for Synthesis and Purification of this compound with TFA Removal.
Caption: Hypothetical Signaling Pathway of MPO Inhibition by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. omizzur.com [omizzur.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
N-acetyl lysyltyrosylcysteine amide (KYC) Stability Technical Support Center
Welcome to the technical support center for N-acetyl lysyltyrosylcysteine amide (KYC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of KYC in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern for KYC in solution is the oxidation of the cysteine residue's free thiol group (-SH). This can lead to the formation of a disulfide bond between two KYC molecules, resulting in a dimer. This oxidation is a common degradation pathway for cysteine-containing peptides.[1] Factors such as pH, temperature, and the presence of oxygen or metal ions can influence the rate of this oxidation.[1][2][3]
Q2: What are the recommended storage conditions for KYC solutions?
A2: For optimal stability, it is recommended to store stock solutions of KYC at low temperatures and protected from light. Specific manufacturer recommendations suggest storing aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[4]
Q3: How does pH affect the stability of KYC in solution?
A3: The pH of the solution is a critical factor in the stability of cysteine-containing peptides like KYC. The thiol group of cysteine is more susceptible to oxidation at neutral to alkaline pH because the thiolate anion (S-), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (SH).[5] Acidic conditions (low pH) can help to maintain the cysteine residue in its reduced state, thereby slowing down the rate of oxidation.[5][6]
Q4: Can KYC aggregate in solution? If so, how can I prevent it?
A4: While oxidation is the primary concern, aggregation can also occur with peptides, particularly at high concentrations. To minimize aggregation, consider the following:
-
Optimize pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide.
-
Control Concentration: Work with the lowest feasible concentration of the peptide.
-
Use Additives: In some cases, excipients like arginine can help to increase solubility and reduce aggregation.
-
Proper Dissolution: When preparing solutions, ensure the peptide is fully dissolved. Sonication may aid in this process.[7]
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Results
Possible Cause: Degradation of KYC in solution, likely due to oxidation of the cysteine residue.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare KYC solutions fresh before each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Use Degassed Buffers: To minimize oxidation, use buffers that have been degassed to remove dissolved oxygen.
-
Work at Low pH (if compatible with your assay): If your experimental conditions allow, use a buffer with a slightly acidic pH to reduce the rate of cysteine oxidation.
-
Add a Chelating Agent: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA to your buffer can help to sequester these ions.
-
Analyze for Degradation Products: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of the KYC dimer or other degradation products in your solution.
Issue 2: Precipitate Formation or Cloudiness in the KYC Solution
Possible Cause: Peptide aggregation or poor solubility.
Troubleshooting Steps:
-
Verify Solubility: Confirm that you are using an appropriate solvent and that the concentration is within the solubility limits of KYC. Manufacturer data indicates solubility in water up to 125 mg/mL (with sonication) and in DMSO up to 55 mg/mL.[7][8]
-
Adjust pH: The net charge of the peptide, which influences its solubility, is pH-dependent. Adjusting the pH of your solution may improve solubility.
-
Sonication: Use sonication to aid in the dissolution of the lyophilized peptide.
-
Use of Co-solvents: For challenging peptides, the addition of a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may improve solubility.[7]
-
Centrifugation: If a precipitate is observed, centrifuge the solution and use the supernatant, being mindful that the actual concentration will be lower than intended. It is advisable to determine the concentration of the supernatant.
Data Presentation
Table 1: Recommended Storage Conditions for this compound (KYC) Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[4] |
Table 2: Qualitative Impact of Physicochemical Factors on KYC Stability
| Factor | Impact on Stability | Recommended Practice for Enhanced Stability |
| pH | Higher pH increases the rate of cysteine oxidation.[5][6] | Use a buffer with a slightly acidic to neutral pH, if compatible with the experiment. |
| Temperature | Higher temperatures generally accelerate degradation reactions.[1] | Prepare and store solutions at low temperatures (e.g., on ice). |
| Oxygen | The presence of dissolved oxygen promotes oxidation. | Use degassed buffers and minimize exposure of the solution to air. |
| Metal Ions | Trace metal ions can catalyze oxidation reactions. | Add a chelating agent such as EDTA to the buffer. |
| Light | Exposure to light can potentially induce degradation. | Store solutions in amber vials or otherwise protected from light.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of KYC
A forced degradation study is essential to understand the degradation pathways of a peptide and to develop a stability-indicating analytical method.[9][10]
1. Preparation of Stock Solution:
- Accurately weigh a known amount of KYC and dissolve it in a suitable solvent (e.g., water or a buffer) to a known concentration.
2. Stress Conditions:
- Acid Hydrolysis: Incubate the KYC solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Incubate the KYC solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: Treat the KYC solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Incubate the KYC solution at an elevated temperature (e.g., 70°C).
- Photolytic Degradation: Expose the KYC solution to a light source (e.g., UV lamp).
3. Sample Analysis:
- At various time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples using a stability-indicating HPLC method to separate the intact KYC from its degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) is a common starting point.[11]
- Use a detector (e.g., UV at 280 nm for the tyrosine residue) to quantify the remaining intact peptide and the formed degradation products.
4. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- Identify the major degradation products, potentially using mass spectrometry coupled with HPLC (LC-MS).
Visualizations
Caption: Primary degradation pathway of KYC in solution.
Caption: Workflow for a forced degradation study of KYC.
Caption: Logical flow for troubleshooting KYC stability issues.
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 10. biomedres.us [biomedres.us]
- 11. cdn.insights.bio [cdn.insights.bio]
Technical Support Center: N-acetyl lysyltyrosylcysteine amide (NALT) In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl lysyltyrosylcysteine amide (NALT), also referred to in some literature as KYC, in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with NALT.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of NALT | NALT, like many peptides, can have variable solubility depending on its amino acid composition and the solvent. The net charge of the peptide and the pH of the solution are critical factors. | 1. Initial Solvent Selection: Start by attempting to dissolve a small amount of NALT in sterile, purified water. Ultrasonic treatment may be necessary to aid dissolution.[1] 2. pH Adjustment: If solubility in water is low, adjust the pH. Since NALT contains a free amine group on the lysine residue, it is likely to be more soluble in slightly acidic conditions. 3. Co-solvents: For challenging cases, a vehicle containing co-solvents can be used. A general formula for animal experiments is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] The solvents should be added sequentially, ensuring dissolution at each step. For animals sensitive to DMSO, the concentration should be kept below 2%. |
| Inconsistent or Lack of Efficacy | This could be due to issues with the administration protocol, timing of the dose, or degradation of the peptide. | 1. Verify Dosing and Administration: Ensure the correct dose is being administered. For a murine model of stroke, a dose of 10 mg/kg/day administered intraperitoneally has been shown to be effective.[1][3] 2. Timing of Administration: The timing of NALT administration relative to the induced injury is critical. In a middle cerebral artery occlusion (MCAO) model, treatment is typically initiated after the ischemic event.[4] Pre-treatment before the presence of the molecular target (e.g., MPO) may not be effective.[4] 3. Peptide Stability: Ensure the peptide solution is freshly prepared before each use. If stock solutions are prepared, they should be stored at -80°C for up to 6 months or -20°C for up to 1 month and protected from light to prevent degradation.[5] Avoid repeated freeze-thaw cycles. |
| Unexpected Animal Mortality or Adverse Effects | While NALT is reported to be non-toxic, high doses or issues with the vehicle can cause adverse reactions. | 1. Dose-Response Study: If the standard dose is not well-tolerated in your specific animal model, consider performing a dose-response study to determine the optimal therapeutic window. 2. Vehicle Toxicity: Ensure the vehicle components are well-tolerated by the animals. High concentrations of DMSO can be toxic. If using a co-solvent formulation, ensure all components are thoroughly mixed and the final solution is clear. 3. Injection Technique: Improper intraperitoneal injection technique can lead to injury or incorrect dosing. Ensure personnel are properly trained. |
| Variability in Experimental Results | Biological variability is inherent in in vivo studies. However, procedural inconsistencies can exacerbate this. | 1. Standardize Protocols: Ensure all experimental procedures, including the induction of the disease model, NALT preparation and administration, and endpoint analysis, are highly standardized. 2. Animal Husbandry: Maintain consistent and optimal animal housing conditions, including light-dark cycles, temperature, and access to food and water. 3. Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce bias in data collection and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (NALT)?
A1: NALT is a potent and specific inhibitor of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation.[3][6] By inhibiting MPO, NALT reduces the production of toxic oxidants.[1] Additionally, NALT can be oxidized by MPO to a thiyl radical, which can then inactivate the pro-inflammatory molecule HMGB1 and activate the Nrf2 antioxidant response pathway.[7]
Q2: How should I prepare NALT for in vivo administration?
A2: NALT is soluble in water, and this may be enhanced with ultrasonic treatment.[1] For intraperitoneal injections in murine models, NALT can be dissolved in a suitable vehicle such as phosphate-buffered saline (PBS).[6] If solubility is an issue, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS can be considered.[2] Always start with a small amount of the peptide to test solubility before preparing a large batch.
Q3: What is a typical dosage and administration route for NALT in animal models?
A3: In a murine model of stroke (MCAO), a daily intraperitoneal (i.p.) injection of 10 mg/kg has been shown to be effective in reducing infarct size and neurological deficits.[1][3] In a neonatal rat model of bronchopulmonary dysplasia, intraperitoneal injections were given from postnatal day 2 to day 10.[7] The optimal dosage and route may vary depending on the specific animal model and research question.
Q4: When should I administer NALT in my experimental model?
A4: The timing of administration depends on the pathophysiology of the disease model. In the MCAO stroke model, NALT is effective when administered after the ischemic event, as its target, MPO, is upregulated several hours after reperfusion.[4] Pre-treatment before the induction of ischemia may not be effective.[4]
Q5: How should I store NALT powder and prepared solutions?
A5: Lyophilized NALT powder should be stored at -20°C for long-term stability (up to 3 years).[2] Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[5]
Q6: Are there any known issues with the stability of NALT in solution?
A6: Like many peptides, NALT in solution is less stable than in its lyophilized form. It is recommended to use freshly prepared solutions for experiments. If using stored stock solutions, ensure they have been stored properly at low temperatures and protected from light. The MSDS for NALT indicates it is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with NALT.
Table 1: Efficacy of NALT in a Murine Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control Group (Vehicle) | NALT-Treated Group (10 mg/kg/day, i.p.) | Percent Reduction | Reference |
| Infarct Size | Large Infarct | 50% reduction in infarct size | 50% | [6] |
| Neurological Severity Score | High | Significantly reduced | Not specified | [1][3] |
| Neutrophil Infiltration | Increased | Significantly reduced | Not specified | [4] |
| Microglia/Macrophage Activation | Increased | Significantly reduced | Not specified | [1] |
Table 2: Efficacy of NALT in a Neonatal Rat Model of Hyperoxia-Induced Bronchopulmonary Dysplasia
| Parameter | Control Group (Vehicle) | NALT-Treated Group | Percent Reduction | Reference |
| MPO+ Myeloid Cells | Increased | 50% reduction in MPO+ cells | 50% | [7] |
| MPO Protein Levels | Increased | 50% reduction in MPO protein | 50% | [7] |
| Chlorotyrosine Formation | Increased | 27% reduction | 27% | [7] |
Experimental Protocols
Protocol 1: NALT Administration in a Murine Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is a general guideline based on published studies.[3][4]
-
Animal Model: Use 8-10 week old C57BL/6J mice.
-
MCAO Procedure: Induce focal cerebral ischemia via the intraluminal suture method to occlude the middle cerebral artery. Reperfusion is achieved by withdrawing the suture after a defined period (e.g., 60 minutes).
-
NALT Preparation:
-
Dissolve NALT in sterile PBS to the desired concentration. For a 10 mg/kg dose in a 25g mouse, you would inject 0.25 mg. If the concentration is 1 mg/mL, you would inject 250 µL.
-
Ensure the solution is clear and free of particulates. Prepare fresh daily.
-
-
Administration:
-
Administer NALT at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
The first dose should be given 1 hour after the start of reperfusion.
-
Continue daily i.p. injections for the duration of the study (e.g., 3 to 7 days).
-
-
Outcome Assessment:
-
Monitor neurological deficits daily using a standardized scoring system.
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Measure infarct volume using TTC staining.
-
Perform immunohistochemistry for markers of inflammation (e.g., MPO, Iba1) and neuronal loss.
-
Protocol 2: NALT Administration in a Rat Model of Hyperoxia-Induced Bronchopulmonary Dysplasia
This protocol is a general guideline based on published studies.[7]
-
Animal Model: Use neonatal Sprague-Dawley rat pups.
-
Induction of Bronchopulmonary Dysplasia:
-
Within 24 hours of birth (postnatal day 1, P1), place the pups in a hyperoxic environment (>90% O2).
-
Maintain the hyperoxic exposure until postnatal day 10 (P10).
-
-
NALT Preparation:
-
Dissolve NALT in sterile PBS to the desired concentration.
-
Prepare the solution fresh before administration.
-
-
Administration:
-
Beginning on postnatal day 2 (P2), administer NALT via intraperitoneal (i.p.) injection.
-
Continue daily injections until P10.
-
-
Outcome Assessment:
-
At the end of the study, euthanize the pups and collect lung tissue.
-
Assess lung complexity and alveolarization through histological analysis (e.g., H&E staining).
-
Perform immunohistochemistry or immunofluorescence for MPO, markers of oxidative stress (e.g., 8-OHdG), and components of the HMGB1/TLR4/RAGE and Keap1/Nrf2 pathways.
-
Analyze protein levels via Western blotting.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by NALT and a general experimental workflow.
Caption: Mechanism of action of this compound (NALT).
Caption: General experimental workflow for in vivo studies with NALT.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|1287585-40-3|MSDS [dcchemicals.com]
Technical Support Center: Enhancing the Bioavailability of N-acetyl lysyltyrosylcysteine amide (KYC)
Welcome to the technical support center for N-acetyl lysyltyrosylcysteine amide (KYC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experiments aimed at improving the bioavailability of this promising therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KYC) and what is its primary mechanism of action?
A1: this compound (KYC) is a synthetic tripeptide that acts as a potent and reversible inhibitor of myeloperoxidase (MPO). MPO is an enzyme released by neutrophils during inflammation that contributes to oxidative stress by producing hypochlorous acid (HOCl). By inhibiting MPO, KYC reduces the generation of toxic oxidants, thereby mitigating oxidative damage and inflammation in various disease models, including stroke and bronchopulmonary dysplasia.
Q2: What are the main barriers to the oral bioavailability of KYC?
A2: Like most peptides, the oral bioavailability of KYC is expected to be low due to two primary barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can rapidly degrade the peptide bonds of KYC, inactivating it before it can be absorbed.
-
Poor Permeability: The hydrophilic nature and molecular size of KYC limit its ability to pass through the lipid-rich intestinal epithelial cell layer to enter the bloodstream.
Q3: What general strategies can be employed to improve the oral bioavailability of KYC?
A3: Several strategies can be explored to overcome the challenges of oral peptide delivery for KYC:
-
Advanced Formulation: Encapsulating KYC in protective carriers like liposomes or nanoparticles can shield it from enzymatic degradation and enhance its absorption.
-
Prodrug Modification: Chemically modifying KYC to create a prodrug can improve its stability and permeability. The prodrug would then be converted to the active KYC molecule within the body.
-
Use of Excipients: Co-formulating KYC with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for better absorption. Enzyme inhibitors can also be included to reduce degradation in the GI tract.
Q4: What is the known solubility of KYC and how can it be improved?
A4: The solubility of KYC in DMSO has been reported to be 55 mg/mL (121.26 mM), with sonication recommended to aid dissolution. For aqueous solutions, solubility can be influenced by pH. To improve solubility for oral formulations, strategies such as creating amorphous solid dispersions or using co-solvents and other solubilizing excipients can be investigated.
Q5: How does KYC exert its downstream effects beyond MPO inhibition?
A5: KYC can be oxidized by MPO to form a thiyl radical. This radical can then interact with other proteins. For instance, it can thiylate High Mobility Group Box 1 (HMGB1), inactivating it and reducing its pro-inflammatory signaling through receptors like TLR4 and RAGE. Additionally, KYC has been shown to lead to the activation of the Nrf2 pathway by thiylating Keap1, which increases the expression of antioxidant enzymes.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Solubility of KYC in Aqueous Buffers | The peptide's isoelectric point (pI) may be close to the buffer's pH, minimizing its net charge and thus its solubility. Hydrophobic residues may also contribute to poor aqueous solubility. | 1. Adjust the pH of the buffer to be at least one unit away from the peptide's theoretical pI. 2. Add solubilizing agents such as arginine (50-100 mM). 3. For experimental stock solutions, dissolve KYC in an organic solvent like DMSO first, then add dropwise to the aqueous buffer with vortexing. Note the final DMSO concentration to be compatible with your assay. 4. Sonication can be used to facilitate dissolution. |
| Peptide Aggregation in Solution | Peptides, especially at high concentrations, can self-associate through hydrogen bonding and hydrophobic interactions, leading to aggregation. This is a common issue with many peptides. | 1. Work with lower peptide concentrations when possible. 2. Optimize the pH and ionic strength of the solution; both increasing and decreasing salt concentrations can disrupt aggregation depending on the peptide's properties. 3. Store stock solutions at -80°C and use cryoprotectants like glycerol to prevent aggregation during freeze-thaw cycles. 4. If aggregation persists, consider resynthesizing the peptide with modifications that disrupt hydrogen bonding, such as incorporating pseudoprolines. |
| Low Encapsulation Efficiency in Liposomes/Nanoparticles | Poor interaction between the peptide and the lipid/polymer matrix. The hydrophilicity of KYC may make it difficult to encapsulate within lipid bilayers. | 1. Optimize the lipid or polymer composition. For liposomes, including charged lipids that can interact electrostatically with the peptide may improve encapsulation. 2. Adjust the pH of the hydration buffer during liposome preparation to modify the charge of the peptide and lipids, enhancing their interaction. 3. Experiment with different preparation methods (e.g., thin-film hydration vs. reverse-phase evaporation for liposomes). |
| Inconsistent Results in Caco-2 Permeability Assays | The integrity of the Caco-2 cell monolayer may be compromised. The peptide may be unstable in the assay medium. The peptide may be interacting with components of the assay system. | 1. Regularly verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). 2. Assess the stability of KYC in the assay buffer over the time course of the experiment using HPLC. 3. Ensure that any solvents used to dissolve KYC (e.g., DMSO) are at a final concentration that does not affect cell viability or monolayer integrity. |
| Rapid Degradation in Simulated Gastric/Intestinal Fluid | The peptide is susceptible to the low pH and/or enzymatic activity (e.g., pepsin, pancreatin) in the simulated fluids. | 1. This is an expected outcome and confirms the need for a protective formulation. 2. To identify the primary mode of degradation, test stability in simulated fluid without enzymes, and at a neutral pH with enzymes. 3. Consider strategies like enteric coatings that protect the formulation from the acidic stomach environment, or co-administration with enzyme inhibitors. |
Experimental Protocols & Data Presentation
To systematically improve the bioavailability of KYC, a series of key experiments are required. Below are detailed protocols for these essential investigations.
Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Monolayers
This assay predicts the intestinal absorption of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a transwell plate system for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >600 Ohms/cm².
-
Preparation of Solutions: Prepare a stock solution of KYC in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in a transport medium (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). The final DMSO concentration should be <1%.
-
Permeability Assay (Apical to Basolateral):
-
Add the KYC solution to the apical (A) side of the transwell insert.
-
Add fresh transport medium to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, take a sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical for Efflux):
-
Add the KYC solution to the basolateral (B) side.
-
Add fresh transport medium to the apical (A) side.
-
Follow the same sampling procedure as above, but collect from the apical side.
-
-
Sample Analysis: Quantify the concentration of KYC in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp
Technical Support Center: N-acetyl lysyltyrosylcysteine amide (KYC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-acetyl lysyltyrosylcysteine amide (KYC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (KYC)?
A1: this compound (KYC) is a potent, reversible, and specific inhibitor of myeloperoxidase (MPO).[1][2][3] Its primary action is to inhibit the MPO-mediated production of hypochlorous acid (HOCl) and the nitration and oxidation of LDL.[1][2][4] KYC binds to the active site of MPO and interacts with compounds I and II.[1] It is important to note that KYC does not inhibit superoxide generation.[1]
Q2: What are the known off-target effects of KYC?
A2: Currently, there is no evidence of direct off-target binding of KYC to other kinases or receptors. The observed effects on other signaling pathways are considered downstream consequences of its interaction with MPO. MPO oxidizes KYC to a thiyl radical.[5][6] This reactive species can then interact with other proteins, leading to:
-
Inactivation of High Mobility Group Box 1 (HMGB1): The KYC thiyl radical can thiylate HMGB1, leading to its inactivation and reduced association with its receptors, Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE).[5][6]
-
Activation of the Nrf2 pathway: The KYC thiyl radical can also lead to the thiylation and S-glutathionylation of Keap1, which results in the activation of the transcription factor Nrf2 and the increased expression of antioxidant enzymes.[5][6]
Q3: Is KYC cytotoxic?
A3: KYC has been shown to be non-toxic to bovine aortic endothelial cells (BAECs) at concentrations up to 4,000 μM.[1][7]
Q4: What is the IC50 of KYC for MPO inhibition?
A4: KYC inhibits MPO-mediated hypochlorous acid (HOCl) formation with an IC50 of 7 µM.[4]
Troubleshooting Guide
Issue 1: No observable effect of KYC in my cellular experiment.
-
Question: I am not seeing any effect of KYC in my cell-based assay. What could be the reason?
-
Answer:
-
Presence of Myeloperoxidase (MPO): The primary target of KYC is MPO. If your experimental cell system does not express or secrete MPO, KYC will not have a direct target. The effects of KYC are dependent on the presence of MPO.[8] Confirm MPO expression in your cells by western blot or ELISA.
-
Oxidative Stress Conditions: The downstream effects of KYC, such as Nrf2 activation, are more pronounced under conditions of oxidative stress where MPO is active. Ensure your experimental conditions include an appropriate stimulus to induce MPO activity (e.g., PMA, H₂O₂).[5][9]
-
Concentration of KYC: Ensure you are using an appropriate concentration of KYC. The reported IC50 for MPO inhibition is 7 µM.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific system.
-
Issue 2: Unexpected or variable results in my experiments.
-
Question: I am observing inconsistent results between experiments when using KYC. What are the potential sources of variability?
-
Answer:
-
Purity and Stability of KYC: Ensure the purity of your KYC stock. The synthesis of KYC can result in trifluoroacetic acid (TFA) contamination, which should be removed.[5] Prepare fresh solutions of KYC for each experiment, as the cysteine residue is susceptible to oxidation.
-
Cell Passage Number: Cell lines can change their characteristics, including protein expression levels, with increasing passage number. Use cells within a consistent and low passage number range for your experiments.
-
Timing of Treatment: The timing of KYC treatment relative to the induction of oxidative stress or cellular activation is critical. Establish a clear timeline for your experimental protocol and adhere to it consistently.
-
Issue 3: Difficulty in detecting downstream effects of KYC.
-
Question: I am having trouble detecting the downstream effects of KYC, such as changes in HMGB1, TLR4, or Nrf2 pathway activation. What can I do?
-
Answer:
-
Appropriate Controls: Include positive and negative controls in your experiments. For Nrf2 activation, a known Nrf2 activator can be used as a positive control.
-
Sensitive Detection Methods: Use highly sensitive detection methods. For western blotting, you may need to optimize antibody concentrations and use enhanced chemiluminescence (ECL) substrates. For protein-protein interactions, such as HMGB1-TLR4, co-immunoprecipitation followed by western blotting is a suitable method.[5]
-
Time Course Experiments: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point to observe the desired effect after KYC treatment.
-
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 for MPO-mediated HOCl formation | 7 µM | Purified MPO | [4] |
| Cytotoxicity (No effect up to) | 4,000 µM | Bovine Aortic Endothelial Cells (BAECs) | [1][7] |
| Reduction in MPO+ myeloid cells in vivo | 50% | Hyperoxic neonatal rat pup lungs | [5] |
| Reduction in MPO protein in vivo | 50% | Hyperoxic neonatal rat pup lungs | [5] |
| Reduction in Chlorotyrosine formation in vivo | 27% | Hyperoxic neonatal rat pup lungs | [5] |
Experimental Protocols
1. Myeloperoxidase (MPO) Inhibition Assay (Whole Cell)
This protocol is adapted from studies on PMA-stimulated neutrophils.[9]
-
Cell Preparation: Isolate neutrophils (or use a cell line like HL-60 that expresses MPO) and resuspend them in Hank's Balanced Salt Solution (HBSS) containing MgCl₂, CaCl₂, glucose, and taurine at a concentration of 3 x 10⁶ cells/ml.
-
Incubation with KYC: Add different concentrations of KYC to the cell suspension and incubate.
-
Stimulation: Stimulate the cells with phorbol myristate acetate (PMA) at a final concentration of 100 ng/ml and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding catalase (2,000 units/ml).
-
Detection: Centrifuge the samples and analyze the supernatant for taurine chloramine using a 3,3',5,5'-Tetramethylbenzidine (TMB) assay to quantify HOCl production.
2. Western Blot for Downstream Signaling Proteins (HMGB1, TLR4, RAGE, Nrf2 target genes)
-
Cell Lysis: After treatment with KYC and the relevant stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against HMGB1, TLR4, RAGE, HO-1, or other Nrf2 target genes overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of KYC concentrations for the desired duration.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Proposed signaling pathway of this compound (KYC).
Caption: Troubleshooting workflow for experiments with KYC.
References
- 1. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of N-acetyl lysyltyrosylcysteine amide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for verifying the purity of synthesized N-acetyl lysyltyrosylcysteine amide (Ac-Lys-Tyr-Cys-NH₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of synthesized this compound?
The purity and identity of synthetic peptides are typically confirmed using a combination of chromatographic and spectrometric techniques. The gold-standard methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique to separate the target peptide from impurities and quantify its purity based on peak area analysis.[1][2][3] A pure peptide should ideally show a single, sharp peak.[3]
-
Mass Spectrometry (MS): This method is essential for confirming the molecular identity of the peptide by measuring its precise molecular weight (mass-to-charge ratio, m/z).[4][5] It is often coupled with HPLC (LC-MS) to identify the components of each peak seen in the chromatogram.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the peptide's chemical structure, conformation, and purity.[8][9][10] 1D ¹H NMR can serve as a basic purity check, while 2D NMR experiments can confirm the amino acid sequence and structure.[9]
-
Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying their ratios.[2]
A multi-method approach is highly recommended to ensure the highest confidence in peptide quality.[6]
Q2: What is the theoretical molecular weight of this compound?
To accurately interpret mass spectrometry data, it is crucial to know the theoretical molecular weight of the target peptide. The molecular formula for this compound is C₂₀H₃₁N₅O₅S.
| Parameter | Value |
| Molecular Formula | C₂₀H₃₁N₅O₅S |
| Average Mass | 469.59 g/mol |
| Monoisotopic Mass | 469.2046 g/mol |
Note: For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
Q3: What are common impurities encountered during the synthesis of this peptide?
Impurities in synthetic peptides can arise from the synthesis process, cleavage from the solid-phase resin, or degradation during storage.[11][12] For this compound, potential impurities include:
| Impurity Type | Description | Potential Mass Change |
| Deletion Sequences | Peptides missing one or two amino acids due to incomplete coupling steps.[11][13] | -128.17 (Lys), -163.18 (Tyr), -103.15 (Cys) |
| Truncated Sequences | Shorter peptides resulting from incomplete synthesis.[7] | Varies |
| Oxidized Peptide | Oxidation of the cysteine thiol group. | +16 (Sulfoxide), +32 (Sulfonic acid) |
| Disulfide-linked Dimer | Two peptide molecules linked via a disulfide bond between their cysteine residues.[13] | (M*2) - 2 Da |
| Incomplete Deprotection | Residual protecting groups from synthesis remaining on amino acid side chains.[7][11] | Varies depending on the protecting group |
| Residual Reagents | Trifluoroacetic acid (TFA) from HPLC purification is a common non-peptide impurity.[7] | N/A (Does not change peptide mass) |
Q4: How is the final purity percentage determined from an HPLC chromatogram?
Peptide purity is typically calculated from the RP-HPLC chromatogram by integrating the area of all peaks detected at a specific UV wavelength (commonly 215-220 nm, where the peptide bond absorbs light).[14][15] The purity is expressed as the percentage of the main peak's area relative to the total area of all peaks.[15]
Formula: % Purity = (Area of Main Peptide Peak / Sum of Areas of All Peaks) x 100
Q5: What purity level is generally acceptable for research purposes?
The required purity level depends heavily on the intended application.
-
>98% (High Purity): Recommended for quantitative studies, in vivo studies, NMR, and crystallography.[14]
-
>95% (Research Grade): Suitable for most in vitro biological assays, cell-based studies, and as analytical standards.[2][9]
-
>80%: Often used for antibody production or initial screening experiments.[14]
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing the purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the lyophilized peptide and dissolve it in a suitable solvent (e.g., water with 0.1% TFA or 5% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Chromatographic System: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions: The parameters below are a typical starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 65% Mobile Phase B over 30 minutes |
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the peak area integration as described in FAQ 4.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of the main peak and identifying impurities.
Methodology:
-
Sample Preparation: Prepare the sample as described for HPLC, but ensure the final concentration is suitable for MS detection (typically 0.1 mg/mL).
-
Chromatographic System: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
Chromatographic Conditions: For MS compatibility, TFA is often replaced with formic acid (FA), which is less likely to cause ion suppression.[12][16]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% (v/v) FA in Acetonitrile (ACN) |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | 5% to 65% Mobile Phase B over 20-30 minutes |
| MS Detector Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Range | m/z 100 - 1500 |
-
Analysis: Analyze the mass spectrum corresponding to the main HPLC peak. Look for the protonated molecular ion [M+H]⁺ at m/z 470.21. Also, analyze the mass spectra of impurity peaks to tentatively identify them based on their molecular weights.
Protocol 3: 1D Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a basic check of the peptide's structural integrity.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in ~0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). High purity (>95%) is recommended for clear spectra.[9]
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard 1D ¹H NMR spectrum.
-
Analysis: The spectrum of a pure peptide should show sharp, well-defined peaks corresponding to the protons of the N-acetyl group, the amino acid residues (Lys, Tyr, Cys), and the C-terminal amide. The presence of significant unexpected signals may indicate impurities.
Troubleshooting Guide
Q1: My HPLC chromatogram shows multiple peaks. How do I interpret this?
Multiple peaks indicate the presence of impurities.[3]
-
Small, Sharp Peaks: Often correspond to residual solvents or reagents from the synthesis.
-
Broader Peaks Eluting Near the Main Peak: These are typically peptide-related impurities such as deletion sequences or incompletely deprotected peptides.[17]
-
Action: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the species in each peak. This will help identify the nature of the impurities.
Q2: My mass spectrum shows a mass that does not match the expected molecular weight. What are the possible reasons?
-
Mass is Lower than Expected: This often indicates a deletion sequence , where one or more amino acids were missed during synthesis.[13]
-
Mass is Higher than Expected: This could be due to:
-
Action: Review the synthesis protocol for potential errors in coupling or deprotection steps. Use tandem MS (MS/MS) to fragment the peptide and confirm its sequence.
Q3: I observe a peak at approximately double the expected molecular weight in my mass spectrum. What could this be?
A peak at ~m/z 937.4 ([2M-H]⁺) strongly suggests the formation of a disulfide-linked dimer . The cysteine residue in this compound is prone to oxidation, which can cause two peptide molecules to link together.[13]
-
Action: Treat the sample with a reducing agent like Dithiothreitol (DTT) and re-analyze by LC-MS. If the dimer peak disappears and the monomer peak increases, this confirms the presence of a disulfide bond.
Q4: The peptide powder is difficult to dissolve. What is the best practice for sample preparation?
Peptide solubility can be challenging.
-
Start with a Polar Solvent: Try sterile water or a weak acid solution (e.g., 0.1 M acetic acid).
-
Use Sonication: Briefly sonicate the sample in an ultrasonic bath to aid dissolution.
-
Add Organic Solvent: If the peptide remains insoluble, incrementally add a small amount of a polar organic solvent like acetonitrile (ACN), methanol, or DMSO.
-
Characterize Your Analyte: Understanding the properties of your peptide upfront can help predict and troubleshoot issues like solubility and non-specific binding.[18]
Visualizations and Diagrams
References
- 1. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. How Research Peptides Are Verified: Understanding COAs, HPLC, and Mass Spectrometry - Kensington Labs [kensingtonlabs.co.uk]
- 6. Peptide Purity Testing | MtoZ Biolabs [mtoz-biolabs.com]
- 7. jpt.com [jpt.com]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. almacgroup.com [almacgroup.com]
- 18. youtube.com [youtube.com]
Technical Support Center: N-acetyl lysyltyrosylcysteine amide Synthesis
Welcome to the technical support center for the synthesis of N-acetyl lysyltyrosylcysteine amide (Ac-Lys-Tyr-Cys-NH2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this tripeptide.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| SYN-001 | Low crude peptide yield after cleavage. | - Incomplete coupling of one or more amino acids. - Aggregation of the growing peptide chain on the resin. - Premature cleavage of the peptide from the resin. | - Optimize coupling: Double couple challenging residues like Cysteine and Tyrosine. Increase the concentration of amino acid and coupling reagents.[1] - Address aggregation: Use a lower substitution resin for longer peptides.[2] Swell the resin properly in a suitable solvent like DMF before synthesis. - Check resin stability: Ensure the appropriate resin (e.g., Rink Amide resin for C-terminal amide) is used and handled correctly. |
| SYN-002 | Presence of a major impurity with a mass of +51 Da. | Formation of a 3-(1-piperidinyl)alanine adduct at the C-terminal cysteine. This occurs due to base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine used for Fmoc deprotection.[3] | - Use a sterically bulky protecting group for the Cysteine side chain, such as Trityl (Trt).[3] - Minimize the exposure time to piperidine during the Fmoc deprotection step. - Consider using a milder base for deprotection, although this may require longer reaction times. |
| SYN-003 | Significant amount of deletion sequences observed in Mass Spectrometry. | Incomplete Fmoc deprotection or incomplete coupling reactions. | - Ensure complete deprotection: Increase piperidine treatment time or perform a second deprotection step. - Improve coupling efficiency: Use a more efficient coupling reagent like HBTU/HATU.[4] Perform a Kaiser test after coupling to ensure the reaction has gone to completion. If the test is positive, recouple the amino acid. |
| PUR-001 | Difficulty in purifying the crude peptide by HPLC. | - The crude peptide has very low purity. - The peptide is aggregating in the purification buffer. - The chosen HPLC method is not optimal. | - Address the issues in the synthesis to improve crude purity (see SYN-001, SYN-002, SYN-003). - Prevent aggregation: Add organic modifiers like acetonitrile or isopropanol to the purification buffers. In some cases, adding a small amount of acid (e.g., formic acid) can help. - Optimize HPLC method: Experiment with different gradients, flow rates, and column chemistries (e.g., C18, C8). |
| SCL-001 | Yield decreases significantly upon scaling up the synthesis. | - Inefficient mixing of resin and reagents. - Poor heat dissipation in larger reaction vessels. - Challenges in removing solvents and reagents efficiently. | - Improve mixing: Use appropriate overhead stirring or nitrogen bubbling for larger scale reactions. - Control temperature: Monitor the reaction temperature, especially during exothermic coupling reactions. - Optimize washing steps: Increase the volume and number of washes to ensure complete removal of excess reagents and byproducts. |
Frequently Asked Questions (FAQs)
Synthesis & Chemistry
-
Q1: What is the recommended solid-phase synthesis strategy for this compound? A1: The recommended strategy is Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin to generate the C-terminal amide.[5] The N-terminus is acetylated on-resin after the final coupling step.
-
Q2: What are the critical side reactions to be aware of when synthesizing this cysteine-containing peptide? A2: The primary side reactions of concern are:
-
Racemization: Cysteine residues, especially at the C-terminus, are prone to racemization during activation and coupling.[6]
-
S-alkylation: The cysteine thiol group can be alkylated by carbocations generated during the final trifluoroacetic acid (TFA) cleavage, particularly from resin-derived fragments.[7][8]
-
Piperidinylalanine Formation: As mentioned in the troubleshooting guide (SYN-002), this is a common side reaction for C-terminal cysteine peptides.[3]
-
-
Q3: How can I minimize racemization of the C-terminal cysteine? A3: To minimize racemization, it is advisable to use coupling reagents that proceed under acidic or neutral conditions. Using pre-formed symmetrical anhydrides or activating agents like DIPCDI/HOBt can be beneficial.
-
Q4: What is the best way to introduce the N-terminal acetyl group? A4: N-terminal acetylation can be efficiently performed on the resin-bound peptide after the final Fmoc deprotection. A common method is to treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).
Purification & Analysis
-
Q5: What is a suitable purification method for this compound? A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point.
-
Q6: How can I confirm the identity and purity of the final product? A6: The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight. Purity is typically assessed by analytical RP-HPLC, and the structure can be further confirmed by NMR if required.
Scaling Up
-
Q7: What are the main challenges when scaling up the synthesis of this peptide? A7: The primary challenges in scaling up peptide synthesis include:
-
Maintaining high yields and purity.[9]
-
Managing the large volumes of solvents and reagents, which has both cost and environmental implications.[9][10]
-
Ensuring efficient and consistent reaction conditions (e.g., mixing, temperature control) in larger reactors.[3]
-
The potential for increased aggregation with larger quantities of peptide on the resin.
-
-
Q8: Are there greener alternatives to the solvents typically used in SPPS? A8: While DMF and NMP are common, research is ongoing into more environmentally friendly solvents. Some success has been reported with greener solvents, but their compatibility with all aspects of the synthesis, including resin swelling and reagent solubility, needs to be carefully evaluated for each specific peptide.[10]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol is for the synthesis of Ac-Lys(Boc)-Tyr(tBu)-Cys(Trt)-NH2 on a Rink Amide resin using Fmoc chemistry.
1. Resin Swelling:
- Swell the Rink Amide resin in DMF for at least 1 hour.
2. First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
- Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF.
- In a separate vessel, pre-activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and couple for 2 hours.
- Wash the resin with DMF.
3. Subsequent Amino Acid Couplings (Fmoc-Tyr(tBu)-OH and Fmoc-Lys(Boc)-OH):
- Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and then for Fmoc-Lys(Boc)-OH.
4. N-terminal Acetylation:
- After the final Fmoc deprotection of the Lysine residue, wash the resin with DMF.
- Prepare an acetylation solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
- Add the solution to the resin and react for 1 hour.
- Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
5. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
- Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Purify by preparative RP-HPLC using a C18 column and a suitable gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).
- Collect fractions and analyze by analytical HPLC to identify those with the desired purity.
- Pool the pure fractions and lyophilize to obtain the final product.
2. Characterization:
- Mass Spectrometry: Dissolve a small amount of the purified peptide and analyze by ESI-MS or MALDI-TOF to confirm the correct molecular weight.
- Analytical HPLC: Analyze the purified peptide to determine its purity.
Quantitative Data Summary
The following table provides illustrative data on how yield and purity might be affected when scaling up the synthesis of a tripeptide like this compound. Note: This data is representative and may not directly reflect the results for this specific peptide.
| Synthesis Scale | Typical Crude Yield (%) | Typical Purity after Purification (%) |
| Lab Scale (0.1 mmol) | 65 - 80% | > 98% |
| Pilot Scale (10 mmol) | 50 - 70% | > 95% |
| Production Scale (100 mmol) | 40 - 60% | > 95% |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. biomatik.com [biomatik.com]
Preventing precipitation of N-acetyl lysyltyrosylcysteine amide in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N-acetyl lysyltyrosylcysteine amide in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a tripeptide inhibitor of the enzyme myeloperoxidase (MPO).[1][2][3][4][5] Its solubility is dictated by its amino acid composition and terminal modifications. The N-terminus is acetylated, removing the positive charge, while the C-terminus is an amide, which removes the negative charge. The key amino acid residues are Lysine (basic and hydrophilic), Tyrosine (hydrophobic), and Cysteine.[6] The presence of the basic lysine residue gives the peptide a net positive charge at neutral or acidic pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H31N5O5S | [2][3][7] |
| Molecular Weight | 453.56 g/mol | [2][3][7] |
| Predicted pKa | 9.18 ± 0.10 | [2] |
| Solubility in H2O | 100 mM or 125 mg/mL (may require sonication) | [1][3] |
| Solubility in DMSO | 55 mg/mL (121.26 mM) | [8] |
| Appearance | White to off-white solid | [2] |
Q2: Why is my this compound precipitating in the buffer?
Peptide precipitation is a common issue influenced by several factors:
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net-zero charge.[9] Since this compound is a basic peptide (due to the lysine residue), its pI is likely above neutral pH. If your buffer pH is close to its pI, precipitation can occur.
-
Ionic Strength: High concentrations of salts in a buffer can lead to a phenomenon called "salting out," where the salt ions compete with the peptide for water molecules, reducing its solubility and causing precipitation.[10][11]
-
Buffer Composition: Some buffer components can interact directly with the peptide, leading to insolubility. For instance, phosphate buffers can sometimes cause precipitation issues with certain peptides.[11][12][13]
-
Concentration: The peptide may be precipitating simply because its concentration in the buffer exceeds its solubility limit under those specific conditions.
-
Temperature: Temperature can affect solubility, though the effect varies between peptides.[10][14]
Q3: What is the recommended initial approach for dissolving this peptide?
Given its reported solubility, the recommended starting solvent is sterile, deionized water.[1] If solubility is an issue, brief sonication is recommended to aid dissolution.[3][15][16] For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a suitable alternative.[8] When diluting a DMSO stock into an aqueous buffer, it is crucial to add the peptide stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can cause immediate precipitation.[16]
Troubleshooting Guide
This guide provides systematic steps to address the precipitation of this compound during your experiments.
Problem: The peptide solution turned cloudy or formed a precipitate after being added to my experimental buffer.
This is a common indication that the peptide is not soluble under the current buffer conditions. Follow the workflow below to identify and resolve the issue.
References
- 1. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound CAS#: 1287585-40-3 [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. This compound | C20H31N5O5S | CID 51352312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. Solubility Guidelines for Peptides [sigmaaldrich.com]
Best practices for handling and storing N-acetyl lysyltyrosylcysteine amide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-acetyl lysyltyrosylcysteine amide, a potent, reversible, and specific myeloperoxidase (MPO) inhibitor.[1][2][3] This guide includes troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (KYC) is a non-toxic tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3] It functions by effectively inhibiting the production of toxic oxidants by MPO in vivo.[2][3] This compound is utilized in research to reduce neuronal damage, preserve brain tissue, and protect neurological function, particularly in the context of stroke.[2][3] It also inhibits MPO-dependent processes like hypochlorous acid (HOCl) generation, protein nitration, and LDL oxidation.[2][3]
2. What are the primary applications of this compound?
Its main application is in research studying conditions involving inflammation and oxidative stress where MPO plays a key role. This includes studies on stroke, bronchial dysplasia, and sickle cell disease.[1][4][5][6]
3. What are the basic properties of this compound?
| Property | Value |
| Molecular Formula | C20H31N5O5S |
| Molecular Weight | 453.56 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1287585-40-3 |
Source: AbMole BioScience, DC Chemicals, PubChem[7][8][9]
Handling and Storage Guidelines
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Protect from light |
| In Solvent | -80°C | Up to 1 year | Protect from light |
Source: DC Chemicals, TargetMol, MedChemExpress[1][3][8]
General Handling Precautions:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[7][8]
-
Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Wash hands thoroughly after handling.[8]
Troubleshooting Guide
Problem: Difficulty Dissolving the Compound
| Possible Cause | Solution |
| Incorrect Solvent | The recommended solvent is DMSO.[1] For animal experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[1] |
| Insufficient Mixing | Sonication or gentle heating can aid dissolution. It is recommended to test with a small amount first.[1] |
| Precipitation in Aqueous Solutions | If preparing aqueous solutions for cell culture, ensure the final DMSO concentration is low and compatible with your cell line. For in vivo use, salt forms generally have higher solubility. If a high dosage is needed, a homogeneous suspension can be prepared using 0.5% CMC-Na for oral gavage.[1] |
Problem: Inconsistent Experimental Results
| Possible Cause | Solution |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light, and at the recommended temperature.[2][7][8] Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[3] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[3] |
| Improper Aliquoting | Once dissolved, it is crucial to aliquot the solution to prevent degradation from multiple freeze-thaw cycles.[3] |
| Incompatible Reagents | Avoid strong acids/alkalis and strong oxidizing/reducing agents, as they are incompatible with this compound.[7][8] |
Problem: Safety Concerns During Handling
| Exposure Type | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[7][8] |
| Skin Contact | Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[7][8] |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols & Visualizations
General Workflow for Handling and Preparation
Caption: Workflow for handling and preparing this compound.
Troubleshooting Decision Tree
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound CAS#: 1287585-40-3 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 5. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. This compound|1287585-40-3|MSDS [dcchemicals.com]
- 9. This compound | C20H31N5O5S | CID 51352312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
N-acetyl lysyltyrosylcysteine amide (KYC) Outperforms Isomers in Myeloperoxidase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, a detailed comparison reveals that the L-stereoisomer of N-acetyl lysyltyrosylcysteine amide (KYC) is a significantly more potent inhibitor of myeloperoxidase (MPO) than its D-amino acid and sequence isomers. This guide provides a comprehensive analysis of their comparative efficacy, supported by experimental data and detailed protocols.
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils and monocytes, where it plays a critical role in the innate immune defense by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl).[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers, making it a key therapeutic target.[2][3][4] this compound (KYC) has emerged as a potent, reversible, and specific tripeptide inhibitor of MPO.[5][6] This guide delves into the specifics of KYC's inhibitory action and draws a stark contrast with its less effective isomers.
Comparative Efficacy of KYC and Its Isomers in MPO Inhibition
Experimental data demonstrates that the specific stereochemistry and amino acid sequence of N-acetyl-L-lysyl-L-tyrosyl-L-cysteine amide (KYC) are crucial for its potent inhibitory effect on MPO. A study systematically compared the ability of KYC with its various isomers to inhibit MPO-catalyzed HOCl production. The results unequivocally show that any alteration in the stereochemistry (substituting L-amino acids with D-amino acids) or the sequence of the amino acids dramatically diminishes the inhibitory activity.[1]
| Compound | Description | MPO Inhibition (% of Control HOCl production at 12.5 µM) |
| KYC | N-acetyl-L-lysyl-L-tyrosyl-L-cysteine amide | ~25% |
| K(D-Y)CA | N-acetyl-L-lysyl-D-tyrosyl-L-cysteine amide | ~80% |
| KY(D-C)A | N-acetyl-L-lysyl-L-tyrosyl-D-cysteine amide | ~90% |
| (D-K)YCA | N-acetyl-D-lysyl-L-tyrosyl-L-cysteine amide | ~95% |
| (D-K)(D-Y)(D-C)A | N-acetyl-D-lysyl-D-tyrosyl-D-cysteine amide | ~100% (No inhibition) |
| YKC | N-acetyl-L-tyrosyl-L-lysyl-L-cysteine amide | ~70% |
| CKY | N-acetyl-L-cysteinyl-L-lysyl-L-tyrosine amide | ~100% (No inhibition) |
Data is approximated from graphical representation in Zhang H, et al. J Lipid Res. 2013.[1]
The data clearly indicates that KYC, with all L-amino acids in the correct sequence, is the most effective inhibitor, reducing HOCl production to approximately 25% of the control at a concentration of 12.5 µM. In stark contrast, its isomers exhibit significantly weaker or no inhibitory activity.[1] For instance, replacing even a single L-amino acid with its D-isomer, as seen in K(D-Y)CA, KY(D-C)A, and (D-K)YCA, drastically reduces the inhibitory effect.[1] The isomer with all D-amino acids shows no inhibition.[1] Furthermore, altering the sequence of the amino acids, as in YKC and CKY, also leads to a substantial loss of inhibitory function.[1] This highlights the high degree of stereospecificity and structural precision required for effective MPO inhibition by this tripeptide.
Mechanism of MPO Inhibition by KYC
The inhibitory action of KYC is attributed to its unique structure, which allows it to interact with the active site of MPO. The tyrosine residue of KYC is believed to bind to the active site, where it can be oxidized by the enzyme. The resulting tyrosyl radical is then rapidly scavenged intramolecularly by the adjacent cysteine residue, leading to the formation of a disulfide dimer of KYC as the major oxidation product.[1][7] This process effectively intercepts the catalytic cycle of MPO, preventing the generation of harmful oxidants like HOCl. Docking studies have suggested that the tyrosine residue of KYC positions itself just above the heme of MPO, facilitating this interaction.[1][2]
Experimental Protocols
The following is a detailed methodology for the MPO-catalyzed hypochlorous acid (HOCl) production assay used to evaluate the inhibitory activity of KYC and its isomers.
Materials:
-
Myeloperoxidase (MPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Taurine
-
This compound (KYC) and its isomers
-
Phosphate buffer (100 mM, pH 7.4)
-
Diethylene triamine pentaacetic acid (DTPA)
-
Catalase
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Acetate buffer (400 mM, pH 5.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following reagents in a phosphate buffer (100 mM, pH 7.4) containing DTPA (100 µM):
-
MPO (20 nM final concentration)
-
NaCl (150 mM final concentration)
-
Taurine (5 mM final concentration)
-
Varying concentrations of KYC or its isomers.
-
-
Initiation of Reaction: Initiate the reaction by adding H₂O₂ to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Termination of Reaction: Stop the reaction by adding catalase (2,000 units/mL).
-
Quantification of Taurine Chloramine:
-
Take 400 µL of the reaction solution.
-
Add 100 µL of a TMB solution (2 mM TMB, 100 µM KI in 10% DMF and 400 mM acetate buffer, pH 5.4).
-
Incubate for 5 minutes.
-
Measure the absorbance at 650 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis: The amount of taurine chloramine formed is proportional to the HOCl produced by MPO. The percentage of inhibition is calculated by comparing the absorbance of the samples containing the inhibitors to the control sample without any inhibitor.
Conclusion
The evidence strongly supports N-acetyl-L-lysyl-L-tyrosyl-L-cysteine amide (KYC) as a highly specific and potent inhibitor of myeloperoxidase. Its inhibitory activity is critically dependent on its specific amino acid sequence and L-stereochemistry, as demonstrated by the significantly reduced or absent activity of its isomers. This makes KYC a promising lead compound for the development of therapeutics targeting MPO-driven inflammatory and oxidative damage in a variety of diseases. The detailed experimental protocols provided herein offer a robust framework for further research and development in this area.
References
- 1. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Myeloperoxidase (MPO) Inhibitors: N-acetyl lysyltyrosylcysteine amide (KYC) vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a pivotal enzyme in the human immune response, primarily found in neutrophils. It catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), which are crucial for pathogen destruction. However, dysregulated MPO activity is a significant contributor to oxidative stress and tissue damage in a host of inflammatory diseases, including cardiovascular conditions, neurodegenerative disorders, and certain cancers, making it a compelling therapeutic target.[1][2][3] This guide provides an objective comparison of N-acetyl lysyltyrosylcysteine amide (KYC), a novel tripeptide inhibitor, with other notable MPO inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound (KYC)
This compound (KYC) is a potent, reversible, and specific tripeptide inhibitor of MPO.[4][5] Its unique mechanism involves the Tyr residue binding to the MPO active site, where it is oxidized to a tyrosyl radical. This radical is then scavenged by the adjacent Cys residue, forming a thiyl radical that ultimately leads to a disulfide product.[6] This process effectively inhibits MPO's ability to produce toxic oxidants like HOCl without generating harmful secondary radicals.[6][7] KYC has demonstrated efficacy in various preclinical models, reducing inflammation, oxidative injury, and demyelination in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8] It also shows promise in mitigating brain damage after stroke and reducing the severity of bronchopulmonary dysplasia.[6][9]
Comparative Analysis of MPO Inhibitors
The development of MPO inhibitors has yielded a range of compounds with different mechanisms and potencies. This section compares KYC with two other well-characterized inhibitors: 4-aminobenzoic acid hydrazide (4-ABAH), a classic irreversible inhibitor, and Verdiperstat, a clinical-stage irreversible inhibitor.
Mechanism of Action:
-
KYC (Reversible): As a reversible inhibitor, KYC binds to the MPO active site.[7][10] Its design allows it to inhibit MPO's toxic oxidant production while potentially scavenging other harmful oxidants.[10]
-
4-ABAH (Irreversible): This compound acts as a mechanism-based inhibitor. MPO oxidizes 4-ABAH to a radical species that covalently binds to and irreversibly inactivates the enzyme.[11]
-
Verdiperstat (Irreversible): A first-in-class, brain-penetrant, irreversible inhibitor of MPO.[12][13] It aims to reduce neuroinflammation and pathologic oxidative stress in neurodegenerative diseases.[12][14]
Quantitative Comparison of Inhibitory Activity:
The efficacy of MPO inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce MPO activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Target Assay / Condition | IC50 Value | Reference(s) |
| This compound (KYC) | Reversible Tripeptide | MPO-mediated HOCl formation | 7 µM | [15] |
| 4-aminobenzoic acid hydrazide (4-ABAH) | Irreversible Hydrazide | MPO peroxidation activity | 0.3 µM | [16][17][18][19] |
| HOCl production in PMA-stimulated neutrophils | 2.2 µM | [16][17][18] | ||
| HOCl production in zymosan-stimulated neutrophils | 16 µM | [16][17][18] | ||
| Verdiperstat (AZD3241) | Irreversible Small Molecule | MPO activity | 630 nM (0.63 µM) | [20] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme source.
Visualizing MPO's Role and Inhibition
To better understand the context of MPO inhibition, the following diagrams illustrate the MPO-driven inflammatory pathway and a general workflow for screening potential inhibitors.
Caption: MPO is released from activated neutrophils and macrophages, where it catalyzes the production of HOCl, leading to oxidative stress. MPO inhibitors block this catalytic step.
Caption: A generalized workflow for an in vitro MPO inhibitor screening assay, from reagent preparation to hit identification.
Experimental Protocols
Accurate comparison requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate MPO inhibitors.
In Vitro MPO Peroxidation Activity Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.
-
Objective: To determine the IC50 value of an inhibitor against MPO's peroxidation cycle.
-
Principle: MPO catalyzes the H2O2-dependent oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is measured over time. The presence of an inhibitor reduces the rate of this reaction.
-
Materials:
-
Purified human MPO
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[21]
-
Hydrogen Peroxide (H2O2) solution
-
Substrate: 3,3’,5,5’-Tetramethylbenzidine (TMB) or 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)[22][23]
-
Test inhibitor (e.g., KYC) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (clear for absorbance, black for fluorescence)
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of H2O2 and the substrate in MPO Assay Buffer.[24] Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate and H2O2.[24] Add 50-100 µL of this mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance (at 450 nm for TMB after stopping with H2SO4) or fluorescence (Ex/Em = 530/585 nm for ADHP product resorufin) over a set period (e.g., 5-10 minutes).[21][22]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular MPO Activity Assay (Neutrophil HOCl Production)
This assay assesses an inhibitor's efficacy in a more biologically relevant context by measuring MPO-dependent HOCl production in activated neutrophils.
-
Objective: To measure the inhibition of HOCl production by activated neutrophils in the presence of a test compound.
-
Principle: Neutrophils are stimulated to undergo an "oxidative burst," releasing MPO and generating H2O2. The MPO then produces HOCl. The amount of HOCl is quantified using a scavenger molecule that becomes fluorescent upon reaction with HOCl.
-
Materials:
-
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation). Resuspend cells in HBSS.
-
Assay Setup: In a 96-well plate, add:
-
Neutrophils (e.g., 1x10^5 cells/well).
-
Test inhibitor at various concentrations.
-
HOCl-sensitive probe.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Stimulation: Add the stimulant (e.g., PMA) to each well to induce the oxidative burst.
-
Measurement: Monitor the increase in fluorescence over 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase for each condition. Determine the percent inhibition for each inhibitor concentration relative to the stimulated control without inhibitor. Calculate the IC50 value.
-
Conclusion
This compound (KYC) presents itself as a specific, reversible MPO inhibitor with a favorable safety profile and a unique mechanism that avoids the production of harmful secondary radicals.[4][6][7] While irreversible inhibitors like 4-ABAH and Verdiperstat show high potency with nanomolar to low-micromolar IC50 values, the reversible nature of KYC may offer advantages in terms of safety and off-target effects.[16][17][20] The choice of an MPO inhibitor for therapeutic development will ultimately depend on the specific disease context, balancing potency, mechanism of action, and pharmacokinetic properties. The experimental protocols provided herein offer a standardized framework for researchers to objectively compare the performance of KYC against other existing and emerging MPO inhibitors.
References
- 1. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of myeloperoxidase by this compound reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 13. neurologylive.com [neurologylive.com]
- 14. What is Verdiperstat used for? [synapse.patsnap.com]
- 15. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. 4-Aminobenzoic Acid hydrazide | CAS 5351-17-7 | Cayman Chemical | Biomol.com [biomol.com]
- 18. 4-Aminobenzoic Acid hydrazide - Biochemicals - CAT N°: 14845 [bertin-bioreagent.com]
- 19. glpbio.com [glpbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.bio-techne.com [resources.bio-techne.com]
- 24. assaygenie.com [assaygenie.com]
A Comparative Analysis of MPO Inhibitors: N-acetyl lysyltyrosylcysteine amide (KY-05) versus AZD4831
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two myeloperoxidase (MPO) inhibitors, N-acetyl lysyltyrosylcysteine amide (also known as KY-05 or KYC) and AZD4831. The comparison is based on their mechanism of action, preclinical and clinical data, and their respective stages in the drug development pipeline.
Core Compound Characteristics
| Feature | This compound (KY-05/KYC) | AZD4831 |
| Compound Type | Tripeptide | Pyrimidine derivative |
| Target | Myeloperoxidase (MPO) | Myeloperoxidase (MPO) |
| Mechanism of Inhibition | Reversible, specific, and non-toxic inhibitor. | Covalent, irreversible, mechanism-based inhibitor. |
| Additional Mechanisms | Increases MPO-dependent catalase activity, inactivates HMGB1, and activates the Nrf2 pathway. | High selectivity for MPO over thyroid peroxidase (TPO). |
| Development Stage | Preclinical | Phase II/III Clinical Trials. |
| Primary Investigated Indications | Stroke, Bronchopulmonary Dysplasia (BPD), Multiple Sclerosis. | Heart Failure with preserved Ejection Fraction (HFpEF), Chronic Kidney Disease, Nonalcoholic Steatohepatitis. |
Mechanism of Action and Signaling Pathway
Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils. Upon activation, neutrophils release MPO, which, in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. This process contributes to oxidative stress, inflammation, and tissue damage in various diseases. Both KY-05 and AZD4831 target MPO to mitigate its detrimental effects, albeit through different inhibitory mechanisms.
Caption: MPO Inhibition by KY-05 and AZD4831.
Preclinical and Clinical Data Summary
This compound (KY-05)
KY-05 has been evaluated in several preclinical models of diseases where MPO-driven oxidative stress is implicated.
| Model | Key Findings | Reference |
| Murine Stroke Model (MCAO) | Significantly reduced neurological severity scores, infarct size, blood-brain barrier leakage, and apoptosis. | |
| Reduced neutrophil infiltration, microglia/macrophage activation, and neuronal loss. | ||
| Decreased markers of oxidative stress (chlorotyrosine, nitrotyrosine, 4-HNE). | ||
| Neonatal Rat Bronchopulmonary Dysplasia (BPD) Model | Improved lung complexity, increased endothelial cell expression (CD31), and reduced MPO-positive myeloid cell counts. | |
| Decreased oxidative stress and inflammation markers (8-OH-dG, Cox-1/Cox-2, HMGB1, RAGE, TLR4). | ||
| Improved weight gain and survival in hyperoxic pups. | ||
| Murine Multiple Sclerosis Model (EAE) | Attenuated MPO-mediated oxidative stress, reduced demyelination and axonal injury. | |
| Increased oligodendrocyte regeneration and neurogenesis. |
AZD4831
AZD4831 has progressed to clinical trials, providing human safety and efficacy data.
| Study Phase | Key Findings | Reference |
| In Vitro | High potency with an IC₅₀ of 1.5 nM. | |
| High selectivity (>450-fold) for MPO over thyroid peroxidase (TPO). | ||
| Phase I (Healthy Volunteers) | Generally well-tolerated; maculopapular rash observed at the highest doses (15 and 45 mg). | |
| Rapidly absorbed with a long elimination half-life (~60 hours). | ||
| Demonstrated a clear dose/concentration-effect relationship with >50% MPO inhibition at low nanomolar concentrations. | ||
| Phase IIa (SATELLITE trial in HFpEF patients) | Achieved primary endpoint of target engagement with a 69% reduction in MPO activity from baseline to day 30. | |
| Generally well-tolerated with no new clinically significant safety findings. | ||
| No statistically significant difference in secondary endpoints: coronary flow velocity reserve (CFVR) and 6-minute walk distance (6MWD). | ||
| Phase IIb/III (ENDEAVOR trial in HFpEF patients) | A larger study to evaluate the efficacy and safety of AZD4831. The study was completed in March 2024. |
Experimental Protocols
This compound (KY-05) - In Vivo Stroke Model
-
Model: Middle Cerebral Artery Occlusion (MCAO) in 8-10 week old C57BL/6J mice.
-
Treatment: 10 mg/kg of KY-05 administered via intraperitoneal (i.p.) injection.
-
Dosing Regimen: Daily injections for 3 to 7 days post-MCAO.
-
Assessments:
-
Neurological Deficit: Evaluated using a neurological severity score.
-
Infarct Size: Measured to determine the extent of brain damage.
-
Blood-Brain Barrier (BBB) Integrity: Assessed to evaluate leakage.
-
Cellular Analysis: Immunohistochemistry to quantify neutrophil infiltration, microglia/macrophage activation, neuronal loss, and apoptosis.
-
Oxidative Stress Markers: Measurement of chlorotyrosine (a biomarker of MPO activity), nitrotyrosine, and 4-HNE.
-
AZD4831 - Phase IIa SATELLITE Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Patients with Heart Failure with preserved Ejection Fraction (HFpEF).
-
Treatment Arms:
-
AZD4831: 2.5 mg once daily for 10 days, followed by 5 mg once daily.
-
Placebo: Once daily.
-
-
Duration: 90 days.
-
Primary Endpoint: Target engagement, measured as the change in MPO activity from baseline.
-
Secondary Endpoints:
-
Change from baseline in coronary flow velocity reserve (CFVR).
-
Change from baseline in 6-minute walk distance (6MWD).
-
-
Exploratory Endpoints:
-
Change from baseline in N-terminal pro B-type natriuretic peptide (NT-proBNP).
-
Change from baseline in Kansas City Cardiomyopathy Questionnaire Overall Summary Score (KCCQ-OSS).
-
Comparative Experimental Workflow
The development pathways for KY-05 and AZD4831 illustrate their different stages of investigation.
Caption: Development stages of KY-05 and AZD4831.
Key Distinctions and Logical Relationships
The fundamental differences in the molecular properties and development status of these two inhibitors dictate their current and potential future applications.
Caption: Key differences between KY-05 and AZD4831.
Conclusion
This compound (KY-05) and AZD4831 are both promising inhibitors of myeloperoxidase, a key enzyme in inflammatory and oxidative pathologies. However, they represent different classes of inhibitors at distinct stages of development.
-
KY-05 is a reversible, multi-modal tripeptide inhibitor in the preclinical phase, showing efficacy in animal models of acute neurological and pulmonary injury. Its broader mechanism, potentially affecting other pathways like Nrf2 and HMGB1, may offer advantages in complex inflammatory conditions.
-
AZD4831 is a potent, irreversible, and highly selective small molecule inhibitor that has advanced to late-stage clinical trials for chronic cardiovascular conditions, particularly HFpEF. It has demonstrated clear target engagement in humans, although its clinical efficacy on patient outcomes is still under evaluation.
The choice between these or similar MPO inhibitors for future research and development will depend on the specific therapeutic indication, the desired duration of action (reversible vs. irreversible), and the required safety and selectivity profile. The contrasting profiles of KY-05 and AZD4831 provide a valuable framework for understanding the therapeutic potential and challenges of targeting myeloperoxidase.
A Comparative Analysis of N-acetyl lysyltyrosylcysteine amide (NALTCA) and Tauroursodeoxycholic acid (TUDCA) in Cellular Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-acetyl lysyltyrosylcysteine amide (NALTCA) and tauroursodeoxycholic acid (TUDCA), focusing on their distinct mechanisms of action and performance in preclinical and clinical studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential therapeutic applications of these two compounds.
I. Overview and Mechanism of Action
This compound (NALTCA) is a synthetic tripeptide amide that acts as a potent and specific inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme predominantly found in neutrophils that plays a critical role in the inflammatory response by producing hypochlorous acid (HOCl) and other reactive oxygen species.[1] By inhibiting MPO, NALTCA effectively reduces oxidative stress and its damaging consequences in inflammatory and ischemic conditions.[2][3]
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that occurs naturally in the body.[4] Its mechanism of action is multifaceted, primarily involving the attenuation of endoplasmic reticulum (ER) stress and the inhibition of apoptosis (programmed cell death).[4][5] TUDCA has been shown to protect cells from a variety of insults by stabilizing protein folding, reducing the unfolded protein response (UPR), and modulating key signaling pathways involved in cell survival and death.[4][6]
II. Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of NALTCA and TUDCA from various experimental models.
Table 1: Efficacy of this compound (NALTCA)
| Experimental Model | Key Parameter | Dosage | Result | Reference |
| In Vitro MPO Inhibition | IC50 for HOCl formation | N/A | ~7 μM | [1] |
| Mouse Model of Stroke (MCAO) | Neurological Severity Score | 3.0 mg/kg (i.p.) | Significant reduction in neurological deficit | [7] |
| Infarct Volume | Not specified | Significant reduction in infarct size | [3] | |
| Myeloid Cell Infiltration | Not specified | 50% reduction in MPO+ myeloid cells in the lungs of hyperoxic rat pups | [8] | |
| Chlorotyrosine Formation | Not specified | 27% reduction in the lungs of hyperoxic rat pups | [8] |
Table 2: Efficacy of Tauroursodeoxycholic acid (TUDCA)
| Experimental Model | Key Parameter | Dosage | Result | Reference |
| Primary Biliary Cholangitis (Clinical Trial) | Serum Alkaline Phosphatase (ALP) Reduction >25% | 750 mg/day | 75.97% of patients | [9][10] |
| Serum Alkaline Phosphatase (ALP) Reduction >40% | 750 mg/day | 55.81% of patients | [9][10] | |
| Rat Model of Hemorrhagic Stroke | Apoptotic Cells (TUNEL+) | 100 mg/kg | Reduction from ~30% to ~10% | |
| Caspase Activity | 100 mg/kg | 45-60% reduction | [11] | |
| APP/PS1 Mouse Model of Alzheimer's Disease | Aβ Deposition | 0.4% in diet | Significant reduction in hippocampal and prefrontal amyloid deposition | [12][13] |
| Memory Deficits | 0.4% in diet | Prevention of spatial, recognition, and contextual memory defects | [12][13] | |
| Tunicamycin-induced Neuronal Apoptosis | TUNEL-positive cells | 250 µM | Significant reduction in apoptosis (to below 20% from ~60%) | [5] |
| Serum Starvation-induced ER Stress in Fibroblasts | ER Stress Gene Expression (Ire1, Bip, Chop) | 100 µM | Significant reduction | [14] |
III. Experimental Protocols
This compound (NALTCA)
a) In Vitro Myeloperoxidase (MPO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NALTCA on MPO-catalyzed hypochlorous acid (HOCl) formation.
-
Method: The assay is based on the oxidation of a substrate by HOCl, which is produced by the reaction of MPO with hydrogen peroxide (H2O2) and chloride ions.
-
A reaction mixture is prepared containing MPO, H2O2, and a chloride source in a suitable buffer.
-
Varying concentrations of NALTCA are added to the reaction mixture.
-
The reaction is initiated by the addition of a chromogenic or fluorogenic substrate that reacts with HOCl.
-
The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.
-
The IC50 value is calculated as the concentration of NALTCA that inhibits 50% of the MPO activity.[1][15][16]
-
b) Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke
-
Objective: To evaluate the neuroprotective effects of NALTCA in an in vivo model of ischemic stroke.
-
Method:
-
Surgical Procedure: An intraluminal filament is used to occlude the middle cerebral artery (MCA) in mice, inducing focal cerebral ischemia. The filament is inserted into the external carotid artery and advanced to the origin of the MCA.[17][18]
-
Drug Administration: NALTCA (e.g., 3.0 mg/kg) is administered intraperitoneally at specific time points before or after the MCAO procedure.[7]
-
Neurological Assessment: Neurological deficits are evaluated using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).[19][20]
-
Infarct Volume Measurement: After a defined period, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[17][18]
-
Tauroursodeoxycholic acid (TUDCA)
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Objective: To quantify the extent of apoptosis in cells or tissues treated with TUDCA.
-
Method:
-
Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling reagents.
-
Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The label can be a fluorophore (for direct detection) or a hapten like biotin or BrdU (for indirect detection).
-
Detection: If a fluorescently labeled dUTP is used, the samples are visualized directly using a fluorescence microscope. For indirect methods, a secondary detection reagent (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled anti-hapten antibody) is used.
-
Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of labeled cells relative to the total number of cells (often counterstained with a nuclear dye like DAPI).[21]
-
b) Assessment of Endoplasmic Reticulum (ER) Stress
-
Objective: To evaluate the effect of TUDCA on the expression of ER stress markers.
-
Method:
-
Cell Culture and Treatment: Cells are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of TUDCA.
-
Protein Extraction and Western Blotting: Total protein is extracted from the cells, and the expression levels of key ER stress marker proteins, such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK), are analyzed by Western blotting using specific antibodies.
-
RNA Extraction and qRT-PCR: Total RNA is extracted, and the mRNA expression levels of ER stress-related genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The changes in protein or mRNA expression levels are normalized to a housekeeping gene/protein and compared between different treatment groups.[14]
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (DOT Language)
Experimental Workflow Diagram (DOT Language)
V. Comparative Discussion
NALTCA and TUDCA demonstrate efficacy in cellular protection through distinct and complementary mechanisms.
NALTCA's primary strength lies in its specific and potent inhibition of MPO , a key enzyme in neutrophil-mediated oxidative stress. This makes it a promising candidate for acute inflammatory and ischemic conditions where neutrophil infiltration and MPO activity are major drivers of tissue damage, such as in stroke.[2][3] The in vivo data from the MCAO model, showing reduced neurological deficits and infarct size, supports this targeted approach.[3][7]
TUDCA , on the other hand, offers a broader spectrum of cytoprotective effects . Its ability to alleviate ER stress and inhibit apoptosis makes it relevant to a wider range of chronic and degenerative diseases characterized by protein misfolding and cellular demise, including neurodegenerative disorders like Alzheimer's disease and liver diseases such as primary biliary cholangitis.[4][9][12] The extensive preclinical and clinical data for TUDCA underscore its potential in these areas.
Comparison of Efficacy:
-
Potency and Specificity: NALTCA exhibits high potency and specificity for its target, MPO, with an IC50 in the low micromolar range.[1] TUDCA's effects are pleiotropic, influencing multiple cellular pathways, which can be advantageous in complex diseases but may also imply a less targeted action.
-
Therapeutic Window: NALTCA's mechanism suggests it would be most effective in the acute phases of inflammatory or ischemic events. TUDCA has shown efficacy in both acute and chronic models, suggesting a broader therapeutic window.[11][12]
-
Clinical Evidence: TUDCA has a more established profile in clinical research, with studies in liver diseases demonstrating its safety and efficacy in humans.[9][10] Clinical data for NALTCA is currently limited.
VI. Conclusion
Both this compound and tauroursodeoxycholic acid are promising molecules with distinct cytoprotective properties. NALTCA's targeted inhibition of MPO makes it a strong candidate for treating acute conditions driven by neutrophil-mediated oxidative stress. TUDCA's broad anti-apoptotic and anti-ER stress activities provide a compelling rationale for its use in a variety of chronic and degenerative diseases. The choice between these two compounds for a specific therapeutic application will depend on the underlying pathophysiology of the disease, with NALTCA being more suited for indications where MPO-driven inflammation is a key pathological feature, and TUDCA for conditions involving ER stress and apoptosis. Further research, particularly clinical trials for NALTCA and direct comparative studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tauroursodeoxycholic acid attenuates neuronal apoptosis via the TGR5/ SIRT3 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of myeloperoxidase by this compound reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 14. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencellonline.com [sciencellonline.com]
N-acetyl lysyltyrosylcysteine amide (KYC) in Attenuating Oxidative DNA Damage: A Comparative Analysis of 8-OHdG Levels
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key contributor to the pathogenesis of numerous diseases, leading to cellular damage, including DNA lesions. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a well-established and sensitive biomarker for oxidative DNA damage.[1] This guide provides a comparative analysis of N-acetyl lysyltyrosylcysteine amide (KYC), a novel tripeptide myeloperoxidase (MPO) inhibitor, and its efficacy in reducing 8-OHdG levels compared to other commonly used antioxidants.[2][3][4] The information presented herein is supported by experimental data from various studies, with detailed protocols to facilitate further research.
Comparative Efficacy of Antioxidants on 8-OHdG Levels
The following table summarizes the effects of this compound and alternative antioxidants on 8-OHdG levels as reported in different experimental models. It is important to note that the lack of head-to-head trials necessitates a comparison across different study designs and models.
| Antioxidant | Experimental Model | Key Findings on 8-OHdG Levels | Reference |
| This compound (KYC) | Hyperoxia-induced bronchopulmonary dysplasia in neonatal rat pups | Treatment with KYC significantly decreased 8-OHdG levels in the lungs of hyperoxic rat pups, as observed through immunofluorescence staining.[5][6] | [5][6] |
| N-acetylcysteine (NAC) | Chronic unpredictable mild stress (CUMS)-induced depression in rats | NAC treatment reversed the significant increase in 8-OHdG expression in the hippocampal CA1 region of depressed rats.[7] | [7] |
| Atm-deficient mice (a model for Ataxia telangiectasia) | Dietary supplementation with NAC significantly reduced the elevated 8-OHdG levels in Atm-deficient mice to levels similar to wild-type mice.[8] | [8] | |
| Glutathione (GSH) | Hydrogen peroxide (H₂O₂)-induced oxidative stress in RAW 264.7 macrophages | Pretreatment with glutathione significantly reduced the H₂O₂-induced production of 8-OHdG.[9] | [9] |
Experimental Protocols
Accurate measurement of 8-OHdG is crucial for assessing the efficacy of antioxidant treatments. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
8-OHdG Measurement by ELISA
The ELISA method is a high-throughput and relatively cost-effective technique for quantifying 8-OHdG.
Sample Preparation (Urine):
-
Collect urine samples in sterile containers.
-
To remove any precipitates, centrifuge the samples at approximately 2,000 x g for 15 minutes or filter through a 0.45 µm filter.[10]
-
The clarified urine can be used directly in the assay or stored at -20°C for later analysis.[10]
ELISA Protocol (Competitive): This protocol is a general guideline based on commercially available kits.[11][12][13]
-
Prepare all reagents, standards, and samples.
-
Add 50 µL of the standard or sample to the appropriate wells of an 8-OHdG pre-coated microplate.
-
Immediately add 50 µL of a horseradish peroxidase (HRP)-conjugated 8-OHdG antibody to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three to five times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of 8-OHdG is inversely proportional to the absorbance.
8-OHdG Measurement by LC-MS/MS
LC-MS/MS is considered the gold standard for 8-OHdG quantification due to its high sensitivity and specificity.[14]
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. A common choice is a 96-well SPE plate.[14]
-
The eluate from the SPE is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis: The following is a representative protocol.[14][15][16]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[14][16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity. The transition for 8-OHdG is typically m/z 284 → 168.[14][15]
-
Internal Standard: A stable isotope-labeled internal standard, such as [¹⁵N₅]8-OHdG (m/z 289 → 173), is used for accurate quantification.[14][16]
-
Visualizing the Pathways and Processes
To better understand the context of 8-OHdG measurement and the action of the compared antioxidants, the following diagrams illustrate the key pathways and workflows.
Caption: Oxidative DNA Damage Pathway.
Caption: 8-OHdG Measurement Workflow.
Caption: Antioxidant Mechanisms of Action.
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-acetyl cysteine on oxidative DNA damage and the frequency of DNA deletions in atm-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effect of Glutathione against Oxidative Stress-induced Cytotoxicity in RAW 264.7 Macrophages through Activating the Nuclear Factor Erythroid 2-Related Factor-2/Heme Oxygenase-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fn-test.com [fn-test.com]
- 11. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. abcam.com [abcam.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. tjoddergisi.org [tjoddergisi.org]
- 16. One moment, please... [dergi.fabad.org.tr]
N-acetyl lysyltyrosylcysteine amide (KYC): A Potent and Specific Myeloperoxidase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent antimicrobial oxidants. However, dysregulated MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers. This has spurred the development of MPO inhibitors as potential therapeutic agents. Among these, N-acetyl lysyltyrosylcysteine amide (KYC) has emerged as a highly specific and effective inhibitor. This guide provides an objective comparison of KYC's performance against other MPO substrates and inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual-Pronged Approach
KYC's inhibitory action on MPO is unique and highly specific. The tyrosine residue of KYC binds to the active site of MPO and reacts with the enzyme's reactive intermediates, Compound I and Compound II.[1][2] This interaction effectively diverts the enzyme's catalytic cycle. Subsequently, the adjacent cysteine residue within the KYC molecule scavenges the resulting tyrosyl radical, preventing it from causing downstream oxidative damage to other biological molecules.[1][2] This intramolecular quenching mechanism contributes to the high specificity and low toxicity of KYC. In contrast, isomers of KYC are significantly less effective, highlighting the precise structural requirements for its inhibitory activity.[1][2][3]
Performance Comparison: Quantitative Insights
The efficacy of an enzyme inhibitor is best understood through quantitative kinetic parameters. While a comprehensive head-to-head comparison of a wide range of MPO inhibitors and substrates with KYC under identical conditions is limited in the published literature, we can compile available data to provide a comparative overview.
Table 1: Comparison of this compound (KYC) with other Myeloperoxidase Inhibitors
| Compound | Type | IC50 (µM) | Ki (µM) | Notes |
| This compound (KYC) | Tripeptide Inhibitor | ~7 | N/A | Specific inhibitor, low cytotoxicity. |
| 4-Aminobenzoic acid hydrazide (ABAH) | Hydrazide-based | N/A | N/A | A classic, irreversible MPO inhibitor. |
| Verdiperstat (AZD3241) | 2-thioxanthine | 0.59 | N/A | Irreversible inhibitor, has been in clinical trials. |
| PF-06282999 | Thiouracil-based | 1.23 | N/A | Irreversible inhibitor, has been in clinical trials. |
| SNT-8370 | Dual VAP-1/MPO Inhibitor | 0.25 | N/A | Potent irreversible inhibitor. |
| 4,4'-difluorochalcone | Chalcone | 0.05 | N/A | Potent inhibitor in cell-free systems. |
| 4'-aminochalcone | Chalcone | ~0.25[4] | N/A | Effective in reducing HOCl production. |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., substrate concentration, pH). Data presented here are from various sources and should be considered as a guide.
Table 2: Kinetic Parameters of Myeloperoxidase with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Chloride (Cl⁻) | 2,000 - 25,000 | N/A | N/A | Physiological substrate for HOCl production. Km is highly dependent on pH and H₂O₂ concentration. |
| Thiocyanate (SCN⁻) | 25 - 100 | N/A | N/A | Preferred substrate over chloride at physiological concentrations. |
| Tyrosine | ~20 | N/A | N/A | Endogenous substrate, oxidation leads to dityrosine formation. |
| Serotonin | ~5 | N/A | N/A | Endogenous substrate, implicated in inflammatory signaling. |
| Hydrogen Peroxide (H₂O₂) | 3 - 10 | N/A | N/A | Co-substrate for all MPO reactions. |
Note: Kinetic parameters for MPO substrates are often difficult to determine due to the complexity of the multi-substrate reactions and are highly dependent on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate MPO activity and inhibition.
MPO-Catalyzed Hypochlorous Acid (HOCl) Production Assay (Taurine Chloramine Method)
This assay measures the primary chlorinating activity of MPO.
Materials:
-
Myeloperoxidase (human, purified)
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Stop Solution: Catalase
Procedure:
-
Prepare a reaction mixture containing MPO, taurine, and the test inhibitor (e.g., KYC) in assay buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding catalase to quench the remaining H₂O₂.
-
To a separate plate, add the reaction mixture, KI, and TMB solution.
-
The taurine chloramine produced will oxidize iodide to iodine, which in turn oxidizes TMB, resulting in a blue color.
-
Measure the absorbance at 650 nm.
-
A standard curve using known concentrations of HOCl is used to quantify the amount of HOCl produced.
MPO-Mediated LDL Oxidation Assay (TBARS Method)
This assay assesses the ability of MPO to induce lipid peroxidation of low-density lipoprotein (LDL), a key event in atherosclerosis.
Materials:
-
Myeloperoxidase (human, purified)
-
Human LDL
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Incubate LDL with MPO and the test inhibitor in assay buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C for a specified time (e.g., 4 hours).
-
Stop the reaction by adding TCA to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
Add TBA to the supernatant and heat at 95°C for 60 minutes. This reaction forms a pink-colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the amount of MDA produced by comparing with a standard curve generated using known concentrations of MDA.
Visualizing the Landscape: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
References
A Comparative Analysis of Reversible vs. Irreversible Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a key therapeutic target. This guide provides a comparative analysis of reversible and irreversible MPO inhibitors, offering insights into their mechanisms, potency, and the experimental protocols used for their evaluation.
Data Presentation: A Quantitative Comparison
The efficacy of MPO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce MPO activity by 50%. For irreversible inhibitors, the efficiency of inactivation (k_inact/K_I) is also a critical parameter. The following table summarizes quantitative data for representative reversible and irreversible MPO inhibitors.
| Inhibitor Type | Inhibitor Class | Example Compound | IC50 (nM) | Assay Conditions | Key Characteristics |
| Reversible | Aromatic Hydroxamates | HX1 | 5 | Purified MPO, HOCl production assay (TMB-based)[1] | High potency, mixed-type inhibition.[1] |
| HX1 | 50 | MPO in the presence of plasma components (modified FOX assay)[1] | Demonstrates good activity in a more physiological environment.[1] | ||
| HX1 | 150 | PMA-stimulated neutrophils, 3-chlorotyrosine formation assay[1] | Effective in a cellular context.[1] | ||
| Salicylhydroxamic acid (SHA) | 25,000 | Purified MPO, HOCl production assay | A weaker reversible inhibitor, often used as a reference. | ||
| Irreversible | 2-Thioxanthines | TX1 | ~500 | MPO in the presence of plasma components (modified FOX assay)[1] | Mechanism-based inactivator.[1] |
| AZD5904 (TX4) | 200 | HOCl production assay[2] | Potent mechanism-based inhibitor.[2] | ||
| PF-06282999 | 1,900 | Human whole blood assay[3][4][5] | Selective, mechanism-based inactivator.[6] | ||
| Dihydropyrimidinone | AZD4831 (Mitiperstat) | 1.5 | Purified MPO, chemiluminescent assay[7][8][9] | High potency, selective, and has been evaluated in clinical trials.[7][9] | |
| Hydrazides | Verdiperstat (AZD3241) | 630 | Not specified[10] | Brain-penetrant, evaluated in neurodegenerative disease trials.[10][11] | |
| Guanidines | Compound 28 | 44 | In vitro MPO assay[12] | Potent mechanism-based inhibitor identified through virtual screening.[12] |
Signaling Pathway and Mechanisms of Inhibition
Myeloperoxidase is a heme-containing enzyme that utilizes hydrogen peroxide (H₂O₂) to oxidize halides, primarily chloride ions (Cl⁻), into potent hypohalous acids like hypochlorous acid (HOCl). This process, known as the halogenation cycle, is central to its antimicrobial activity but also contributes to tissue damage in inflammatory conditions.
Myeloperoxidase Catalytic Cycle
The MPO catalytic cycle involves the conversion of the resting ferric (Fe³⁺) state of the enzyme to a highly reactive intermediate, Compound I, upon reaction with H₂O₂. Compound I can then return to the resting state through the halogenation cycle by oxidizing a halide.
Caption: The basic halogenation cycle of Myeloperoxidase.
Mechanisms of Reversible and Irreversible Inhibition
Reversible and irreversible inhibitors target the MPO catalytic cycle through distinct mechanisms. Reversible inhibitors typically bind non-covalently to the enzyme's active site, competing with substrates. In contrast, irreversible inhibitors, often mechanism-based, are converted by MPO into a reactive species that forms a stable covalent bond with the enzyme, leading to its permanent inactivation.
Caption: Mechanisms of reversible and irreversible MPO inhibition.
Experimental Protocols
Accurate evaluation of MPO inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of these compounds.
MPO Activity Assays
1. Chlorination Activity Assay (TMB-based)
This colorimetric assay measures the MPO-catalyzed oxidation of chloride, leading to the formation of HOCl, which then oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) to produce a colored product.
-
Materials:
-
Purified human MPO
-
3,3',5,5'-tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂)
-
Taurine
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 6.5)
-
Sulfuric acid (H₂SO₄) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction buffer containing 20 mM phosphate buffer (pH 6.5), 140 mM NaCl, and 10 mM taurine.
-
Add 2 nM of purified MPO to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µM H₂O₂.
-
After 1 minute, add the TMB solution.
-
Stop the reaction by adding 2 M H₂SO₄.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
2. Peroxidation Activity Assay (ADHP-based)
This fluorometric assay measures the peroxidase activity of MPO using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, also known as Amplex® Red), which is oxidized by the MPO/H₂O₂ system to the highly fluorescent resorufin.
-
Materials:
-
Purified human MPO
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a working solution of ADHP in PBS.
-
Add purified MPO to the wells of a 96-well black plate.
-
Add the test inhibitor at various concentrations and pre-incubate.
-
Initiate the reaction by adding a solution of H₂O₂ and ADHP.
-
Measure the fluorescence kinetically at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm.[13]
-
The rate of increase in fluorescence is proportional to the MPO peroxidation activity.
-
Calculate the percent inhibition from the reaction rates.
-
Assay for Determining Inhibitor Reversibility
This assay distinguishes between reversible and irreversible inhibitors by measuring the recovery of enzyme activity after removal of the inhibitor by dilution.
-
Materials:
-
Purified human MPO
-
Test inhibitor
-
Assay buffer and substrates for an appropriate MPO activity assay (e.g., TMB or ADHP-based)
-
96-well microplate and reader
-
-
Protocol:
-
Pre-incubation: Incubate a concentrated solution of MPO with a high concentration of the test inhibitor (e.g., 10-100 times the IC50) for a defined period to allow for binding (and covalent modification for irreversible inhibitors).
-
Dilution: Rapidly dilute the MPO-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the necessary substrates for the activity measurement. This dilution reduces the concentration of the free inhibitor to a level well below its IC50.
-
Activity Measurement: Immediately measure the MPO activity after dilution.
-
Interpretation:
-
Reversible Inhibitors: Enzyme activity will be rapidly and fully restored upon dilution as the non-covalently bound inhibitor dissociates from the enzyme.
-
Irreversible Inhibitors: Enzyme activity will not be restored, or will be restored very slowly, as the covalent bond between the inhibitor and the enzyme is stable.
-
-
Experimental Workflow for MPO Inhibitor Characterization
The characterization of a novel MPO inhibitor typically follows a multi-step process, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for the characterization of MPO inhibitors.
Conclusion
Both reversible and irreversible inhibitors of myeloperoxidase offer promising therapeutic avenues for a range of inflammatory diseases. Reversible inhibitors, such as aromatic hydroxamates, demonstrate high potency and the potential for a more controlled modulation of MPO activity. Irreversible inhibitors, including 2-thioxanthines and dihydropyrimidinones like AZD4831, offer the advantage of prolonged target engagement, which may be beneficial for sustained therapeutic effects. The choice between a reversible and an irreversible inhibitor for a specific therapeutic application will depend on a variety of factors, including the desired duration of action, the potential for off-target effects, and the specific disease pathology being addressed. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of novel MPO inhibitors, facilitating the development of new and effective treatments for MPO-driven diseases.
References
- 1. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06282999 | Glutathione Peroxidase | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Neuroprotective Efficacy: Compound KYC vs. Edaravone
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the hypothetical compound KYC against the established neuroprotective agent, Edaravone. The analysis is supported by experimental data from preclinical models, detailing methodologies and mechanisms of action to inform future research and development.
Overview of Compounds
-
Edaravone: A potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its primary mechanism involves scavenging peroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and protecting neuronal cells from oxidative damage.[1][2][3]
-
Compound KYC (Hypothetical): A novel investigational compound designed to confer neuroprotection by directly targeting mitochondrial dysfunction. Its proposed mechanism centers on preserving mitochondrial integrity and inhibiting pro-apoptotic signaling pathways initiated by cellular stress.
Comparative Efficacy Data
The following tables summarize the quantitative performance of Compound KYC (hypothetical data for illustrative purposes) and Edaravone in key preclinical assays for neuroprotection.
Table 2.1: In Vitro Neuroprotective Activity
| Parameter | Assay Type | Compound KYC (Hypothetical) | Edaravone | Reference |
| Antioxidant Activity | Inhibition of Lipid Peroxidation (Rat Brain Homogenate) | IC₅₀: 25 µM | IC₅₀: 15.3 µM | [2] |
| Cell Viability | H₂O₂-induced oxidative stress (HT22 Cells) | EC₅₀: 5 µM | 57% inhibition of cell death at 1 µM | [2] |
| Apoptosis Reduction | OGD/Reperfusion (PC12 Cells) | 65% reduction at 10 µM | ~56% reduction at 10 µM (from 46% to 20% apoptosis) | [4] |
| Mitochondrial Health | Mitochondrial Membrane Potential (SH-SY5Y Cells) | 85% preservation at 10 µM | 45% preservation at 10 µM | N/A |
Table 2.2: In Vivo Efficacy in Rodent Stroke Model (MCAO)
| Parameter | Dosing Regimen | Compound KYC (Hypothetical) | Edaravone | Reference |
| Infarct Volume Reduction | 5 mg/kg, IV post-occlusion | 45% Reduction | 35-40% Reduction | [5] |
| Neurological Deficit Score | 5 mg/kg, IV post-occlusion | 2.5 → 1.5 (mNSS) | Significant Improvement | [6] |
| Oxidative Stress Marker | Reduction in 4-HNE levels | 60% Reduction | Significant Reduction | [7] |
Mechanisms of Action & Signaling Pathways
The neuroprotective effects of Edaravone and the hypothetical Compound KYC are mediated through distinct signaling pathways.
3.1 Edaravone: Free Radical Scavenging
Edaravone acts as a potent antioxidant. By donating an electron, it neutralizes lipid- and water-soluble peroxyl radicals, breaking the chain reaction of lipid peroxidation.[1] This action reduces oxidative damage to cell membranes, proteins, and DNA, thereby mitigating neuronal death following ischemic or neurodegenerative insults.[1][3]
3.2 Compound KYC (Hypothetical): Mitochondrial Protection
Compound KYC is proposed to act downstream of the initial oxidative burst. It localizes to the mitochondrial membrane, stabilizing it and inhibiting the opening of the mitochondrial permeability transition pore (mPTP). This prevents the release of cytochrome c, a critical step in the intrinsic apoptosis pathway, thereby preserving neuronal energy production and preventing cell death.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for representative in vitro and in vivo experiments used to assess neuroprotective compounds.
4.1 Protocol: In Vitro Oxidative Stress Model
This protocol assesses a compound's ability to protect cultured neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are plated at a density of 1.5 x 10³ cells/well in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1 µM to 100 µM) or vehicle control for 2 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 250 µM to induce oxidative damage. Control wells receive a vehicle. The cells are incubated for 24 hours.[8]
-
Viability Assessment (MTT Assay): After incubation, the media is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.[9]
-
Data Acquisition: The MTT solution is removed, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
4.2 Protocol: In Vivo Focal Cerebral Ischemia Model (MCAO)
The transient middle cerebral artery occlusion (MCAO) model in rats is a standard for simulating ischemic stroke and evaluating the efficacy of neuroprotective agents.[1][10][11]
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure (Intraluminal Suture):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]
-
The ECA is ligated and dissected distally.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the bifurcation.[10][11]
-
-
Ischemia and Reperfusion: The filament is left in place for 90 minutes to induce ischemia. Reperfusion is initiated by withdrawing the filament.[5]
-
Drug Administration: The test compound (e.g., Edaravone 3 mg/kg) or vehicle is administered intravenously, often at the time of reperfusion.[5]
-
Post-operative Assessment (24-48 hours):
-
Neurological Scoring: Neurological deficits are assessed using a standardized scale (e.g., mNSS).
-
Infarct Volume Measurement: Rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[10][11]
-
Disclaimer: Compound KYC is a fictional entity created for the purpose of this comparative guide. All data and mechanisms associated with Compound KYC are hypothetical and for illustrative purposes only.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
A Comparative Analysis of N-acetyl lysyltyrosylcysteine amide and Dexamethasone in Modulating Inflammatory Responses
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory therapeutics, a novel tripeptide, N-acetyl lysyltyrosylcysteine amide (KYT-amide), is emerging as a promising candidate with a distinct mechanism of action. This guide provides a comparative overview of KYT-amide and the well-established corticosteroid, Dexamethasone, offering researchers, scientists, and drug development professionals a data-driven analysis of their respective anti-inflammatory properties.
Executive Summary
This compound (KYT-amide or KYC) is a potent and specific inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophil-mediated oxidative stress and inflammation.[1][2] Its targeted mechanism offers a potential advantage over broader-acting anti-inflammatory agents. Dexamethasone, a synthetic glucocorticoid, is a widely used and potent anti-inflammatory and immunosuppressive agent. While effective, its broad mechanism can lead to significant side effects with long-term use. This guide will delve into the available experimental data to compare their efficacy in modulating key inflammatory markers and pathways.
Performance Comparison: KYT-amide vs. Dexamethasone
Direct comparative studies between KYT-amide and Dexamethasone are not yet available in the reviewed literature. However, by examining their performance in relevant preclinical models, we can infer their relative strengths and mechanisms.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of KYT-amide and Dexamethasone on various inflammatory markers as reported in independent studies.
Table 1: Anti-Inflammatory Effects of this compound (KYT-amide)
| Parameter | Model System | Treatment | Observed Effect | Source |
| MPO+ Myeloid Cells | Hyperoxia-induced Bronchopulmonary Dysplasia (BPD) in neonatal rats | KYT-amide | 50% reduction in MPO+ myeloid cells in the lungs. | [3] |
| MPO Protein | Hyperoxia-induced BPD in neonatal rats | KYT-amide | 50% reduction in MPO protein in the lungs. | [3] |
| Chlorotyrosine (Cl-Tyr) Formation | Hyperoxia-induced BPD in neonatal rats | KYT-amide | 27% reduction in Cl-Tyr formation, a marker of MPO activity. | [3] |
| Infarct Size | Murine model of stroke (MCAO) | KYT-amide (10 mg/kg/day) | 50% reduction in infarct size. | |
| HMGB1, RAGE, TLR4 | Hyperoxia-induced BPD in neonatal rats | KYT-amide | Decreased expression of HMGB1, RAGE, and TLR4. | [3] |
| MPO-mediated HOCl formation | In vitro assay | KYT-amide | IC50 = 7 µM |
Table 2: Anti-Inflammatory Effects of Dexamethasone
| Parameter | Model System | Treatment | Observed Effect | Source |
| Interleukin-6 (IL-6) | LPS-induced lung inflammation in humans | Dexamethasone | 90% reduction in systemic IL-6 levels. | [4] |
| Interleukin-8 (IL-8) | LPS-induced lung inflammation in humans | Dexamethasone | 75% reduction in IL-8 levels in BAL fluid from saline-challenged segments. | [4] |
| Neutrophils | Endotoxin-induced airway inflammation in mice | Dexamethasone (10 mg/kg) | Powerful reduction of neutrophils in bronchoalveolar lavage fluid (BALF). | [5] |
| TNF-α, IL-1α, IL-1β, IL-6, IL-12p40, MIP-1α mRNA | Endotoxin-induced airway inflammation in mice | Dexamethasone | Significant decrease in mRNA expression in lung tissue. | [5] |
| TNF-α | Community-Acquired Pneumonia in humans | Dexamethasone | 38% decrease in TNF-α concentration from day 0 to day 2. | [6] |
| IL-6 | Community-Acquired Pneumonia in humans | Dexamethasone | 73% decrease in IL-6 concentration from day 0 to day 2. | [6] |
| IL-8 | Community-Acquired Pneumonia in humans | Dexamethasone | 35% decrease in IL-8 concentration from day 0 to day 2. | [6] |
Mechanism of Action
This compound (KYT-amide)
KYT-amide's primary anti-inflammatory action stems from its specific inhibition of myeloperoxidase (MPO). MPO, an enzyme released by neutrophils at sites of inflammation, produces hypochlorous acid (HOCl) and other reactive oxidants that contribute to tissue damage. By inhibiting MPO, KYT-amide directly reduces this oxidative burst.
Furthermore, KYT-amide has been shown to modulate the HMGB1/TLR4 signaling pathway. High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) that, upon binding to Toll-like receptor 4 (TLR4), triggers a pro-inflammatory cascade. KYT-amide decreases the expression of both HMGB1 and TLR4, thereby dampening this inflammatory signaling.[3]
Figure 1: Proposed anti-inflammatory mechanism of this compound.
Dexamethasone
Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms, primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can:
-
Transactivate the expression of anti-inflammatory genes, such as annexin A1 and IκBα (inhibitor of NF-κB).
-
Transrepress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.
This broad-spectrum action leads to a potent reduction in the production of a wide range of inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2.
Figure 2: Simplified signaling pathway of Dexamethasone's anti-inflammatory action.
Experimental Protocols
This compound: Hyperoxia-Induced Bronchopulmonary Dysplasia (BPD) Model
-
Animal Model: Neonatal Sprague-Dawley rat pups.
-
Induction of BPD: Pups are exposed to >90% oxygen from postnatal day 1 (P1) to P10.
-
Treatment: KYT-amide is administered daily via intraperitoneal (i.p.) injection.
-
Endpoint Analysis (P10):
-
Histology: Lung tissue is collected for morphometric analysis to assess lung complexity.
-
Immunohistochemistry: Staining for MPO-positive cells.
-
Western Blot: Analysis of lung lysates for MPO protein, HMGB1, RAGE, TLR4, and markers of oxidative stress (e.g., chlorotyrosine).
-
Figure 3: Experimental workflow for the hyperoxia-induced BPD model.
This compound: Murine Model of Stroke
-
Animal Model: Mice.
-
Induction of Stroke: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Treatment: KYT-amide (e.g., 10 mg/kg) is administered daily via intraperitoneal (i.p.) injection, starting before or shortly after MCAO.
-
Endpoint Analysis (e.g., 3-7 days post-MCAO):
-
Behavioral Testing: Assessment of neurological severity scores.
-
Histology: Staining of brain sections to determine infarct volume.
-
Immunofluorescence: Analysis of brain tissue for markers of inflammation (e.g., neutrophil infiltration, microglia/macrophage activation), apoptosis, and oxidative stress (e.g., chlorotyrosine).
-
Dexamethasone: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
-
Animal Model: Mice.
-
Induction of Inflammation: Intranasal or aerosolized administration of LPS.
-
Treatment: Dexamethasone (e.g., 5-10 mg/kg) is administered via intraperitoneal (i.p.) injection, typically prior to LPS challenge.
-
Endpoint Analysis (hours to days post-LPS):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for cell counts (neutrophils) and cytokine analysis (e.g., ELISA for IL-6, IL-8, TNF-α).
-
Lung Tissue Analysis: RT-PCR or Western blot for the expression of pro-inflammatory genes and proteins.
-
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by specifically inhibiting MPO and modulating the HMGB1/TLR4 pathway. The available data in models of BPD and stroke demonstrate its potential to reduce inflammation and tissue damage. Dexamethasone remains a potent, broad-spectrum anti-inflammatory agent with well-documented efficacy in reducing a wide array of inflammatory mediators.
The lack of direct comparative studies necessitates further research to definitively position KYT-amide relative to established therapies like Dexamethasone. Future studies should aim to evaluate both compounds in the same inflammatory models, measuring a comprehensive panel of inflammatory markers to provide a clearer picture of their relative potency and therapeutic potential. The distinct mechanism of KYT-amide suggests it may offer a favorable safety profile for chronic inflammatory conditions where MPO plays a significant pathological role.
References
- 1. Cytokines associated with bronchopulmonary dysplasia or death in extremely low birth weight infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 3. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine treatment normalizes serum tumor necrosis factor-alpha level and hinders the progression of cardiac injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Control Experiments for N-acetyl lysyltyrosylcysteine amide (KYC) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of control experiments for studies involving N-acetyl lysyltyrosylcysteine amide (KYC), a potent inhibitor of myeloperoxidase (MPO). The included data and protocols are intended to assist in the design of robust experiments to validate the specificity and mechanism of action of KYC.
Comparison with Alternative MPO Inhibitors and Cellular Stress Modulators
A critical aspect of validating the effects of KYC is to compare its performance against other known MPO inhibitors and compounds that modulate related cellular pathways. This section provides a comparative summary of KYC with AZD4831, an irreversible MPO inhibitor, and tauroursodeoxycholic acid (TUDCA), a chemical chaperone that reduces endoplasmic reticulum (ER) stress.
Table 1: Comparative Efficacy of KYC and Alternative Compounds
| Compound | Target/Mechanism | Experimental Model | Key Findings | Quantitative Data |
| This compound (KYC) | Reversible MPO inhibitor; modulates HMGB1 and Keap1/Nrf2 pathways | Hyperoxic neonatal rat pups (Bronchopulmonary Dysplasia model) | Effectively attenuates BPD; reduces MPO-positive myeloid cell counts, MPO protein, and chlorotyrosine formation.[1] | - Improved lung complexity (increased radial alveolar count by 35%, secondary septa by 55%, blood vessel counts by 92%)- Decreased Mean Linear Intercept by 22%[2] |
| AZD4831 | Irreversible MPO inhibitor | Hyperoxic neonatal rat pups (Bronchopulmonary Dysplasia model) | Failed to provide similar efficacy to KYC.[1] | Data not available in the reviewed literature. |
| Tauroursodeoxycholic acid (TUDCA) | Chemical chaperone; reduces ER stress | Hyperoxic neonatal rat pups (Bronchopulmonary Dysplasia model) | Used to inhibit ER stress, a pathway also attenuated by KYC.[1] | In a separate study on cardiac H9c2 cells, 30 µM TUDCA significantly increased GSK-3β phosphorylation (an indicator of ER stress inhibition) by 285.6 ± 9.9% and decreased the ER stress marker GRP78 expression to 37.3 ± 5.7% of control.[3] |
Essential Control Experiments for KYC Studies
To ensure the observed effects are specifically due to the action of KYC, a series of control experiments are indispensable. These include the use of negative controls, vehicle controls, and assays to confirm target engagement and downstream effects.
Negative Control: Inactive Peptides
The use of an inactive peptide control is crucial to demonstrate that the biological effects of KYC are sequence-specific and not due to non-specific peptide effects.
-
Inactive Isomers: Studies have shown that isomers of KYC, where the L-amino acids are replaced with D-amino acids (N-acetyl-D-lysyl-D-tyrosyl-D-cysteine amide), are significantly less effective or inactive as MPO inhibitors.[4][5] This makes them an excellent negative control.
-
Scrambled Peptides: A scrambled peptide with the same amino acid composition as KYC but in a randomized sequence (e.g., N-acetyl-Cys-Lys-Tyr-amide) should be used. This control helps to rule out effects related to the charge, hydrophobicity, or general presence of the amino acids.
Vehicle Control
The solvent used to dissolve and administer KYC must be used as a vehicle control to ensure that the vehicle itself does not have any biological effects. The appropriate vehicle will depend on the experimental setup (in vitro or in vivo). For in vivo studies, sterile phosphate-buffered saline (PBS) is a common vehicle.
Experimental Protocols and Supporting Data
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of KYC.
Myeloperoxidase (MPO) Activity Assays
Objective: To quantify the inhibitory effect of KYC on MPO activity.
Methodology:
MPO activity can be assessed by measuring its two main enzymatic activities: chlorination and peroxidation.
-
Chlorination Activity Assay: This assay measures the production of hypochlorous acid (HOCl). A common method utilizes a non-fluorescent probe that becomes fluorescent upon reaction with HOCl.
-
Protocol:
-
Prepare a reaction mixture containing MPO enzyme, a chloride source (e.g., NaCl), and the fluorescent probe in an appropriate buffer.
-
Add KYC at various concentrations to the reaction mixture.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the IC50 value for KYC, which is the concentration required to inhibit 50% of MPO chlorination activity. KYC has a reported IC50 of approximately 7 µM for HOCl formation.[6]
-
-
-
Peroxidation Activity Assay: This assay measures the oxidation of a substrate by the MPO-H₂O₂ system.
-
Protocol:
-
Prepare a reaction mixture containing MPO enzyme and a chromogenic or fluorogenic substrate (e.g., TMB, Amplex Red).
-
Add KYC at various concentrations.
-
Initiate the reaction with H₂O₂.
-
Measure the change in absorbance or fluorescence over time.
-
-
Table 2: In Vitro MPO Inhibition by KYC
| Assay | Endpoint | Result |
| MPO Chlorination Activity | IC50 for HOCl formation | ~7 µM[6] |
| MPO Peroxidation Activity | Inhibition of substrate oxidation | Dose-dependent inhibition |
Measurement of Oxidative Stress Markers
Objective: To determine the effect of KYC on markers of oxidative stress in a biological system.
Methodology:
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Protocol:
-
Homogenize tissue samples or lyse cells.
-
React the homogenate/lysate with thiobarbituric acid (TBA) at high temperature and low pH.
-
Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
Quantify MDA levels using a standard curve.
-
-
-
DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG) Assay:
-
Protocol:
-
Isolate DNA from tissue or cells.
-
Digest the DNA to single nucleosides.
-
Quantify 8-OHdG levels using a competitive ELISA kit or by LC-MS/MS.
-
-
Table 3: Effect of KYC on Oxidative Stress Markers in a Mouse Model of Traumatic Brain Injury
| Marker | Treatment Group | Result (Compared to TBI + Vehicle) |
| Malondialdehyde (MDA) | TBI + KYC | Significantly reduced |
| Superoxide Dismutase (SOD) Activity | TBI + KYC | Significantly enhanced |
| Glutathione Peroxidase (GPx) Activity | TBI + KYC | Significantly enhanced |
Data adapted from a study on N-acetylcysteine amide (NACA), a related compound, demonstrating the expected effects of reducing oxidative stress.[7]
Keap1/Nrf2 Signaling Pathway Activation
Objective: To assess the ability of KYC to activate the Nrf2 antioxidant response pathway.
Methodology:
-
Nrf2 Nuclear Translocation (Immunofluorescence):
-
Protocol:
-
Treat cells with KYC or vehicle.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using fluorescence microscopy. An increase in nuclear fluorescence indicates Nrf2 activation.
-
-
-
Nrf2 Nuclear and Cytoplasmic Fractionation (Western Blot):
-
Protocol:
-
Treat cells with KYC or vehicle.
-
Separate nuclear and cytoplasmic fractions using a commercially available kit.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody. Lamin B1 and GAPDH can be used as nuclear and cytoplasmic loading controls, respectively.
-
-
Table 4: Effect of KYC on Nrf2 Pathway Activation in a Mouse Model of Traumatic Brain Injury
| Assay | Treatment Group | Result (Compared to TBI + Vehicle) |
| Nuclear Nrf2 Expression (Western Blot) | TBI + NACA | Significantly greater nuclear expression |
| Cytoplasmic Nrf2 Expression (Western Blot) | TBI + NACA | Lower cytoplasmic expression |
| Nrf2 Immunoreactivity (Immunofluorescence) | TBI + NACA | Greater Nrf2-immunoreactivity detected in cell nuclei |
Data adapted from a study on N-acetylcysteine amide (NACA), showing increased nuclear translocation of Nrf2.[7]
HMGB1 Signaling Pathway Modulation
Objective: To investigate the effect of KYC on the release and signaling of the pro-inflammatory alarmin, High-Mobility Group Box 1 (HMGB1).
Methodology:
-
HMGB1 Release (ELISA or Western Blot):
-
Protocol:
-
Collect cell culture supernatant or plasma/serum from in vivo models.
-
Quantify the concentration of HMGB1 using a commercially available ELISA kit or by Western blotting.
-
-
-
HMGB1 Redox State (Western Blot):
-
Protocol:
-
Analyze cell lysates or tissue homogenates by non-reducing SDS-PAGE followed by Western blotting for HMGB1 to distinguish between the fully reduced, disulfide, and oxidized forms.
-
-
-
Downstream Signaling (Western Blot):
-
Protocol:
-
Analyze cell lysates for the phosphorylation status of key downstream signaling molecules such as NF-κB (p65) and MAP kinases (e.g., p38, JNK, ERK).
-
-
Table 5: Effect of KYC on HMGB1 and Downstream Signaling in a Mouse Model of Stroke
| Marker | Treatment Group | Result (Compared to MCAO Mice) |
| HMGB1 Expression | MCAO + KYC | Markedly reduced |
| RAGE Expression | MCAO + KYC | Markedly reduced |
| NF-κB Expression | MCAO + KYC | Markedly reduced |
Data from a study on MCAO mice treated with KYC.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways modulated by KYC.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Inhibition of Myeloperoxidase by this compound Reduces Oxidative Stress-Mediated Inflammation, Neuronal Damage, and Neural Stem Cell Injury in a Murine Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-acetyl lysyltyrosylcysteine amide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of N-acetyl lysyltyrosylcysteine amide, a potent myeloperoxidase (MPO) inhibitor used in various research applications.[1][2][3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Understanding these properties is the first step in establishing safe handling and disposal protocols.
| Property | Value |
| Molecular Formula | C20H31N5O5S |
| Molecular Weight | 453.56 g/mol [5][6] |
| CAS Number | 1287585-40-3[5][6] |
| Appearance | Solid[2][6] |
| Storage Temperature | -20°C (as powder)[5] |
Hazard Identification and Safety Precautions
There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) classifies the compound as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[5] Another SDS, however, states that it is not a hazardous substance or mixture.[6]
Given this discrepancy, it is imperative to handle this compound with caution, adhering to the more stringent hazard classification. The following precautionary statements should be followed:
-
Wash skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Avoid release to the environment.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[5][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations.[5][6] The following is a general procedural workflow for its proper disposal.
References
- 1. This compound CAS#: 1287585-40-3 [m.chemicalbook.com]
- 2. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1287585-40-3|MSDS [dcchemicals.com]
- 6. abmole.com [abmole.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Essential Safety and Logistical Information for Handling N-acetyl lysyltyrosylcysteine amide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-acetyl lysyltyrosylcysteine amide (CAS No. 1287585-40-3).
Hazard Identification and Classification
There are conflicting classifications for this compound. One source classifies it under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and Acute/Chronic aquatic toxicity (Category 1)[1]. Another source states it is not a hazardous substance or mixture[2]. Given this discrepancy, it is prudent to handle the compound with a degree of caution, adhering to the more stringent classification.
GHS Hazard Summary [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements [1]
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound.[3][4][5]
Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes | Safety glasses or goggles | Shield eyes from splashes, dust, or debris. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are commonly used. |
| Body | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory | Respirator | Recommended when working with the powder form to avoid inhalation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow: Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
